2-Hexadecenal
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-hexadec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJFYXOVGVXZKT-CCEZHUSRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801015907 | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3163-37-9, 27104-14-9, 22644-96-8 | |
| Record name | 2-Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Hexadec-2-enal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801015907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HEXADECENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Natural Occurrence of (E)-2-Hexadecenal: A Technical Guide
Abstract
(E)-2-Hexadecenal is a reactive, long-chain unsaturated aldehyde with significant and diverse biological roles. Initially identified as a key intermediate in sphingolipid catabolism, its functions extend to intercellular signaling and chemical ecology, acting as a signaling molecule in mammals, a pheromone in insects, and a volatile compound in plants. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and natural distribution of (E)-2-Hexadecenal. It details the primary metabolic pathways, summarizes its occurrence across different biological kingdoms, and presents key experimental protocols for its synthesis and quantification. Furthermore, this guide illustrates the critical signaling cascades initiated by this lipid aldehyde, offering insights for researchers in cellular biology, drug development, and chemical ecology.
Discovery and Biosynthesis
The discovery of trans-2-Hexadecenal as a biologically generated molecule is intrinsically linked to the study of sphingolipid metabolism. It is not a product of de novo fatty acid synthesis in the conventional sense but rather a specific catabolite.
Sphingolipid Degradation Pathway
The primary and most well-characterized route for the endogenous production of (E)-2-Hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][2] This final step in sphingolipid catabolism is catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL) , an enzyme dependent on a pyridoxal-5-phosphate (P5P) cofactor.[3] SPL cleaves S1P at the C2-3 carbon-carbon bond, yielding two distinct products: (E)-2-Hexadecenal and phosphoethanolamine .[1]
While C18-S1P is the canonical substrate, SPL can also act on other long-chain base phosphates, such as dihydrosphingosine 1-phosphate, to produce the corresponding fatty aldehyde.[1] Under normal physiological conditions, the levels of free (E)-2-Hexadecenal are kept low, as it is quickly metabolized, primarily through oxidation to (2E)-hexadecenoic acid by fatty aldehyde dehydrogenase (FALDH).[1][2]
Insect Pheromone Biosynthesis
In certain insects, a different biosynthetic pathway has been identified for the production of hexadecenal isomers that function as sex pheromones. This pathway starts with hexadecanoic acid (palmitic acid). The fatty acid is first reduced to the corresponding saturated aldehyde, hexadecanal. Subsequently, a desaturase enzyme introduces a double bond at a specific position to create the final pheromone component, such as (Z)-11-hexadecenal.[4]
Natural Occurrence
(E)-2-Hexadecenal has been identified in a variety of organisms, from mammals to insects and plants, where it serves distinct biological purposes. A summary of its natural occurrence is presented in Table 1.
| Kingdom | Organism/System | Location/Context | Role/Significance | References |
| Animalia | Mammalian Cells (Human, Murine) | Intracellular (Endoplasmic Reticulum) | Metabolite of sphingolipid degradation; Pro-apoptotic signaling molecule. | [1][2] |
| Human Plasma | Circulatory System | Biomarker for Sphingosine-1-phosphate lyase (SPL) activity. | [3] | |
| Insects (e.g., Chilo suppressalis) | Pheromone Gland | Sex pheromone component for chemical communication. | [4] | |
| Plantae | Coriander (Leaf Oil) | Volatile Oils | Aromatic and signaling compound. | [5] |
| Citrus Species | Essential Oils | Component of citrus aroma. | [6] |
Table 1: Summary of the Natural Occurrence of 2-Hexadecenal and its Isomers.
Biological Activity and Signaling Pathways
Beyond its role as a metabolic intermediate, (E)-2-Hexadecenal is a potent bioactive lipid that can initiate a specific cellular stress response pathway, ultimately leading to programmed cell death (apoptosis).
Induction of Apoptosis via JNK Signaling
Treatment of various mammalian cell lines with exogenous (E)-2-Hexadecenal has been shown to cause profound morphological changes, including cytoskeletal reorganization, cell rounding, and detachment from the substratum.[1][2] These effects are precursors to apoptosis.
The underlying mechanism is the specific activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] (E)-2-Hexadecenal exposure leads to the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MAP Kinase Kinases 4 and 7 (MKK4/7). MKK4/7 then phosphorylate and activate JNK. Activated JNK translocates to the nucleus to phosphorylate transcription factors like c-Jun and also acts on mitochondrial targets to initiate the intrinsic apoptotic cascade.[1][7] This includes the release of cytochrome c, activation of Bax, and cleavage of Bid.[1] Notably, this signaling is specific, as other major pathways like ERK, AKT, and p38 are not affected.[1]
Experimental Methodologies
The study of (E)-2-Hexadecenal requires robust methods for its synthesis and quantification in complex biological matrices.
Chemical Synthesis
A previously described method for the chemical synthesis of (2E)-Hexadecenal involves a three-step process:[1]
-
Olefination: Reaction of myristaldehyde with triethyl phosphonoacetate.
-
Reduction: Reduction of the resulting α,β-unsaturated ester using alane.
-
Oxidation: Oxidation of the subsequent alcohol to the final aldehyde product using pyridinium chlorochromate (PCC).
The final product's structure and purity are typically confirmed using 1H- and 13C-NMR spectroscopy and high-resolution mass spectrometry.[1]
Quantification in Biological Samples
Due to its low volatility, lack of a strong chromophore, and poor ionization by electrospray, quantifying (E)-2-Hexadecenal requires a specialized approach involving chemical derivatization.[3] A highly sensitive method has been developed utilizing liquid chromatography (LC) coupled with either tandem mass spectrometry (MS/MS) or fluorescence detection.[3][8]
Protocol Outline:
-
Extraction: Separation and concentration of (E)-2-Hexadecenal from the biological matrix (e.g., plasma, cell lysates) using an appropriate extraction procedure.
-
Derivatization: The aldehyde is reacted with 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH). This reagent transforms the non-ionizable and non-fluorescent aldehyde into a derivative that is readily ionizable for MS analysis and highly fluorescent for fluorescence detection.[3]
-
LC Separation: The derivatized product is separated from other sample components using reversed-phase liquid chromatography.
-
Detection and Quantification: The analyte is detected by MS/MS or a fluorescence detector. Quantification is achieved by comparing the signal to a standard curve generated from known concentrations of derivatized (E)-2-Hexadecenal. This method achieves an outstanding limit of detection (LOD) of 1 fmol per sample for LC-MS/MS.[3]
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tandem mass spectrometry or fluorescence measurement. | Sigma-Aldrich [sigmaaldrich.cn]
- 4. tandfonline.com [tandfonline.com]
- 5. (E)-2-Hexadecenal|CAS 22644-96-8|Research Chemical [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. (E)-2-Hexadecenal | 22644-96-8 | FH23781 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Physicochemical Properties of trans-2-Hexadecenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of trans-2-Hexadecenal, a bioactive long-chain aldehyde. The information presented herein is intended to support research and development efforts in fields such as cell signaling, drug discovery, and lipidomics.
Chemical Identity and Physical Properties
trans-2-Hexadecenal, also known as (E)-2-Hexadecenal, is an unsaturated fatty aldehyde with a 16-carbon chain. It is a key intermediate in sphingolipid metabolism and has been identified as a signaling molecule involved in cellular processes such as apoptosis.
Table 1: General and Physicochemical Properties of trans-2-Hexadecenal
| Property | Value | Source |
| IUPAC Name | (2E)-hexadec-2-enal | [1] |
| Synonyms | trans-2-Hexadecenal, (E)-2-Hexadecenal | [1] |
| CAS Number | 22644-96-8 | [2] |
| Molecular Formula | C₁₆H₃₀O | [1][2] |
| Molecular Weight | 238.41 g/mol | [1] |
| Physical State | Crystalline solid | [2] |
| Predicted Boiling Point | 313.6 ± 9.0 °C at 760 mmHg | |
| Predicted Melting Point | Not available | |
| Predicted Density | 0.8±0.1 g/cm³ |
Table 2: Solubility of trans-2-Hexadecenal
| Solvent | Solubility | Source |
| Dimethylformamide (DMF) | 30 mg/mL | [2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [2] |
| Ethanol | 30 mg/mL | [2] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of trans-2-Hexadecenal.
Table 3: Spectral Data for trans-2-Hexadecenal
| Technique | Key Features | Source |
| Mass Spectrometry (MS) | Molecular Ion (M+Na)⁺: m/z 261.2189 (calculated), 261.2192 (found) | |
| ¹H Nuclear Magnetic Resonance (NMR) | Predicted chemical shifts for aldehydic proton (~9.5 ppm, doublet), vinylic protons (~6.1-6.9 ppm, multiplet), and aliphatic protons (~0.8-2.3 ppm). | [3] |
| Infrared (IR) Spectroscopy | Characteristic absorptions expected for C=O stretch (~1685-1710 cm⁻¹ for α,β-unsaturated aldehyde), C=C stretch, and C-H stretches. | [4][5] |
Note: While mass spectrometry data is available specifically for trans-2-Hexadecenal, the provided ¹H NMR and IR data are based on predictions and characteristic values for similar long-chain α,β-unsaturated aldehydes due to the scarcity of published spectra for this specific compound.[3][4][5]
Experimental Protocols
Synthesis of trans-2-Hexadecenal
The following is a detailed protocol for the chemical synthesis of trans-2-Hexadecenal.
References
- 1. 2-Hexadecenal | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. TRANS-2-HEXENAL(6728-26-3) 1H NMR [m.chemicalbook.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
The Emerging Role of 2-Hexadecenal in Sphingolipid Metabolism and Cellular Fate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sphingolipids are a class of lipids that are integral components of cell membranes and play crucial roles as signaling molecules in a variety of cellular processes, including proliferation, differentiation, and apoptosis. The metabolic pathways of sphingolipids are complex and tightly regulated, with ceramide at the central hub. The irreversible degradation of the bioactive sphingolipid, sphingosine-1-phosphate (S1P), by the enzyme S1P lyase (SPL) represents a critical exit point from this metabolic network. This catabolic reaction yields two products: phosphoethanolamine and the long-chain fatty aldehyde, (E)-2-Hexadecenal.[1][2] While historically viewed as a simple metabolic byproduct, recent evidence has illuminated 2-Hexadecenal as a potent bioactive molecule in its own right, capable of influencing cellular fate through distinct signaling pathways. This technical guide provides a comprehensive overview of the role of this compound in the context of sphingolipid metabolism, with a focus on its downstream effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
This compound: A Bioactive Product of Sphingolipid Catabolism
The generation of this compound from S1P is the final, irreversible step in the degradation of sphingoid bases. This process is catalyzed by S1P lyase, an enzyme primarily located in the endoplasmic reticulum. The resulting α,β-unsaturated aldehyde is a reactive molecule that can interact with various cellular components, including proteins and nucleic acids, to elicit a range of biological responses.[1][2]
Quantitative Effects of this compound on Cellular Processes
Experimental studies have demonstrated that exogenous application of this compound can induce significant cellular changes, most notably cytoskeletal reorganization and apoptosis, in a dose-dependent manner. The following tables summarize the key quantitative findings from various cell-based assays.
Table 1: Cytotoxic and Apoptotic Effects of this compound on Various Cell Lines
| Cell Line | Concentration (µM) | Assay | Observed Effect | Reference |
| HEK293T | 25-50 | Microscopy | Cell rounding and detachment | [3] |
| NIH3T3 | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |
| HeLa | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |
| HEK293T | 25 | Annexin V/PI Flow Cytometry | Increased percentage of apoptotic cells | [4] |
| Human Skeletal Muscle Cells | 5 | Fatty Acid Oxidation Assay | 28% decrease in fatty acid oxidation efficiency | [5] |
| Human Skeletal Muscle Cells | 5 | Gene Expression (IL-6) | 80% increase in IL-6 expression | [5] |
Table 2: this compound-Induced Activation of Apoptotic Signaling Molecules
| Cell Line | Concentration (µM) | Target Protein | Measurement | Result | Reference |
| HEK293T | 25 | PARP | Western Blot | Increased cleavage of PARP | [4] |
| HeLa | 25 | PARP | Western Blot | Increased cleavage of PARP | [4] |
| HEK293T | 10-50 | JNK | Western Blot (Phospho-JNK) | Dose-dependent increase in JNK phosphorylation | [3] |
| HeLa | 25 | Bax | Immunofluorescence | Increased punctate staining indicating Bax activation | [6] |
| HEK293T | 10-50 | Bid | Western Blot | Dose-dependent increase in Bid cleavage (tBid) | [6] |
| HEK293T | 10-50 | Bim | Western Blot (Mitochondrial Fraction) | Increased levels of BimL and BimEL in mitochondria | [6] |
Signaling Pathways Modulated by this compound
The primary signaling cascade activated by this compound is the c-Jun N-terminal kinase (JNK) pathway, a key regulator of cellular stress responses and apoptosis.
This compound-Induced JNK-Dependent Apoptotic Pathway
Upon cellular exposure, this compound activates Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4/7. These MAP kinase kinases then dually phosphorylate and activate JNK. Activated JNK translocates to the mitochondria where it phosphorylates and activates pro-apoptotic proteins of the Bcl-2 family, such as Bim and Bid. This leads to the activation of Bax, mitochondrial outer membrane permeabilization (MOMP), and the release of cytochrome c into the cytosol. Cytochrome c then initiates the caspase cascade, culminating in the cleavage of effector caspases and apoptotic substrates like PARP, ultimately leading to programmed cell death.
References
Endogenous Formation of 2-Hexadecenal from Sphingosine-1-Phosphate Lyase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingosine-1-phosphate (S1P) is a critical bioactive lipid mediator that regulates a multitude of cellular processes. Its irreversible degradation is exclusively catalyzed by the enzyme Sphingosine-1-phosphate lyase (SPL). This reaction is not merely a catabolic endpoint but a significant event in cell signaling, as it terminates S1P-mediated signals and generates two biologically active products: phosphoethanolamine and (E)-2-hexadecenal. While SPL's role in controlling S1P levels is well-documented, the functional significance of its aldehydic product, 2-hexadecenal, is an expanding area of research. This technical guide provides a comprehensive overview of the enzymatic formation of this compound, its subsequent signaling roles, and detailed experimental protocols for its study. The content is tailored for researchers, scientists, and drug development professionals investigating sphingolipid metabolism and its therapeutic potential.
The Sphingolipid Rheostat and S1P Lyase
Sphingolipid metabolism is a dynamic network of interconnected pathways that produce a variety of signaling molecules. A central concept in this field is the "sphingolipid rheostat," which posits that the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[1][2] S1P, formed by the phosphorylation of sphingosine, exerts its effects both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (S1PR1-5).[3][4] This signaling axis is crucial for processes including cell proliferation, migration, survival, angiogenesis, and immune cell trafficking.[1][4]
The cellular and circulating levels of S1P are tightly controlled by the interplay between its synthesis by sphingosine kinases and its degradation.[5] The final and irreversible step in sphingolipid catabolism is catalyzed by Sphingosine-1-phosphate lyase (SPL, EC 4.1.2.27), an integral membrane protein of the endoplasmic reticulum.[1][6][7] SPL is the sole enzyme responsible for irreversibly breaking down S1P, thus serving as a critical control point in the sphingolipid pathway.[6][8] Its action depletes the pro-survival S1P pool while generating two key products: phosphoethanolamine, which can be utilized for phospholipid synthesis, and the long-chain aldehyde (E)-2-hexadecenal (hereafter referred to as this compound).[6][9]
The S1P Lyase Enzymatic Reaction
The catalytic activity of SPL is a key regulatory node in lipid signaling. Understanding the specifics of this reaction is fundamental for researchers in the field.
-
Enzyme: Sphingosine-1-phosphate lyase (SPL), encoded by the SGPL1 gene.[8]
-
Substrate: The primary endogenous substrate is D-erythro-sphingosine-1-phosphate (S1P). SPL can also cleave dihydrosphingosine-1-phosphate (DHS1P), producing hexadecanal (a saturated aldehyde).[10]
-
Cofactor: The reaction is dependent on pyridoxal 5'-phosphate (PLP) as a cofactor.[4][6]
-
Location: SPL is predominantly localized to the endoplasmic reticulum (ER) membrane, with its catalytic domain facing the cytosol.[6][7] Recent evidence also suggests its presence within the nucleus, implying a role in nuclear S1P metabolism.[11]
-
Mechanism: SPL catalyzes the cleavage of the C2-C3 carbon-carbon bond of S1P.[5][6] This is an irreversible retro-aldol type reaction.
-
Products: The reaction yields (E)-2-hexadecenal and ethanolamine phosphate.[6][12]
Biological Activity of this compound
Far from being an inert metabolic byproduct, this compound is a reactive α,β-unsaturated aldehyde with distinct biological activities. Its generation by SPL introduces a new layer of signaling downstream of S1P degradation.
Induction of Apoptosis via JNK Signaling
A primary documented role of this compound is the induction of apoptosis.[13][14] In various cell types, including HEK293T, NIH3T3, and HeLa cells, exposure to this compound leads to cytoskeletal reorganization, cell rounding, detachment, and ultimately, programmed cell death.[13][15]
This pro-apoptotic effect is mediated specifically through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[13][14] The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to the activation of the upstream kinase MLK3. MLK3 then phosphorylates and activates MKK4/7, which in turn phosphorylates and activates JNK.[13] Activated JNK mediates apoptosis through downstream targets, including the phosphorylation of c-Jun and the modulation of Bcl-2 family proteins like Bid, Bax, and Bim.[13][14] Notably, this signaling is specific, as this compound does not appear to activate the ERK, AKT, or p38 MAPK pathways under the same conditions.[13][14]
Nuclear Functions and Reactivity
The potential presence of SPL in the nucleus suggests that this compound can be generated in close proximity to chromatin.[11] Studies have shown that nuclear-generated this compound can act as a regulator of histone deacetylase (HDAC) activity.[11][16] By inhibiting HDACs, this compound can lead to increased histone acetylation, thereby influencing chromatin structure and gene expression.[11]
As a reactive aldehyde, this compound can also readily form adducts with cellular nucleophiles. It has been shown to react with deoxyguanosine in DNA and with cellular proteins and glutathione, suggesting it may contribute to cellular stress and damage if not efficiently detoxified.[15][17]
Quantitative Data Summary
The study of this compound formation requires precise quantification. The following tables summarize key data from the literature to aid in experimental design.
Table 1: S1P Lyase Kinetic and Inhibition Data
| Parameter | Value | Substrate/Inhibitor | System | Reference |
|---|---|---|---|---|
| Km | 2.68 µM | C17-Dihydrosphingosine-1-Phosphate | Cell Lysate | [18] |
| IC50 | 52.4 ± 0.04 µM | FTY720 (Fingolimod) | Liver Microsomes | [10] |
| Activity | ~4-8 pmol/mg/min | Endogenous Substrates | Cell Lysate |[18][19] |
Table 2: Bioactive Concentrations of this compound in Cellular Assays
| Cellular Effect | Effective Concentration | Cell Type(s) | Reference |
|---|---|---|---|
| Induction of Apoptosis | ≥ 25 µM | HEK293T, NIH3T3, HeLa | [13][20] |
| JNK Activation | ~50 µM | HEK293T | [13] |
| Histone Acetylation | 0.1 - 10.0 µM | Lung Epithelial Nuclear Fraction |[11] |
Table 3: Sensitivity of this compound Quantification Methods
| Method | Derivatization Reagent | Limit of Detection (LOD) | Reference |
|---|---|---|---|
| HPLC-FLD | 5,5-dimethyl cyclohexanedione | 2.5 pmol (LOQ) | [18] |
| LC-MS/MS | 2-diphenylacetyl-1,3-indandione-1-hydrazone | 1 fmol | [21] |
| LC-FLD | 2-diphenylacetyl-1,3-indandione-1-hydrazone | 0.75 pmol |[21] |
Experimental Protocols
Accurate and reproducible methods are crucial for studying SPL activity and the effects of this compound. The following section details key experimental procedures.
Protocol: Measurement of S1P Lyase Activity by LC-MS/MS
This protocol is adapted from established methods for quantifying the enzymatic product this compound from a biological matrix.[10] It relies on derivatization of the aldehyde product to ensure sensitive and stable detection.
Materials:
-
Cell or tissue lysate (e.g., liver microsomal fraction)
-
Reaction Buffer: 35 mM potassium phosphate (pH 7.4), 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride, 0.57 mM pyridoxal-5'-phosphate (P5P)
-
Substrate: 0.4 mM S1P in 1% Triton X-100
-
Internal Standard: (2E)-d5-hexadecenal (deuterated)
-
Stop Solution: Methanol
-
Derivatization Reagent: 5 mM semicarbazide in 5% formic acid in methanol
Procedure:
-
Protein Preparation: Prepare microsomal fractions from tissue homogenates or use total cell lysates. Determine total protein concentration using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
In a glass tube, combine 175 µL of Reaction Buffer and 50 µL of protein preparation (e.g., 5-10 µg total protein).
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25 µL of 0.4 mM S1P substrate (final concentration: 40 µM).
-
Incubate at 37°C for 20 minutes. The reaction is linear within this time frame and protein range.[10]
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 mL of ice-cold methanol containing a known amount of the internal standard (e.g., 20 pmol (2E)-d5-hexadecenal).
-
Vortex thoroughly and centrifuge to pellet precipitated protein.
-
Transfer the supernatant to a new tube for derivatization.
-
-
Derivatization:
-
Add the Derivatization Reagent to the supernatant.
-
Incubate at 40°C for 2 hours to form the semicarbazone derivative of this compound.
-
-
Analysis:
-
Analyze the derivatized sample by liquid chromatography-electrospray ionization-tandem mass spectrometry (ESI-LC/MS/MS).
-
Quantify the amount of this compound produced by comparing its peak area to that of the deuterated internal standard.
-
Protocol: Analysis of this compound-Induced Apoptosis
This protocol outlines the procedure to assess apoptosis in cultured cells following treatment with this compound, based on methods from Kumar et al.[13]
Materials:
-
Cultured cells (e.g., HEK293T, NIH3T3)
-
Standard growth medium and serum-free medium
-
This compound (dissolved in an appropriate vehicle, e.g., ethanol)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to approximately 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, wash cells with PBS and replace the growth medium with serum-free medium. Incubate for 3 hours.
-
Treatment: Treat cells with this compound (e.g., 25 µM final concentration) or vehicle control for the desired time period (e.g., 3-6 hours).
-
Cell Harvesting:
-
Collect both floating and attached cells. For attached cells, use trypsin and then neutralize.
-
Combine all cells from each well and centrifuge.
-
Wash the cell pellet twice with cold PBS.
-
-
Annexin V Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. Quantify the percentage of apoptotic cells.
-
Conclusion and Therapeutic Perspectives
The enzymatic degradation of S1P by SPL is a pivotal event that extends beyond simple catabolism. It represents a switch, turning off a pro-survival signal (S1P) and simultaneously generating a pro-apoptotic signal (this compound). This dual action places SPL at a critical juncture in cell fate decisions. For drug development professionals, SPL is an attractive therapeutic target. Inhibition of SPL can elevate S1P levels, which is being explored for autoimmune diseases like multiple sclerosis and inflammatory conditions.[2] However, the consequent reduction in this compound and its downstream effects on apoptosis and histone modification must be carefully considered. Future research should focus on the in vivo relevance of this compound signaling, the identification of its specific protein adducts, and its role in the pathophysiology of diseases where sphingolipid metabolism is dysregulated, such as cancer, neurodegeneration, and fibrotic diseases.[4][22][23] A deeper understanding of the S1P/2-hexadecenal axis will undoubtedly unveil new therapeutic opportunities.
References
- 1. Sphingosine-1-phosphate lyase in development and disease: Sphingolipid metabolism takes flight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lyase to live by: Sphingosine phosphate lyase as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingosine 1-phosphate lyase, a key regulator of sphingosine 1-phosphate signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Truth and consequences of sphingosine-1-phosphate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The low down on sphingosine-1-phosphate lyase as a regulator of thymic egress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fifty years of lyase and a moment of truth: sphingosine phosphate lyase from discovery to disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S1P lyase in skeletal muscle regeneration and satellite cell activation: Exposing the hidden lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. The sphingosine 1-phosphate breakdown product, (2E)-hexadecenal, forms protein adducts and glutathione conjugates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. A rapid fluorescence assay for sphingosine-1-phosphate lyase enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | The Role of S1P and the Related Signaling Pathway in the Development of Tissue Fibrosis [frontiersin.org]
- 23. Sphingosine-1-phosphate lyase is an endogenous suppressor of pulmonary fibrosis: role of S1P signalling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Hexadecenal: An Endogenous Signaling Molecule Orchestrating Cellular Fate
A Technical Guide for Researchers and Drug Development Professionals
Introduction
trans-2-Hexadecenal (t2-HD), a long-chain fatty aldehyde, is emerging from the shadows of intermediary metabolism to be recognized as a potent endogenous signaling molecule. Historically viewed as a mere byproduct of sphingolipid degradation, recent evidence has illuminated its critical role in dictating cellular processes such as cytoskeletal organization, stress responses, and apoptosis.[1][2] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by t2-HD, detailed experimental protocols for its study, and quantitative data to support future research and therapeutic development.
Origin and Metabolism of 2-Hexadecenal
The primary endogenous source of trans-2-hexadecenal is the irreversible degradation of the bioactive signaling lipid, sphingosine-1-phosphate (S1P).[1][3][4] This catabolic reaction is catalyzed by the enzyme S1P lyase (SPL), which cleaves S1P to yield phosphoethanolamine and t2-HD.[1][3] While S1P has well-established roles in a plethora of cellular functions, the biological activities of its degradation products are now coming into focus, revealing a new layer of signaling complexity within the sphingolipid metabolic pathway.[1] Under normal physiological conditions, t2-HD can be further oxidized to (2E)-hexadecenoic acid by long-chain fatty aldehyde dehydrogenase (FALDH).[3]
Cellular Effects and Signaling Pathways
trans-2-Hexadecenal exerts profound effects on cellular morphology and viability, primarily through the activation of a specific stress-activated signaling cascade.
Cytoskeletal Reorganization and Apoptosis
Exposure of various cell types, including HEK293T, NIH3T3, and HeLa cells, to t2-HD induces rapid and dramatic changes in cell structure.[1] These changes are characterized by cell rounding, detachment from the substratum, and reorganization of the actin cytoskeleton.[1][3] These morphological alterations are precursors to the induction of programmed cell death, or apoptosis.[1][2]
The JNK-Dependent Signaling Pathway
The cellular effects of t2-HD are predominantly mediated by the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the mitogen-activated protein kinase (MAPK) family.[1][2] Notably, other MAPK pathways, such as those involving ERK and p38, as well as the PI3K/Akt survival pathway, appear to be unaffected by t2-HD treatment.[1]
The activation of the JNK pathway by t2-HD is initiated by the generation of reactive oxygen species (ROS).[1] This oxidative stress leads to the activation of the upstream kinase MLK3 (Mixed Lineage Kinase 3), which in turn phosphorylates and activates MKK4/7 (MAPK Kinase 4/7).[1] MKK4/7 then directly phosphorylates and activates JNK.[1]
Activated JNK translocates to the nucleus and mitochondria to exert its pro-apoptotic effects through various downstream targets:[1][5][6]
-
Nuclear Events: JNK phosphorylates and activates transcription factors such as c-Jun, leading to the expression of pro-apoptotic genes.[1][5]
-
Mitochondrial Events: JNK activation promotes the release of cytochrome c from the mitochondria by activating pro-apoptotic Bcl-2 family members like Bax and Bid, and increasing the translocation of Bim to the mitochondria.[1]
The following diagram illustrates the JNK-dependent signaling pathway induced by trans-2-Hexadecenal.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2-Hexadecenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of 2-Hexadecenal, a 16-carbon unsaturated aldehyde. It details the distinct properties of its (E)- and (Z)-isomers, presenting available physicochemical data in a structured format for comparative analysis. This document includes illustrative diagrams of the chemical structures and outlines experimental methodologies for their synthesis and analysis, serving as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology.
Introduction
This compound (C₁₆H₃₀O) is a long-chain unsaturated aldehyde that exists as two stereoisomers: (E)-2-Hexadecenal and (Z)-2-Hexadecenal.[1][2] These isomers, arising from the geometry of the carbon-carbon double bond at the C-2 position, exhibit distinct physical and chemical properties, which in turn can lead to different biological activities. A thorough understanding of their individual characteristics is crucial for researchers investigating their roles in various biological pathways and for those involved in the development of new therapeutic agents.
Chemical Structure and Physicochemical Properties
The fundamental structure of this compound consists of a 16-carbon chain with a carbonyl group at one terminus (C-1) and a double bond between carbons 2 and 3.[1][2] The spatial arrangement of the substituents around this double bond gives rise to the (E) and (Z) stereoisomers.
Below is a summary of the available quantitative data for the stereoisomers of this compound. Data for the (Z)-isomer is notably limited in publicly accessible literature.
| Property | (E)-2-Hexadecenal | (Z)-2-Hexadecenal |
| Molecular Formula | C₁₆H₃₀O[3][4][5][6][7] | C₁₆H₃₀O[2] |
| Molecular Weight | 238.41 g/mol [3][6][7] | 238.41 g/mol [2] |
| Melting Point | 27 °C[3] | No experimental data available |
| Boiling Point | 332.60 °C (estimated at 760 mmHg) | No experimental data available |
| Kovats Retention Index (Standard Non-polar) | 1845, 1858, 1913[8] | 1879[2] |
| Kovats Retention Index (Standard Polar) | 2279[8] | No experimental data available |
Note: The majority of publicly available data pertains to the (E)-isomer. Further experimental investigation is required to fully characterize the physicochemical properties of the (Z)-isomer.
Stereoisomer Visualization
The distinct geometries of the (E)- and (Z)-isomers of this compound are depicted below.
Caption: Chemical structures of (E)- and (Z)-2-Hexadecenal.
Experimental Protocols
Detailed experimental data for the synthesis and analysis of this compound isomers is not widely published. The following sections provide generalized protocols based on established methods for similar compounds.
Synthesis of (E)-2-Hexadecenal
The synthesis of (E)-2-Hexadecenal can be achieved through a multi-step process, often involving a Horner-Wadsworth-Emmons (HWE) reaction to establish the (E)-configured double bond, followed by oxidation of the resulting alcohol to the aldehyde.
Protocol: Horner-Wadsworth-Emmons Reaction and Oxidation
-
Ylide Formation: A phosphonate ester, such as diethyl (cyanomethyl)phosphonate, is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere to form the corresponding phosphonate carbanion (ylide).
-
Olefination: The ylide solution is then reacted with a long-chain aldehyde, such as pentadecanal. The reaction mixture is typically stirred at room temperature for several hours. The HWE reaction generally favors the formation of the (E)-alkene.
-
Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
-
Oxidation: The resulting (E)-2-hexadecenenitrile is then reduced to the corresponding alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H). The alcohol is subsequently oxidized to (E)-2-Hexadecenal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in a suitable solvent like dichloromethane.
-
Final Purification: The final product is purified by column chromatography to yield pure (E)-2-Hexadecenal.
Synthesis of (Z)-2-Hexadecenal
The stereoselective synthesis of (Z)-alkenes is often accomplished using the Wittig reaction with non-stabilized ylides.[9][10][11]
Protocol: Wittig Reaction
-
Phosphonium Salt Formation: An appropriate alkyl halide is reacted with triphenylphosphine to form the corresponding phosphonium salt.
-
Ylide Generation: The phosphonium salt is treated with a strong, non-nucleophilic base (e.g., n-butyllithium, sodium amide) in an anhydrous, aprotic solvent (e.g., THF, ether) under an inert atmosphere to generate the ylide.
-
Reaction with Aldehyde: The ylide is then reacted with an appropriate aldehyde at low temperature. The reaction of non-stabilized ylides with aldehydes typically yields the (Z)-alkene as the major product.[10]
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The byproduct, triphenylphosphine oxide, can often be removed by crystallization or chromatography. The crude (Z)-2-Hexadecenal is then purified by column chromatography.
Analysis of this compound Stereoisomers
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are suitable techniques for the separation and quantification of the (E) and (Z) isomers of this compound.
Protocol: Gas Chromatography (GC) Analysis
-
Sample Preparation: Samples containing this compound isomers are dissolved in a suitable volatile solvent (e.g., hexane, dichloromethane). An internal standard may be added for quantitative analysis.
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used. A capillary column with a non-polar or medium-polarity stationary phase is typically employed for the separation of fatty aldehydes.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10 °C/minute to 250 °C, and held for 10 minutes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
Data Analysis: The retention times of the peaks are compared with those of authentic standards of (E)- and (Z)-2-Hexadecenal for identification. The peak areas are used for quantification.
Spectroscopic Data
Detailed, publicly available NMR and IR spectral data for the individual isomers of this compound are limited. However, based on the known spectral characteristics of similar unsaturated aldehydes, the following assignments can be predicted.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) for (E)-Isomer | Predicted Chemical Shift (δ, ppm) for (Z)-Isomer |
| Aldehydic proton (-CHO) | 9.5 - 10.0 | 9.4 - 9.9 |
| Vinylic proton at C-2 | 6.0 - 6.2 (doublet of triplets) | 6.0 - 6.2 (doublet of triplets) |
| Vinylic proton at C-3 | 6.8 - 7.0 (doublet of triplets) | 6.7 - 6.9 (doublet of triplets) |
| Methylene protons at C-4 | ~2.2 | ~2.3 |
| Other methylene protons | 1.2 - 1.6 | 1.2 - 1.6 |
| Terminal methyl protons | ~0.9 | ~0.9 |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (C-1) | 190 - 205 |
| Vinylic carbon (C-2) | 130 - 140 |
| Vinylic carbon (C-3) | 150 - 160 |
| Aliphatic carbons | 14 - 35 |
Predicted Infrared (IR) Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C-H stretch (aldehyde) | 2720 and 2820 (two weak bands) |
| C=O stretch (aldehyde) | 1680 - 1710 (strong) |
| C=C stretch (alkene) | 1620 - 1680 (variable) |
| C-H bend (trans-alkene) | 960 - 980 (strong for E-isomer) |
| C-H bend (cis-alkene) | 675 - 730 (strong for Z-isomer) |
Logical Relationships in Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and analysis of this compound stereoisomers.
Caption: Workflow for the synthesis and analysis of this compound isomers.
Conclusion
This technical guide has summarized the key chemical and physical characteristics of the (E) and (Z) stereoisomers of this compound. While data for the (E)-isomer is more readily available, there is a clear need for further experimental work to fully characterize the (Z)-isomer. The provided generalized experimental protocols for synthesis and analysis offer a starting point for researchers. The structural diagrams and workflow visualization aim to provide a clear and concise understanding of this important unsaturated aldehyde and its stereoisomers, facilitating further research and development in related fields.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. This compound, Z [webbook.nist.gov]
- 3. (E)-2-Hexadecenal, 25 mg, CAS No. 22644-96-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 4. (E)-2-Hexadecenal [webbook.nist.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. scbt.com [scbt.com]
- 8. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
The Biological Functions of 2-Hexadecenal in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal is a long-chain unsaturated fatty aldehyde that emerges from the catabolism of sphingolipids, crucial components of cell membranes involved in signaling. Specifically, it is a product of the irreversible degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] While historically viewed as a simple metabolic byproduct, a growing body of evidence reveals that this compound is a bioactive molecule with potent effects on mammalian cells. It plays a significant role in critical cellular processes, including apoptosis, cytoskeletal dynamics, and inflammatory signaling.[1][3] This technical guide provides a comprehensive overview of the known biological functions of this compound in mammalian cells, with a focus on its underlying molecular mechanisms, quantitative effects, and the experimental protocols used to elucidate its functions.
Core Biological Functions and Signaling Pathways
Induction of Apoptosis and Cytoskeletal Reorganization
A primary and well-documented function of this compound is its ability to induce programmed cell death (apoptosis) and cause significant alterations to the cellular cytoskeleton.[1][2][3] This effect has been observed in a variety of mammalian cell lines, including human embryonic kidney (HEK293T), mouse fibroblast (NIH3T3), human cervical cancer (HeLa), rat glioma (C6), and polymorphonuclear leukocytes (PMNLs).[1][4][5][6]
Treatment of these cells with this compound leads to distinct morphological changes, including cell rounding, detachment from the substrate, reduction of stress fibers, and the formation of lamellipodia.[1] These cytoskeletal rearrangements are a prelude to the induction of apoptosis.[1][3]
Signaling Pathway: The JNK-Dependent Apoptotic Cascade
The pro-apoptotic and cytoskeletal effects of this compound are predominantly mediated through the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses.[1][3] The activation of this pathway by this compound is initiated by the generation of reactive oxygen species (ROS).[1]
The signaling cascade proceeds as follows:
-
ROS Generation: this compound treatment leads to an increase in intracellular ROS.
-
MLK3 Activation: The elevated ROS levels activate Mixed Lineage Kinase 3 (MLK3).
-
MKK4/7 Phosphorylation: Activated MLK3 then phosphorylates and activates MAP kinase kinases 4 and 7 (MKK4/7).
-
JNK Phosphorylation: MKK4/7, in turn, phosphorylate and activate JNK.
-
Activation of Downstream Apoptotic Effectors: Activated JNK translocates to the mitochondria and nucleus, where it modulates the activity of several pro- and anti-apoptotic proteins, leading to:
-
Phosphorylation of the transcription factor c-Jun.[1]
-
Activation of the pro-apoptotic Bcl-2 family members Bax and Bid.[1]
-
Increased translocation of Bim to the mitochondria.[1]
-
Release of cytochrome c from the mitochondria into the cytosol.[1]
-
Cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation and apoptosis.[7]
-
Notably, other major signaling pathways such as the ERK, AKT, and p38 pathways do not appear to be significantly affected by this compound in this context.[1]
Modulation of Reactive Oxygen Species (ROS) Production
The effect of this compound on ROS production is concentration-dependent.[4][5] In polymorphonuclear leukocytes (PMNLs), submicromolar concentrations of this compound lead to an elevation in ROS production.[4][5] This effect is associated with an increased contribution of NADPH oxidase, myeloperoxidase (MPO), and the JNK-MAPK pathway to ROS generation.[2][4]
Conversely, at higher concentrations, this compound induces a decrease in ROS production, which correlates with the onset of apoptosis and a decline in mitochondrial membrane potential.[2][4] This suggests a biphasic role for this compound in modulating cellular redox status.
Metabolic Disturbances
Emerging evidence suggests that this compound may play a role in metabolic dysregulation. In human skeletal muscle cells, exposure to this compound has been shown to impair fatty acid oxidation.[3] Specifically, a concentration of 5µmol of this compound resulted in a 28% decrease in the efficiency of fatty acid oxidation.[3]
Furthermore, this compound treatment in these cells leads to a significant increase in the expression of the pro-inflammatory gene Interleukin-6 (IL-6).[3] A 5µmol concentration of this compound caused an 80% increase in IL-6 expression.[3] These findings suggest a potential link between elevated levels of this compound, impaired lipid metabolism, inflammation, and the development of insulin resistance and type II diabetes.
Quantitative Data Summary
The following tables summarize the quantitative data available on the effects of this compound in various mammalian cell models.
Table 1: Concentration-Dependent Effects of this compound
| Biological Effect | Cell Type(s) | Concentration Range | Outcome | Reference(s) |
| Apoptosis Induction | HEK293T, NIH3T3, HeLa | 25 µM | Increased percentage of apoptotic cells. | [7] |
| Cytoskeletal Reorganization | HEK293T, NIH3T3, HeLa | 25-50 µM | Cell rounding, detachment, reduced stress fibers. | [1][7] |
| JNK Activation | HEK293T | 25-50 µM | Dose-dependent increase in JNK phosphorylation. | [7] |
| ROS Production (Elevation) | Polymorphonuclear Leukocytes | Submicromolar | Increased ROS levels. | [4][5] |
| ROS Production (Decrease) | Polymorphonuclear Leukocytes | High micromolar | Decreased ROS levels, associated with apoptosis. | [2][4] |
| Intracellular Ca2+ Increase | Polymorphonuclear Leukocytes | High micromolar | Significant increase in free cytoplasmic Ca2+. | [2] |
| Impaired Fatty Acid Oxidation | Human Skeletal Muscle Cells | 5 µmol | 28% decrease in fatty acid oxidation efficiency. | [3] |
| Increased IL-6 Expression | Human Skeletal Muscle Cells | 2-5 µmol | 54-80% increase in IL-6 gene expression. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of this compound.
Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that is membrane-impermeant and therefore only enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 25 µM) or vehicle control for a specified time (e.g., 3 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization of F-actin Cytoskeleton by Phalloidin Staining
This protocol allows for the fluorescent labeling and visualization of filamentous actin (F-actin) to observe cytoskeletal rearrangements induced by this compound.
-
Principle: Phalloidin is a bicyclic peptide toxin that binds with high affinity to F-actin. When conjugated to a fluorescent dye (e.g., Rhodamine or Alexa Fluor), it allows for the visualization of actin filaments by fluorescence microscopy.
-
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixation)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Fluorescently-conjugated Phalloidin (e.g., Rhodamine-Phalloidin)
-
Mounting medium with DAPI (for nuclear counterstain)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound (e.g., 25-50 µM) or vehicle for the desired time.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with a working solution of fluorescently-conjugated phalloidin (diluted in PBS, e.g., 1:1000) for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Imaging: Visualize the F-actin and nuclei using a fluorescence microscope with the appropriate filter sets.
-
Western Blot Analysis of JNK Phosphorylation
This protocol is used to detect the activation of JNK by assessing its phosphorylation status.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. To assess JNK activation, a primary antibody that specifically recognizes the phosphorylated form of JNK (p-JNK) is used. The total amount of JNK protein is also measured using an antibody against total JNK as a loading control.
-
Materials:
-
Cultured cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total-JNK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
-
-
Procedure:
-
Cell Lysis: After treatment with this compound (e.g., 50 µM for 1 hour), wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-JNK primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with the anti-total-JNK antibody to normalize for protein loading.
-
Conclusion
This compound is a bioactive lipid aldehyde with significant and diverse effects on mammalian cells. Its ability to induce apoptosis and cytoskeletal reorganization through a ROS-dependent JNK signaling pathway is a key aspect of its biological function. Furthermore, its dose-dependent modulation of ROS production and its impact on fatty acid metabolism and inflammatory gene expression highlight its potential role in both physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and its potential as a therapeutic target or biomarker in various diseases. Further research is warranted to fully elucidate the complete spectrum of its biological activities and to establish its relevance in in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corrigendum to “The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner” [Cell. Signal. 23(7) (2011) 1144-1152]. | The Benioff Center for Microbiome Medicine [microbiome.ucsf.edu]
- 6. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PROTAC technology in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 2-Hexadecenal in Oxidative Stress and Lipid Peroxidation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal (2-HD), a long-chain alpha,beta-unsaturated aldehyde, is emerging as a significant bioactive molecule implicated in cellular stress responses. It is endogenously produced through the enzymatic degradation of sphingosine-1-phosphate (S1P) by S1P lyase (SPL) and can also be generated non-enzymatically from the free-radical-mediated destruction of sphingolipids under conditions of oxidative stress.[1][2] Initially considered a mere metabolic byproduct, recent evidence has illuminated its role as a potent signaling molecule that can induce oxidative stress, disrupt cellular homeostasis, and trigger programmed cell death. This technical guide provides an in-depth overview of the role of this compound in oxidative stress and lipid peroxidation, with a focus on its molecular mechanisms, quantitative effects, and the experimental protocols used to investigate its activity.
This compound: A Mediator of Oxidative Stress and Cellular Dysfunction
This compound exerts its biological effects primarily by inducing oxidative stress, which is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. At submicromolar concentrations, 2-HD has been shown to increase ROS production in polymorphonuclear leukocytes (PMNLs).[2] This elevation in ROS is associated with the activation of NADPH oxidase and myeloperoxidase (MPO).[2]
The accumulation of ROS and the inherent reactivity of the aldehyde group in 2-HD contribute to lipid peroxidation, a chain reaction of oxidative degradation of lipids. This process can damage cellular membranes, altering their fluidity and permeability, and can lead to the formation of other reactive aldehydes, further exacerbating cellular damage.
A critical consequence of 2-HD-induced oxidative stress is the activation of specific stress-activated signaling pathways. Notably, 2-HD has been demonstrated to specifically activate the c-Jun N-terminal kinase (JNK) signaling cascade, a key regulator of apoptosis, inflammation, and cellular stress responses.[1][3] The activation of JNK by 2-HD is dependent on the generation of ROS and the upstream kinase MLK3.[1] In contrast, other major signaling pathways such as ERK, AKT, and p38 MAP kinase are generally unaffected by 2-HD treatment.[1]
The sustained activation of the JNK pathway by 2-HD leads to a cascade of downstream events that culminate in apoptosis, or programmed cell death. These events include the phosphorylation of the transcription factor c-Jun, the release of cytochrome c from the mitochondria, the activation of pro-apoptotic proteins like Bax and Bid, and the increased translocation of Bim to the mitochondria.[1] This ultimately results in the activation of caspases, such as caspase-3, which execute the final stages of apoptosis, including the cleavage of essential cellular proteins like PARP.[1]
Beyond apoptosis, 2-HD also induces significant changes in cellular morphology, including cytoskeletal reorganization, cell rounding, and detachment from the extracellular matrix.[1] These effects are also mediated through the JNK-dependent pathway.[1]
The accumulation of fatty aldehydes, including 2-HD, is implicated in the pathophysiology of certain genetic disorders. For instance, Sjögren-Larsson syndrome, a rare inherited disorder, is caused by a deficiency in the enzyme fatty aldehyde dehydrogenase (FALDH), which is responsible for metabolizing long-chain aldehydes.[1] The resulting accumulation of these aldehydes is thought to contribute to the neurological and dermatological symptoms of the disease.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from various studies on the effects of this compound on different cell types.
Table 1: Induction of Apoptosis by this compound
| Cell Type | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V positive) | Reference |
| NIH3T3 | 25 | 3 | ~25% | [4][5] |
| HeLa | 25 | 3 | ~30% | [4][5] |
| HEK293T | 25 | 3 | ~20% | [4][5] |
Table 2: Activation of JNK Signaling by this compound
| Cell Type | This compound Concentration (µM) | Treatment Duration | Effect on JNK Phosphorylation | Reference |
| HEK293T | 50 | 15 minutes | Observable increase | [4] |
| HEK293T | 25 - 50 | 1 hour | Dose-dependent increase | [4] |
| HeLa | 50 | Not specified | Robust activation | [4] |
| NIH3T3 | 50 | Not specified | Robust activation | [4] |
Table 3: Effect of this compound on Mitochondrial Membrane Potential in PMNLs
| This compound Concentration (µM) | Observation | Reference |
| 0.35 - 350 | Dose-dependent decrease in mitochondrial membrane potential | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptotic signaling pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
Caption: Experimental workflow for apoptosis assessment.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human embryonic kidney (HEK293T), human cervical carcinoma (HeLa), or mouse fibroblast (NIH3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Preparation of this compound Stock Solution:
-
Dissolve synthetic (E)-2-Hexadecenal in chloroform:methanol (2:1 v/v).
-
Create a thin film by evaporating the organic solvent under a stream of nitrogen.
-
Prepare a 10 mM stock solution by adding a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM NaCl) dropwise while vigorously vortexing. Prepare this stock solution fresh for each experiment.
-
-
Cell Treatment:
-
Seed cells in appropriate culture vessels (e.g., 10-cm plates for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
For many signaling studies, serum-starve the cells for 3-6 hours in serum-free medium to reduce basal signaling activity.
-
Treat cells with the desired concentration of this compound (e.g., 25-50 µM) or vehicle control for the specified duration (e.g., 3-24 hours).
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide
-
Cell Preparation:
-
Following treatment with this compound, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Wash the collected cells twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifugation at 400-600 x g for 5 minutes at room temperature.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up the compensation and gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis/necrosis).
-
Protocol 3: Western Blotting for Phosphorylated JNK (p-JNK)
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total JNK or a housekeeping protein like β-actin.
-
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Cell Preparation:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Wash the cells once with warm PBS or serum-free medium.
-
-
DCFDA Staining:
-
Prepare a working solution of 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) at a final concentration of 10-25 µM in serum-free medium.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
-
Treatment and Measurement:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add the this compound treatment solution to the wells.
-
Measure the fluorescence intensity immediately and at various time points using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
A positive control, such as H2O2 or pyocyanin, and a negative control (vehicle) should be included.
-
Conclusion
This compound is a biologically active aldehyde that plays a significant role in mediating oxidative stress and inducing lipid peroxidation. Its ability to trigger the JNK signaling pathway, leading to apoptosis and cytoskeletal disruption, highlights its importance in cellular pathophysiology. The accumulation of 2-HD, either through enzymatic production or as a result of oxidative damage to sphingolipids, can have profound effects on cell fate. The experimental protocols detailed in this guide provide a framework for researchers to investigate the multifaceted roles of this compound and to explore its potential as a biomarker or therapeutic target in diseases associated with oxidative stress and sphingolipid metabolism. Further research into the precise mechanisms of 2-HD action and its interactions with other cellular components will undoubtedly provide deeper insights into its role in health and disease.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. oxfordbiomed.com [oxfordbiomed.com]
- 3. benchchem.com [benchchem.com]
- 4. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Non-Enzymatic Pathways of 2-Hexadecenal Formation: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Hexadecenal is a bioactive long-chain fatty aldehyde implicated in various cellular processes, including cytoskeletal reorganization and apoptosis.[1][2] While its enzymatic formation via sphingosine-1-phosphate lyase is well-documented, several non-enzymatic pathways contribute to its generation, particularly under conditions of oxidative stress. This technical guide provides a comprehensive overview of the core non-enzymatic formation routes of this compound, including the degradation of sphingolipids through photolysis, radiolysis, and reaction with hypochlorous acid. Additionally, potential contributions from lipid peroxidation and Strecker-like degradation are discussed. This document is intended to serve as a resource for researchers investigating the roles of this compound in physiology and pathology by detailing the mechanisms of its formation, providing experimental protocols for its study, and presenting available quantitative data.
Core Non-Enzymatic Formation Pathways
The primary non-enzymatic routes to this compound involve the degradation of sphingolipids, a class of lipids integral to cell membrane structure and signaling.
Photolysis of Sphingolipids
Exposure to ultraviolet (UV) radiation can induce the formation of this compound from various sphingolipids, including sphingomyelin, ceramide, and galactocerebroside.[2] The proposed mechanism involves a Norrish Type-I photochemical reaction, which is characterized by the homolytic cleavage of the α-carbon-carbonyl bond in the excited state of the molecule. In the context of sphingolipids, the process is initiated by the photoexcitation of the amide group, leading to the formation of a nitrogen-centered radical. This radical intermediate then undergoes fragmentation through the rupture of C-C bonds, ultimately yielding this compound.[1]
Radiolysis of Sphingolipids
Ionizing radiation, such as gamma rays, can lead to the formation of this compound from sphingolipids through a free-radical-mediated process.[1] The primary reactive species generated from the radiolysis of water are hydroxyl radicals (•OH), which can abstract a hydrogen atom from the sphingolipid backbone, particularly from the hydrophilic headgroup.[3][4] This results in the formation of a carbon-centered radical. Subsequent rearrangement and fragmentation of this radical intermediate, involving C-C bond cleavage, produces this compound.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The damage to phospholipids caused by free radical attack on glycerol and sphingosine backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Purification of trans-2-Hexadecenal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of trans-2-Hexadecenal, a long-chain α,β-unsaturated aldehyde. The methodologies described herein are based on established organic chemistry principles and are intended to guide researchers in the preparation of this compound for various research and development applications.
Introduction
trans-2-Hexadecenal is a lipid-derived aldehyde that plays a role in various biological processes. Its synthesis and purification are crucial for researchers investigating its physiological functions and for professionals in drug development exploring its potential as a therapeutic agent or target. This document outlines a reliable multi-step synthesis route and several effective purification methods.
Synthesis of trans-2-Hexadecenal
A robust and widely applicable three-step synthetic route to trans-2-Hexadecenal starting from myristaldehyde is presented. This pathway involves a Horner-Wadsworth-Emmons olefination, followed by a selective reduction of the resulting ester to an allylic alcohol, and a final oxidation to the target aldehyde.
Synthetic Workflow
Caption: Three-step synthesis of trans-2-Hexadecenal.
Experimental Protocols: Synthesis
Step 1: Horner-Wadsworth-Emmons Olefination of Myristaldehyde
This reaction extends the carbon chain of myristaldehyde and introduces the trans-double bond to form ethyl trans-2-hexadecenoate.
Materials:
-
Myristaldehyde (1 equivalent)
-
Triethyl phosphonoacetate (1.1 equivalents)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.
-
Cool the resulting solution of the ylide back to 0 °C.
-
Add a solution of myristaldehyde in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ethyl trans-2-hexadecenoate is typically of sufficient purity for the next step but can be further purified by column chromatography if necessary.
Step 2: DIBAL-H Reduction of Ethyl trans-2-hexadecenoate
This step selectively reduces the ester to the corresponding allylic alcohol, trans-2-hexadecen-1-ol, without affecting the carbon-carbon double bond.[1][2]
Materials:
-
Ethyl trans-2-hexadecenoate (1 equivalent)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes, 2.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, dissolve ethyl trans-2-hexadecenoate in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the DIBAL-H solution dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude trans-2-hexadecen-1-ol can be purified by column chromatography.
Step 3: Swern Oxidation of trans-2-Hexadecen-1-ol
This mild oxidation converts the allylic alcohol to the final product, trans-2-Hexadecenal.[3][4][5][6][7]
Materials:
-
trans-2-Hexadecen-1-ol (1 equivalent)
-
Oxalyl chloride (1.5 equivalents)
-
Dimethyl sulfoxide (DMSO, 3 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (5 equivalents)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous DCM in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C.
-
Slowly add a solution of DMSO in anhydrous DCM dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of trans-2-hexadecen-1-ol in anhydrous DCM dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine dropwise, and continue stirring at -78 °C for 30 minutes.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude trans-2-Hexadecenal.
Purification Methods for trans-2-Hexadecenal
The crude product from the synthesis typically requires purification to achieve the high purity necessary for biological and pharmaceutical applications. Several methods can be employed, and the choice will depend on the scale of the synthesis and the required final purity.
Purification Workflow
Caption: Purification options for trans-2-Hexadecenal.
Experimental Protocols: Purification
Column Chromatography
This is a standard and effective method for purifying trans-2-Hexadecenal from reaction byproducts and unreacted starting materials.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Compressed air or nitrogen for flash chromatography
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude trans-2-Hexadecenal in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate).
-
Collect fractions and monitor the elution of the product by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Recrystallization
Given that trans-2-Hexadecenal is a crystalline solid at low temperatures, recrystallization is a viable and efficient purification technique, particularly for removing small amounts of impurities.[8]
Materials:
-
Crude trans-2-Hexadecenal
-
A suitable solvent or solvent pair (e.g., hexanes, ethanol/water, or dichloromethane/hexanes).[9]
Procedure:
-
Dissolve the crude trans-2-Hexadecenal in a minimum amount of a suitable hot solvent.
-
If using a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative HPLC is the method of choice. A reversed-phase column is typically used for compounds of this nature.
Materials:
-
Partially purified trans-2-Hexadecenal
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
A suitable reversed-phase preparative HPLC column (e.g., C18)
Procedure:
-
Dissolve the trans-2-Hexadecenal sample in a suitable solvent that is compatible with the mobile phase.
-
Develop a separation method on an analytical scale to determine the optimal mobile phase composition and gradient. A typical mobile phase would be a gradient of acetonitrile in water.
-
Scale up the method to a preparative column.
-
Inject the sample onto the preparative HPLC system.
-
Collect the fraction corresponding to the trans-2-Hexadecenal peak.
-
Lyophilize or evaporate the solvent to obtain the highly purified product.
Data Presentation
The following table summarizes the expected yields and purity for each step of the synthesis and purification of trans-2-Hexadecenal. These values are typical for the described reactions and may vary depending on the specific experimental conditions and scale.
| Step | Product | Typical Yield (%) | Typical Purity (%) |
| 1. Horner-Wadsworth-Emmons Olefination | Ethyl trans-2-hexadecenoate | 80 - 95 | >90 |
| 2. DIBAL-H Reduction | trans-2-Hexadecen-1-ol | 75 - 90 | >95 (after column) |
| 3. Swern Oxidation | Crude trans-2-Hexadecenal | 85 - 98 | 85 - 95 |
| Purification | |||
| Column Chromatography | Purified trans-2-Hexadecenal | 80 - 95 (recovery) | >98 |
| Recrystallization | Purified trans-2-Hexadecenal | 70 - 90 (recovery) | >99 |
| Preparative HPLC | Highly Purified trans-2-Hexadecenal | >90 (recovery) | >99.5 |
Concluding Remarks
The protocols outlined in this document provide a comprehensive guide for the synthesis and purification of trans-2-Hexadecenal. Researchers, scientists, and drug development professionals can utilize these methods to obtain high-purity material for their studies. It is recommended to perform small-scale trial reactions to optimize conditions before scaling up. Standard laboratory safety practices should be followed at all times.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. rsc.org [rsc.org]
Application Notes: Investigating Cellular Responses to 2-Hexadecenal
Introduction
Trans-2-Hexadecenal (2-HD) is a bioactive long-chain fatty aldehyde produced during the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][2][3] It is also formed non-enzymatically under conditions of oxidative stress.[4][5] Emerging research has identified 2-HD as a potent signaling molecule that can induce significant cellular changes, including cytoskeletal reorganization, induction of apoptosis (programmed cell death), and the formation of DNA adducts.[1][2] These effects make 2-HD a molecule of interest for researchers in cancer biology, cell signaling, and drug development.
Mechanism of Action
Studies have shown that in various mammalian cell lines, including HEK293T, NIH3T3, and HeLa cells, 2-HD exerts its effects primarily through the activation of a stress-related signaling cascade.[1][3] Treatment with 2-HD leads to the generation of Reactive Oxygen Species (ROS), which in turn activates a specific MAP kinase pathway.[1][6] This pathway involves the sequential activation of Mixed Lineage Kinase 3 (MLK3), MAP Kinase Kinase 4/7 (MKK4/7), and ultimately, the c-Jun N-terminal Kinase (JNK).[1][3] Notably, other major signaling pathways such as ERK, AKT, and p38 are generally unaffected by 2-HD treatment at similar concentrations.[1][3]
Activated JNK phosphorylates downstream targets, including the transcription factor c-Jun, and initiates the intrinsic apoptosis pathway.[1] This is characterized by the cleavage of Bid, activation of Bax, release of cytochrome c from the mitochondria, and subsequent activation of executioner caspases like caspase-3, leading to PARP cleavage and cell death.[1][3]
Data Presentation
Table 1: Effective Concentrations and Treatment Durations
| Cell Line | Assay | 2-Hexadecenal Concentration | Treatment Duration | Observed Effect | Reference |
| NIH3T3 | Cytoskeletal Reorganization | 25 µM | 30 minutes | Reduced stress fibers, induced lamellipodia formation | [1] |
| HEK293T, HeLa, NIH3T3 | Cell Rounding & Detachment | 25-50 µM | Hours to Days | Cells round up and detach from the substratum | [1] |
| HEK293T, HeLa, NIH3T3 | Apoptosis (Annexin V) | 25 µM | 3 hours | Significant increase in apoptotic cells | [1][7] |
| HeLa, NIH3T3 | JNK Activation (Phosphorylation) | 25-50 µM | 30 min - 3 hours | Robust phosphorylation of JNK | [1] |
| HEK293T, HeLa | Caspase-3 Activation (PARP Cleavage) | 25 µM | 3 hours | Cleavage of PARP protein | [1][7] |
| C6 Glioma | Proliferation Inhibition | Dose-dependent | Not specified | Decrease in proliferative and mitotic indices | [4] |
Table 2: Quantitative Apoptosis Data
The following table summarizes the percentage of apoptotic cells detected by Annexin V-FITC staining followed by flow cytometry after a 3-hour treatment.[1][7]
| Cell Line | Treatment (3 hours) | % Apoptotic Cells (Mean ± SD) |
| NIH3T3 | Vehicle Control | ~5% |
| NIH3T3 | 25 µM this compound | ~35% |
| HeLa | Vehicle Control | ~4% |
| HeLa | 25 µM this compound | ~25% |
| HEK293T | Vehicle Control | ~6% |
| HEK293T | 25 µM this compound | ~40% |
Note: Values are approximated from published data for illustrative purposes.[1][7]
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from methodologies used in key studies to ensure proper solubilization for cell culture applications.[1]
Materials:
-
trans-2-Hexadecenal
-
Chloroform:Methanol solution (2:1 v/v)
-
Nitrogen gas stream
-
Vehicle solution: 18% fatty acid-free Bovine Serum Albumin (BSA), 5% ethanol, and 150 mM sodium chloride in sterile water.
-
Sterile microcentrifuge tubes
Procedure:
-
Dissolve trans-2-Hexadecenal in a chloroform:methanol (2:1 v/v) solution.
-
Aliquot the desired amount into a sterile glass vial.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin film.
-
Prepare a 10 mM working stock solution by adding the vehicle solution (18% BSA, 5% ethanol, 150 mM NaCl) drop-by-drop to the dried film while vortexing vigorously to ensure complete solubilization.
-
Prepare fresh for each experiment.
Protocol 2: General Protocol for Treating Cultured Cells
Materials:
-
Cultured cells (e.g., HEK293T, HeLa, NIH3T3) in appropriate culture medium (e.g., DMEM with 10% FBS).
-
10 mM this compound stock solution (from Protocol 1).
-
Vehicle solution (for control).
-
Culture plates/dishes.
Procedure:
-
Seed cells in culture plates and grow to the desired confluency (typically 70-80%).
-
Before treatment, aspirate the growth medium. For many signaling studies, it is recommended to serum-starve the cells for 3 hours by replacing the growth medium with serum-free medium.[1]
-
Prepare the final treatment concentrations of this compound (e.g., 25 µM) by diluting the 10 mM stock solution into the appropriate cell culture medium (serum-free or complete, depending on the experimental design).
-
Prepare a vehicle control using the same final concentration of the vehicle solution as in the treated samples.
-
Remove the starvation medium and add the this compound-containing medium or vehicle control medium to the cells.
-
Incubate the cells for the desired period (e.g., 30 minutes for cytoskeletal analysis, 3 hours for apoptosis assays) at 37°C with 5% CO₂.[1]
-
Proceed with downstream analysis.
Protocol 3: Apoptosis Detection by Annexin V Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic cells.
Materials:
-
Treated and control cells (from Protocol 2).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Following treatment, collect both adherent and detached cells. For adherent cells, use trypsin to detach them and combine with any floating cells from the medium.
-
Wash the cells once with cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100-200 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 10-15 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic.
Protocol 4: Analysis of Cytoskeletal Reorganization by Phalloidin Staining
This protocol is for visualizing changes in the F-actin cytoskeleton.
Materials:
-
Cells grown on glass coverslips or chamber slides.
-
Treated and control cells (from Protocol 2).
-
PBS.
-
Fixation Solution: 10% buffered formalin or 4% paraformaldehyde in PBS.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Rhodamine-Phalloidin (or other fluorescently-conjugated phalloidin).
-
DAPI (for nuclear counterstaining).
-
Mounting medium.
Procedure:
-
After treatment (e.g., 30 minutes with 25 µM this compound), wash the cells gently with cold PBS.[1]
-
Fix the cells with Fixation Solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Solution for 5 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Incubate with a solution of Rhodamine-Phalloidin (e.g., 100 nM in PBS) for 30 minutes at room temperature in the dark.[1]
-
Wash the cells three times with PBS.
-
Counterstain with DAPI (e.g., 100 nM in PBS) for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize using a fluorescence microscope.
Protocol 5: Caspase-3 Activation Assay via PARP Cleavage (Western Blot)
This protocol detects the cleavage of PARP, a substrate of activated caspase-3, as an indicator of apoptosis.
Materials:
-
Treated and control cells (from Protocol 2).
-
RIPA Lysis Buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-PARP, Anti-Actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Procedure:
-
After treatment (e.g., 3 hours with 25 µM this compound), harvest cells and lyse them in RIPA buffer.[1][7]
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa cleaved PARP fragment indicates caspase-3 activation.
-
Probe for a loading control (e.g., actin) to ensure equal protein loading.
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of 2-Hexadecenal in Human Plasma using a Validated LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Hexadecenal in human plasma. Due to the low volatility and poor ionization efficiency of long-chain aldehydes, a derivatization strategy using 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) is employed. The protocol includes a comprehensive sample preparation procedure involving lipid extraction and removal of interfering plasmalogens, followed by derivatization and analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals investigating the role of this compound in various physiological and pathological processes.
Introduction
This compound is a long-chain, α,β-unsaturated aldehyde produced during the metabolic degradation of sphingosine-1-phosphate by the enzyme sphingosine-1-phosphate lyase (S1PL).[1] Emerging evidence suggests that this compound is not merely a metabolic byproduct but a bioactive molecule implicated in cellular signaling pathways, including the induction of apoptosis through a JNK-dependent mechanism. Its potential role in metabolic disturbances and cellular stress makes its accurate quantification in biological matrices like plasma a key area of interest for biomarker discovery and drug development.
The analysis of this compound in plasma is challenging due to its inherent reactivity, low endogenous concentrations, and the complexity of the plasma matrix. A significant analytical hurdle is the presence of plasmalogens, a class of phospholipids that can liberate aldehydes during sample processing, leading to artificially inflated measurements. Therefore, a specific and sensitive analytical method is required. This application note provides a detailed protocol for the quantification of this compound in plasma, addressing these challenges through a validated workflow.
Experimental Protocols
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
Deuterated this compound internal standard (d5-2-Hexadecenal or similar)
-
2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)
-
Chloroform, Methanol, Hexane, Ethyl Acetate, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Silicic acid (100 mesh, suitable for chromatography)
-
Ultrapure water
-
Human plasma (collected in K2-EDTA tubes)
Equipment
-
Liquid chromatography system (e.g., Agilent 1290 Infinity II LC System or equivalent)
-
Tandem mass spectrometer (e.g., Agilent 6495 Triple Quadrupole LC/MS System or equivalent)
-
C18 reversed-phase LC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Glass chromatography columns
Sample Preparation Workflow
A visual representation of the sample preparation workflow is provided below.
Detailed Methodologies
1. Lipid Extraction (Folch Method)
-
To 100 µL of human plasma, add a known amount of deuterated this compound internal standard.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of ultrapure water and vortex for another minute.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
Dry the organic extract under a gentle stream of nitrogen.
2. Plasmalogen Removal (Silicic Acid Chromatography)
-
Prepare a small glass column with a glass wool plug and pack with 500 mg of silicic acid slurried in hexane.
-
Wash the column with 5 mL of hexane.
-
Reconstitute the dried lipid extract in a minimal volume of hexane and load it onto the column.
-
Elute the neutral lipids, including this compound, with 10 mL of 1:1 (v/v) hexane:ethyl acetate.
-
Collect the eluate and dry it under nitrogen.
3. Derivatization with DAIH
-
Reconstitute the dried, plasmalogen-free lipid extract in 50 µL of a 1 mg/mL solution of DAIH in acetonitrile.
-
Vortex briefly to mix.
-
Incubate the mixture at room temperature for 60 minutes in the dark.[1]
-
After incubation, dilute the sample with the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then re-equilibrate at 60% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The exact precursor and product ions for DAIH-derivatized this compound should be determined by direct infusion of the derivatized standard. Based on the structure of the derivative, the protonated molecule [M+H]+ would serve as the precursor ion. The product ions would result from the fragmentation of the DAIH moiety.
-
Collision Energy: Optimize for each transition using the derivatized standard.
-
Dwell Time: 100 ms
-
Data Presentation
The following table summarizes the key parameters of the LC-MS/MS method for the quantification of this compound.
| Parameter | Value |
| Analyte | This compound-DAIH derivative |
| Internal Standard | d5-2-Hexadecenal-DAIH derivative |
| Precursor Ion (m/z) | To be determined empirically |
| Product Ion (m/z) | To be determined empirically |
| Limit of Detection (LOD) | Expected in the low fmol range |
| Limit of Quantification (LOQ) | Expected in the low to mid fmol range |
| Linearity (r²) | > 0.99 |
| Precision (%CV) | < 15% |
| Accuracy (% recovery) | 85-115% |
| Reported Plasma Concentration | Not yet established in a large cohort |
Note: While a specific study has quantified this compound in human plasma for the first time, the exact concentration range in a healthy population is not yet widely published.[1] Based on studies of other long-chain aldehydes, the expected concentration is likely to be in the low nanomolar range.[2]
Signaling Pathway of this compound
This compound has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. The diagram below illustrates this proposed mechanism.
Conclusion
This application note provides a comprehensive framework for the sensitive and specific quantification of this compound in human plasma by LC-MS/MS. The detailed protocol, including essential sample cleanup steps and a derivatization strategy, addresses the key analytical challenges associated with this analyte. The provided information on the biological context of this compound underscores the importance of this method for advancing research in sphingolipid metabolism and related diseases. This method can be adapted and validated in individual laboratories to support a wide range of research and drug development applications.
References
Application Notes and Protocols: Derivatization of 2-Hexadecenal with DAIH for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-Hexadecenal is a long-chain fatty aldehyde that is a product of the metabolic breakdown of sphingosine 1-phosphate (S1P), a bioactive lipid involved in numerous physiological and pathological processes.[1][2][3] The analysis of fatty aldehydes like 2-Hexadecenal by mass spectrometry (MS) can be challenging due to their poor ionization efficiency.[2][4] To overcome this limitation, chemical derivatization is employed to introduce a readily ionizable moiety onto the aldehyde, thereby enhancing its detection sensitivity.[2][4]
This document provides a detailed application note and protocol for the derivatization of this compound using 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).[1][3] This method allows for the sensitive and selective quantification of this compound in various biological samples.[1][3]
Principle of the Method
The derivatization reaction involves the condensation of the aldehyde group of this compound with the hydrazine group of DAIH to form a stable hydrazone.[2][3] The resulting DAIH derivative of this compound is more amenable to ionization by techniques such as electrospray ionization (ESI), leading to a significant improvement in detection sensitivity.[1][3] Furthermore, this method can be extended to the simultaneous analysis of fatty acids by incorporating a coupling agent like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC hydrochloride).[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters achieved with the DAIH derivatization method for this compound analysis by LC-MS.
| Parameter | Value | Analytical Method | Reference |
| Limit of Detection (LOD) | 1 fmol per sample (30 µL) | LC-MS/MS | [3] |
| Limit of Quantification (LOQ) | 99 fmol per injection | HPLC-ESI-QTOF MS | [1] |
| Linearity Range | Not explicitly stated, but method validated for biological samples. | HPLC-ESI-QTOF MS | [1] |
| Intra- and Interday Precision | Good | HPLC-ESI-QTOF MS | [1] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH)
-
N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride (EDC hydrochloride) (for simultaneous fatty acid analysis)
-
Internal Standards (e.g., Pentadecanal, Heptadecanoic acid)[1]
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid
-
Organic extraction solvents (e.g., chloroform, methanol)
-
Human hepatoblastoma (HepG2) cell lysates or other biological samples
Sample Preparation and Extraction
-
Homogenization: Homogenize biological samples (e.g., cell pellets, tissues) in an appropriate buffer.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as the Bligh and Dyer method (chloroform/methanol/water).
-
Drying: Evaporate the organic extract to dryness under a stream of nitrogen.
Derivatization Protocol
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Add the internal standard(s).
-
Add the DAIH derivatization reagent. For simultaneous analysis of fatty acids, also add EDC hydrochloride.
-
Incubate the reaction mixture. Optimal conditions may need to be determined, but a typical incubation is at room temperature for a specified time.
-
After incubation, the sample is ready for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Ionization Mode: Negative mode electrospray ionization (ESI-) is effective for the DAIH derivatives.[1]
-
Instrumentation: A high-resolution mass spectrometer such as a quadrupole/time-of-flight (QTOF) instrument is recommended for accurate mass measurements.[1][2]
-
Data Acquisition: Monitor for the specific precursor and product ions of the derivatized this compound and internal standards.
-
Visualizations
Caption: Experimental workflow for the derivatization and analysis of this compound.
Caption: Chemical reaction of this compound with DAIH.
Conclusion
The derivatization of this compound with DAIH is a robust and sensitive method for its quantification by LC-MS. This approach overcomes the inherent challenges of analyzing long-chain fatty aldehydes and can be applied to various biological matrices. The provided protocol serves as a comprehensive guide for researchers in the fields of lipidomics, drug development, and biomedical research to accurately measure this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hexadecenal-Induced Apoptosis in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (E)-2-Hexadecenal, a bioactive lipid aldehyde, as an agent to induce apoptosis in various cancer cell lines. Detailed protocols for key experiments are provided to facilitate the investigation of its anti-cancer properties in a research setting.
(E)-2-Hexadecenal, a product of sphingolipid degradation, has been identified as a potent inducer of apoptosis in multiple cancer cell types.[1][2] Its mechanism of action primarily involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, leading to downstream events that culminate in programmed cell death.[3][4] This makes 2-Hexadecenal a molecule of interest for cancer research and potential therapeutic development.
Data Presentation
The following tables summarize the quantitative data from studies investigating the apoptotic effects of this compound on various cancer cell lines.
Table 1: Effective Concentrations of this compound in Inducing Apoptosis
| Cell Line | Cancer Type | Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293T | Human Embryonic Kidney | 25 µM | 3 hours | Induction of apoptosis | [3] |
| HeLa | Human Cervical Cancer | 25 µM | 3 hours | Induction of apoptosis, PARP cleavage | [5] |
| NIH3T3 | Mouse Embryonic Fibroblast | 25 µM | 3 hours | Induction of apoptosis | [3] |
| C6 Glioma | Rat Brain Glioma | Not specified | Not specified | Inhibition of proliferation, induction of apoptosis | [6] |
Table 2: Key Molecular Events in this compound-Induced Apoptosis
| Cell Line | Molecular Event | Method of Detection | Treatment Conditions | Outcome | Reference |
| HEK293T, HeLa, NIH3T3 | JNK Activation | Western Blot (Phospho-JNK) | 25 µM, time-course | Robust activation of JNK | [3] |
| HEK293T, HeLa | PARP Cleavage | Western Blot | 25 µM, 3 hours | Increased PARP cleavage, indicating caspase-3 activation | [5] |
| HEK293T | Cytochrome c Release | Western Blot (Cytosolic & Mitochondrial Fractions) | 25 µM, 2 hours | Increased cytochrome c in the cytosolic fraction | [7] |
| HeLa | Bax Activation | Immunofluorescence | 25 µM, 2 hours | Conformational change and activation of Bax | [7] |
| HEK293T | Bid Cleavage | Western Blot | 25 µM, 3 hours | Cleavage of Bid to tBid | [3] |
| HEK293T | Bim Translocation | Western Blot (Mitochondrial Fraction) | 25 µM, 2 hours | Increased levels of BimL and BimEL in mitochondria | [7] |
Signaling Pathway
The primary signaling cascade initiated by this compound that leads to apoptosis is the JNK pathway. This process is initiated by the generation of reactive oxygen species (ROS), which in turn activates a kinase cascade involving MLK3, MKK4/7, and ultimately JNK.[3] Activated JNK then phosphorylates downstream targets, including c-Jun, and promotes the activation and mitochondrial translocation of pro-apoptotic proteins like Bim and the cleavage of Bid, leading to Bax activation, cytochrome c release, and subsequent caspase activation.[3][7]
Caption: JNK-dependent apoptotic signaling pathway induced by this compound.
Experimental Workflow
A typical workflow to assess the apoptotic effects of this compound on a cancer cell line is outlined below.
Caption: General experimental workflow for studying this compound-induced apoptosis.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest (e.g., HeLa, HEK293T)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
(E)-2-Hexadecenal (stock solution in a suitable solvent like ethanol or DMSO)
-
Vehicle control (same solvent as used for this compound)
-
Phosphate-buffered saline (PBS)
-
Tissue culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the cancer cells in T75 flasks until they reach 70-80% confluency.
-
Trypsinize and seed the cells into appropriate culture vessels (e.g., 6-well plates, 10-cm dishes) at a predetermined density. Allow cells to attach overnight.
-
The next day, replace the medium with fresh complete culture medium. For some experiments, serum starvation for 3 hours prior to treatment may be necessary to reduce basal signaling.[3]
-
Prepare working concentrations of this compound by diluting the stock solution in the culture medium. A common effective concentration is 25 µM.[5]
-
Add the this compound-containing medium to the treatment wells. Add an equivalent amount of vehicle to the control wells.
-
Incubate the cells for the desired time period (e.g., 2-3 hours for signaling studies, longer for apoptosis assays).[3][7]
Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Following treatment, collect both adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Quantify the percentage of apoptotic cells (Annexin V positive).[3]
Western Blot Analysis for Key Apoptotic Proteins
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-PARP, anti-cleaved caspase-3, anti-Bim, anti-Bid, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[3][5]
Subcellular Fractionation for Cytochrome c Release
Materials:
-
Treated and control cells
-
Mitochondria/Cytosol Fractionation Kit
-
Western blot materials (as listed above)
-
Primary antibodies (anti-cytochrome c, anti-cytochrome oxidase for mitochondrial fraction control, anti-actin for cytosolic fraction control)
Protocol:
-
Harvest cells after treatment.
-
Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the fractionation kit.
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
Perform western blot analysis on both fractions as described in Protocol 3.
-
Probe the membranes with an anti-cytochrome c antibody to assess its presence in the cytosol. Use anti-cytochrome oxidase and anti-actin as loading and fraction purity controls for the mitochondrial and cytosolic fractions, respectively.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Investigating the JNK Signaling Pathway Using 2-Hexadecenal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Hexadecenal is a long-chain fatty aldehyde that has been identified as a bioactive product of sphingolipid degradation.[1][2] Emerging research has highlighted its role in inducing cytoskeletal reorganization and apoptosis in various cell types through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade, is a key regulator of cellular responses to stress, inflammation, and apoptosis.[3][4][5] Dysregulation of the JNK pathway is implicated in a variety of diseases, including neurodegenerative disorders and cancer, making it a significant target for therapeutic development.[3][6]
These application notes provide a comprehensive guide for utilizing trans-2-Hexadecenal to investigate the JNK signaling pathway. Included are summaries of its effects on key cellular processes, detailed protocols for relevant assays, and visual representations of the signaling cascade and experimental workflows.
Data Presentation: Effects of trans-2-Hexadecenal on the JNK Signaling Pathway
The following tables summarize the observed effects of trans-2-Hexadecenal on various cell lines as reported in the literature. These tables are intended to provide a reference for expected outcomes and starting points for experimental design.
Table 1: Activation of JNK Signaling Pathway Components by trans-2-Hexadecenal
| Cell Line | Treatment Concentration | Incubation Time | Target Protein | Observed Effect | Reference |
| HEK293T | 50 µM | 15 min - 3 hr | Phospho-JNK | Time-dependent increase in phosphorylation, peaking at 3 hours. | [4][7] |
| HEK293T | 25 µM, 50 µM | 1 hr | Phospho-JNK | Dose-dependent increase in phosphorylation. | [4] |
| HEK293T | 50 µM | 1 hr | Phospho-c-Jun | Increased phosphorylation. | [7] |
| HeLa | 25 µM | 1 hr | Phospho-JNK | Robust activation. | [4][7] |
| NIH3T3 | 25 µM | 1 hr | Phospho-JNK | Robust activation. | [4][7] |
| HEK293T | 50 µM | 1 hr | Phospho-MKK4/7 | Increased phosphorylation. | [1] |
Table 2: Cellular Effects of trans-2-Hexadecenal Treatment
| Cell Line | Treatment Concentration | Incubation Time | Assay | Observed Effect | Reference |
| HEK293T, NIH3T3, HeLa | Not specified | Not specified | Apoptosis Assay | Induction of apoptosis. | [1] |
| HEK293T, NIH3T3, HeLa | Not specified | Not specified | Cytoskeletal Reorganization | Cell rounding and detachment. | [1] |
| Polymorphonuclear Leucocytes | High concentrations | Not specified | Apoptosis Assay | Induction of apoptosis, correlated with increased intracellular Ca2+ and decreased mitochondrial potential. | [8] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling events and a typical experimental workflow for investigating the effects of trans-2-Hexadecenal.
Caption: this compound induced JNK signaling pathway leading to apoptosis.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of trans-2-Hexadecenal on the JNK signaling pathway.
Protocol 1: Western Blot for Phosphorylated JNK (p-JNK) and c-Jun (p-c-Jun)
This protocol outlines the procedure for detecting the phosphorylation status of JNK and its downstream target c-Jun in response to trans-2-Hexadecenal treatment.
Materials:
-
Cell culture reagents
-
trans-2-Hexadecenal
-
Phosphatase and protease inhibitor cocktails
-
RIPA buffer or similar lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-JNK, anti-JNK, anti-p-c-Jun, anti-c-Jun, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa, NIH3T3) and allow them to adhere overnight.
-
Treat cells with desired concentrations of trans-2-Hexadecenal (e.g., 25-50 µM) or vehicle control for various time points (e.g., 15 min, 30 min, 1 hr, 3 hr).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer supplemented with phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.[9]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody (e.g., anti-p-JNK) diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
If necessary, strip the membrane and re-probe for total JNK, total c-Jun, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
trans-2-Hexadecenal
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
Treat cells with a range of trans-2-Hexadecenal concentrations and a vehicle control.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
trans-2-Hexadecenal
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with trans-2-Hexadecenal as described in Protocol 1.
-
Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry as soon as possible.
-
Use appropriate compensation settings for FITC and PI.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. atcc.org [atcc.org]
- 3. clyte.tech [clyte.tech]
- 4. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activation of the Jnk signaling pathway by a dual-specificity phosphatase, JSP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-Hexadecenal in Studying Cytoskeletal Reorganization
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Hexadecenal, a long-chain fatty aldehyde, is a bioactive product of sphingolipid degradation. Recent studies have demonstrated its significant impact on cellular processes, particularly in inducing cytoskeletal reorganization and apoptosis.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to investigate cytoskeletal dynamics and the associated signaling pathways in mammalian cells.
Mechanism of Action
trans-2-Hexadecenal has been shown to cause a rapid and robust reorganization of the actin cytoskeleton, leading to observable morphological changes in various cell types, including HEK293T, NIH3T3, and HeLa cells.[1] The primary effects include a reduction in actin stress fibers, the formation of lamellipodia, cell rounding, and eventual detachment from the substratum.[1] These cytoskeletal alterations are mediated through the activation of a specific stress-activated protein kinase (SAPK) pathway.
The key signaling cascade initiated by this compound involves the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4 and MKK7.[1] These dual-specificity kinases then phosphorylate and activate c-Jun N-terminal kinase (JNK).[1] Importantly, other major signaling pathways such as ERK, AKT, and p38 are not significantly affected by this compound treatment.[1] The activation of the JNK pathway is a critical step, as inhibition of JNK has been shown to abrogate the cytoskeletal changes and subsequent apoptosis induced by this compound.[1] The process is also linked to the generation of reactive oxygen species (ROS), as the antioxidant N-acetylcysteine can prevent JNK activation.[1]
Applications in Research and Drug Development
-
Studying Actin Dynamics: this compound serves as a potent inducer of actin cytoskeletal rearrangements, making it a valuable tool for studying the mechanisms of stress fiber disassembly and lamellipodia formation.
-
Investigating Cell Adhesion and Motility: By promoting cell rounding and detachment, this compound can be used in assays to study cell-matrix adhesion and the signaling pathways that govern it.
-
Elucidating JNK Signaling: As a specific activator of the MLK3-MKK4/7-JNK pathway, this compound is an excellent pharmacological tool to dissect the upstream and downstream components of this signaling cascade and its role in cytoskeletal regulation.
-
Screening for Therapeutic Agents: In the context of diseases characterized by aberrant cytoskeletal organization or JNK signaling (e.g., cancer, fibrosis), this compound can be used in high-content screening assays to identify small molecules that can modulate these pathways.
Data Presentation
The following tables summarize the quantitative effects of this compound on various cellular parameters based on published findings.
Table 1: Effect of this compound on Cytoskeletal and Morphological Parameters
| Parameter | Cell Type | This compound Concentration | Observation Time | Quantitative Change | Reference |
| Stress Fiber Integrity | NIH3T3 | 25 µM | 30 min | Significant reduction in the number and intensity of F-actin stress fibers. | [1] |
| Lamellipodia Formation | NIH3T3 | 25 µM | 30 min | Increased presence of lamellipodial structures at the cell periphery. | [1] |
| Cell Rounding | HEK293T, HeLa, NIH3T3 | 25-50 µM | 1-3 hours | Observable increase in the percentage of rounded cells. | [1] |
| Cell Detachment | HEK293T, HeLa, NIH3T3 | 25-50 µM | 3 hours | Significant increase in the number of detached cells in culture. | [1] |
Table 2: Activation of the JNK Signaling Pathway by this compound
| Analyte (Phosphorylated Form) | Cell Type | This compound Concentration | Observation Time | Fold Increase (vs. Vehicle) | Reference |
| p-JNK | HEK293T | 50 µM | 15 min | Robust activation observed. | [1] |
| p-MKK4 | HEK293T | 50 µM | 1 hour | Dose-dependent increase. | [1] |
| p-MKK7 | HEK293T | 50 µM | 1 hour | Dose-dependent increase. | [1] |
| p-c-Jun | HEK293T | 50 µM | 1 hour | Significant increase. | [1] |
Table 3: Induction of Apoptosis by this compound
| Assay | Cell Type | This compound Concentration | Observation Time | Result | Reference |
| Annexin V Staining | NIH3T3, HeLa, HEK293T | 25 µM | 3 hours | Significant increase in the percentage of Annexin V positive cells. | [1] |
| PARP Cleavage | HEK293T, HeLa | 25 µM | 3 hours | Increased cleavage of PARP, indicating caspase-3 activation. | [1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human embryonic kidney (HEK293T), human cervical carcinoma (HeLa), or mouse fibroblast (NIH3T3) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.
-
-
Preparation of this compound Stock Solution:
-
Caution: Handle this compound and organic solvents in a chemical fume hood.
-
Dissolve synthetic trans-2-Hexadecenal in a chloroform:methanol (2:1 v/v) solution.
-
Create a thin film by evaporating the organic solvent under a stream of nitrogen.
-
Prepare a 10 mM stock solution by resuspending the lipid film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) with vigorous vortexing. Prepare fresh for each experiment.
-
-
Cell Treatment:
-
For serum starvation, replace the growth medium with serum-free DMEM for 3 hours prior to treatment.
-
Dilute the this compound stock solution to the desired final concentration (e.g., 25-50 µM) in serum-free DMEM.
-
Add the this compound-containing medium to the cells and incubate for the desired time period (e.g., 15 minutes to 3 hours) at 37°C.
-
For vehicle control, treat cells with the same concentration of the vehicle solution without this compound.
-
Protocol 2: Visualization of F-actin Cytoskeleton by Phalloidin Staining
-
Cell Plating:
-
Plate NIH3T3 cells on 8-well chamber slides and allow them to adhere for 24 hours.
-
-
Treatment:
-
Perform serum starvation and treat the cells with this compound (e.g., 25 µM) or vehicle for 30 minutes as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 10% buffered formalin for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the cells with 100 nM Rhodamine-phalloidin (or another fluorescently-labeled phalloidin conjugate) in PBS for 30 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with 100 nM DAPI in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Protocol 3: Western Blot Analysis of JNK Pathway Activation
-
Cell Lysis:
-
Plate cells in 10 cm dishes and grow to 70-80% confluency.
-
Following treatment with this compound as described in Protocol 1, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-JNK, total JNK, phospho-MKK4, total MKK4, phospho-MKK7, total MKK7, and a loading control (e.g., actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify band intensities using densitometry software.
-
Visualizations
References
Measuring 2-Hexadecenal-Induced Reactive Oxygen Species (ROS) Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal (2-HD), a long-chain fatty aldehyde, is a bioactive molecule produced endogenously through the enzymatic or non-enzymatic degradation of sphingolipids.[1][2] Emerging evidence highlights its role as a signaling molecule involved in various cellular processes, including the induction of oxidative stress.[3][4] An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system leads to oxidative stress, which is implicated in the pathogenesis of numerous diseases.[5] Therefore, the accurate measurement of this compound-induced ROS production is crucial for understanding its physiological and pathological roles and for the development of therapeutic interventions.
This document provides detailed application notes and protocols for measuring ROS production induced by this compound in a cellular context. The primary method described is the widely used 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Data Presentation
The following table summarizes the effects of this compound on cellular ROS production and subsequent signaling events, as reported in the literature.
| Cell Type(s) | This compound Concentration | Observed Effect on ROS Production | Downstream Signaling Pathways Activated | Reference(s) |
| Polymorphonuclear leukocytes (PMNLs) | Submicromolar | Elevation of ROS production | NADPH oxidase, Myeloperoxidase (MPO), JNK-MAPK | [1][6][7] |
| HEK293T, NIH3T3, HeLa | 25-50 µM | Implicated in JNK activation | MLK3, MKK4/7, JNK | [3][8] |
| Human skeletal cells | 5 µM | Associated with impaired fatty acid oxidation | Increased IL-6 gene expression | [9] |
Experimental Protocols
Protocol: Measurement of Intracellular ROS using DCFH-DA
This protocol outlines the steps for measuring this compound-induced intracellular ROS production using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[10][11]
Principle: DCFH-DA is a non-fluorescent molecule that readily diffuses across the cell membrane.[5][12] Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH).[11] In the presence of ROS, DCFH is oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[5][11] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
Cells of interest (e.g., HEK293T, NIH3T3, HeLa, PMNLs)
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in a suitable solvent like ethanol or DMSO)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Tert-Butyl Hydrogen Peroxide (TBHP) or Pyocyanin)[13][14]
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well.[15]
-
Allow cells to attach and grow overnight in a humidified incubator (37°C, 5% CO2).
-
For suspension cells, culture cells to the desired density and wash with PBS before proceeding.[15]
-
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free cell culture medium at various concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM).
-
Remove the culture medium from the wells and wash the cells once with warm PBS.
-
Add the this compound working solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours) at 37°C and 5% CO2.
-
-
DCFH-DA Staining:
-
Prepare a fresh working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.[15]
-
After the this compound treatment, remove the medium and wash the cells twice with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate in the dark for 30-45 minutes at 37°C.[11]
-
-
Measurement of Fluorescence:
-
After incubation with DCFH-DA, remove the staining solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS or serum-free medium to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[11][13]
-
For flow cytometry analysis, detach the cells (if adherent) and resuspend them in PBS. Analyze the fluorescence using the appropriate channels (e.g., FITC channel).[10]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with cells but no DCFH-DA).
-
Normalize the fluorescence intensity of the treated samples to the vehicle control.
-
Present the data as a fold change in ROS production compared to the control.
-
Visualization of Pathways and Workflows
Experimental Workflow
Caption: Experimental workflow for measuring this compound-induced ROS production.
Signaling Pathway
References
- 1. search.library.uvic.ca [search.library.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes | Semantic Scholar [semanticscholar.org]
- 7. This compound Regulates ROS Production and Induces Apoptosis in Polymorphonuclear Leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. antbioinc.com [antbioinc.com]
- 11. doc.abcam.com [doc.abcam.com]
- 12. How can ROS be measured or detected in living cells? | AAT Bioquest [aatbio.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Application Notes and Protocols for Assessing 2-Hexadecenal DNA Adduct Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal, an α,β-unsaturated aldehyde, is a product of lipid peroxidation and sphingolipid metabolism. Due to its electrophilic nature, it can react with cellular macromolecules, including DNA, to form covalent adducts. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as these lesions can lead to mutations if not repaired before DNA replication. Therefore, the assessment of this compound-induced DNA adducts is crucial for understanding its genotoxic potential and associated health risks.
These application notes provide detailed protocols for the in vitro and cellular assessment of this compound DNA adduct formation, including their quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and the evaluation of general genotoxicity through the Comet and Micronucleus assays.
Chemical Reaction of this compound with DNA
trans-2-Hexadecenal reacts with the deoxyguanosine (dG) residues in DNA to form diastereomeric cyclic 1,N2-deoxyguanosine adducts.[1] The primary adducts identified are 3-(2-deoxy-β-d-erythro-pentofuranosyl)-5,6,7,8-tetrahydro-8R-hydroxy-6R-tridecylpyrimido[1,2-a]purine-10(3H)one and its 8S, 6S diastereomer.[1]
I. In Vitro Assessment of this compound DNA Adduct Formation
This protocol describes the reaction of this compound with purified DNA, followed by the isolation, hydrolysis, and quantification of the resulting DNA adducts.
Experimental Protocol: In Vitro Reaction and Adduct Quantification
1. Reaction of this compound with Calf Thymus DNA:
-
Dissolve calf thymus DNA in a suitable buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of trans-2-Hexadecenal in a compatible solvent such as ethanol or DMSO.
-
Add the this compound stock solution to the DNA solution to achieve the desired final concentrations (e.g., 0.1, 1, 10 mM).
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 24, 48, or 72 hours) with gentle shaking.
-
Include a control sample with DNA and the solvent used for this compound.
2. DNA Isolation and Purification:
-
Following incubation, precipitate the DNA by adding two volumes of cold ethanol and 1/10 volume of 3 M sodium acetate (pH 5.2).
-
Incubate at -20°C for at least 1 hour to allow for complete precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet twice with 70% ethanol to remove excess reactants and salts.
-
Air-dry the DNA pellet and resuspend it in nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio).
3. Enzymatic Hydrolysis of DNA to Deoxyribonucleosides:
-
To 100 µg of purified DNA, add a cocktail of enzymes for complete digestion. A typical digestion buffer contains Tris-HCl, MgCl2, and ZnCl2.
-
Add DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Incubate at 37°C for 24 hours.
-
The enzymatic digestion hydrolyzes the DNA backbone, releasing individual deoxyribonucleosides, including the this compound-dG adducts.
4. Sample Preparation for LC-MS/MS Analysis:
-
After hydrolysis, centrifuge the sample to pellet any undigested material.
-
The supernatant containing the deoxyribonucleosides can be directly analyzed or further purified using solid-phase extraction (SPE) to enrich the adducts and remove unmodified nucleosides.
5. LC-MS/MS Quantification of this compound-dG Adducts:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry Detection: Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM). The specific mass transitions for the this compound-dG adducts need to be determined using synthesized standards. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will typically be the protonated guanine base after the neutral loss of the deoxyribose sugar.
-
Quantification: Create a calibration curve using synthesized and purified this compound-dG adduct standards of known concentrations. Spike the samples with a known amount of a stable isotope-labeled internal standard corresponding to the adduct for accurate quantification.
Data Presentation: In Vitro Adduct Formation
| This compound Concentration (mM) | Incubation Time (hours) | Adduct Level (adducts per 10^6 dG) |
| 0.1 | 24 | Quantitative Data |
| 1 | 24 | Quantitative Data |
| 10 | 24 | Quantitative Data |
| 0.1 | 48 | Quantitative Data |
| 1 | 48 | Quantitative Data |
| 10 | 48 | Quantitative Data |
II. Cellular Assessment of this compound-Induced Genotoxicity
This section provides protocols to assess the genotoxic effects of this compound in a cellular context.
Experimental Protocol: Cellular DNA Adduct Formation
1. Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HepG2, A549) in the appropriate medium and conditions.
-
Seed the cells in culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for a specific duration (e.g., 24 hours). Include a vehicle control.
2. DNA Isolation from Cells:
-
After treatment, harvest the cells by trypsinization or scraping.
-
Isolate genomic DNA using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.
-
Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).
3. DNA Hydrolysis and LC-MS/MS Analysis:
-
Follow the same procedures for enzymatic hydrolysis, sample preparation, and LC-MS/MS analysis as described in the in vitro protocol (Section I).
Data Presentation: Cellular Adduct Formation
| Cell Line | This compound Concentration (µM) | Adduct Level (adducts per 10^7 dG) |
| HepG2 | 1 | Quantitative Data |
| HepG2 | 10 | Quantitative Data |
| HepG2 | 100 | Quantitative Data |
| A549 | 1 | Quantitative Data |
| A549 | 10 | Quantitative Data |
| A549 | 100 | Quantitative Data |
III. Assessment of General DNA Damage: The Comet Assay
The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Experimental Protocol: Alkaline Comet Assay
1. Cell Treatment and Harvesting:
-
Treat cells with this compound as described in the cellular adduct formation protocol.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
2. Embedding Cells in Agarose:
-
Mix the cell suspension with low melting point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette the mixture onto a pre-coated microscope slide and allow it to solidify at 4°C.
3. Cell Lysis:
-
Immerse the slides in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
4. Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with a freshly prepared alkaline electrophoresis buffer (containing NaOH and EDTA, pH > 13).
-
Allow the DNA to unwind for 20-40 minutes.
-
Apply a voltage of ~1 V/cm for 20-30 minutes.
5. Neutralization and Staining:
-
Neutralize the slides with a Tris buffer (pH 7.5).
-
Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.
6. Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Analyze the images using specialized software to quantify the extent of DNA damage. Common parameters include % Tail DNA, Tail Length, and Olive Tail Moment.
Data Presentation: Comet Assay Results
| Treatment Group | % Tail DNA (Mean ± SD) | Tail Length (µm) (Mean ± SD) | Olive Tail Moment (Mean ± SD) |
| Vehicle Control | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (1 µM) | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (10 µM) | Quantitative Data | Quantitative Data | Quantitative Data |
| This compound (100 µM) | Quantitative Data | Quantitative Data | Quantitative Data |
| Positive Control (e.g., H2O2) | Quantitative Data | Quantitative Data | Quantitative Data |
IV. Assessment of Chromosomal Damage: The Micronucleus Assay
The Micronucleus Assay is used to detect chromosomal damage by identifying micronuclei, which are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
1. Cell Treatment:
-
Treat cells with this compound as previously described. The treatment duration should cover at least one cell cycle.
2. Cytokinesis Block:
-
Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one mitosis.
3. Cell Harvesting and Slide Preparation:
-
Harvest the cells and treat them with a hypotonic solution to swell the cytoplasm.
-
Fix the cells with a methanol/acetic acid solution.
-
Drop the cell suspension onto clean microscope slides and allow them to air dry.
4. Staining and Analysis:
-
Stain the slides with Giemsa or a fluorescent DNA stain.
-
Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a light or fluorescence microscope.
Data Presentation: Micronucleus Assay Results
| Treatment Group | Number of Binucleated Cells Scored | Number of Micronucleated Binucleated Cells | Frequency of Micronuclei (%) |
| Vehicle Control | 1000 | Quantitative Data | Quantitative Data |
| This compound (1 µM) | 1000 | Quantitative Data | Quantitative Data |
| This compound (10 µM) | 1000 | Quantitative Data | Quantitative Data |
| This compound (100 µM) | 1000 | Quantitative Data | Quantitative Data |
| Positive Control (e.g., Mitomycin C) | 1000 | Quantitative Data | Quantitative Data |
Visualizations
Caption: Overall workflow for assessing this compound DNA adducts and genotoxicity.
Caption: Signaling pathway of this compound induced DNA adduct formation and cellular response.
Caption: Logical workflow of LC-MS/MS analysis for DNA adduct quantification.
References
Application Notes and Protocols for In Vitro Measurement of S1P Lyase Activity
Topic: In Vitro Assays for Measuring S1P Lyase Activity via 2-Hexadecenal Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sphingosine-1-phosphate (S1P) is a critical bioactive signaling lipid involved in a multitude of physiological processes, including cell proliferation, survival, and lymphocyte trafficking.[1][2][3] The levels of S1P are tightly regulated by its synthesis via sphingosine kinases and its degradation. Sphingosine-1-phosphate lyase (S1PL) is the key enzyme responsible for the irreversible degradation of S1P.[3][4] S1PL, a pyridoxal-5-phosphate (P5P) dependent enzyme located on the endoplasmic reticulum, catalyzes the cleavage of S1P into phosphoethanolamine and (E)-2-hexadecenal.[1][4][5]
Given its central role in controlling S1P bioavailability, S1PL has emerged as a significant therapeutic target for various autoimmune diseases and other disorders.[1] Therefore, robust and sensitive in vitro assays are essential for characterizing S1PL activity and for screening potential inhibitors in drug discovery programs. This document provides detailed protocols for measuring S1PL activity by quantifying its aldehyde product, (E)-2-hexadecenal.
The primary challenge in these assays is the detection of (E)-2-hexadecenal, a long-chain fatty aldehyde that is difficult to quantify directly due to its biotransformation into other molecules and poor ionization for mass spectrometry.[2][3][6] The protocols outlined below overcome this challenge through chemical derivatization, which converts the aldehyde into a stable, readily detectable analogue for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
S1P Lyase Signaling Pathway
Caption: The irreversible degradation of S1P by S1P Lyase.
Principle of the Assay
The core principle involves the enzymatic reaction of S1PL with its substrate, S1P, followed by the chemical derivatization of the resulting (E)-2-hexadecenal product. This derivatization step is crucial as it attaches a chemical moiety to the aldehyde, enhancing its stability and detection sensitivity for subsequent chromatographic analysis and quantification.
Caption: General experimental workflow for S1PL activity measurement.
Protocol 1: LC-MS/MS Quantification of (E)-2-Hexadecenal
This method is a highly sensitive and specific approach for measuring S1PL activity by quantifying the semicarbazone derivative of (E)-2-hexadecenal.[2][3] It is suitable for low protein concentrations, requiring as little as 0.25 µg of microsomal protein per assay.[2][3]
Materials and Reagents
-
Enzyme Source: Microsomal protein fraction or total tissue homogenate.
-
Substrate: Sphingosine-1-phosphate (S1P).
-
Reaction Buffer: 35 mM Potassium Phosphate buffer (pH 7.4), 0.6 mM EDTA, 70 mM Sucrose, 36 mM Sodium Fluoride.
-
Cofactor: Pyridoxal-5'-phosphate (P5P), 0.57 mM final concentration.[2]
-
Internal Standard: (2E)-d5-hexadecenal for isotope dilution.[2]
-
Reaction Stop Solution: Methanol.[2]
-
Derivatization Reagent: 5 mM Semicarbazide in 5% formic acid in methanol.[2]
-
LC-MS/MS System: Liquid chromatograph coupled to a tandem mass spectrometer.
Experimental Procedure
-
Enzyme Preparation: Prepare the enzyme source (e.g., microsomal protein) in a suitable lysis buffer. Determine the total protein concentration.
-
Reaction Setup:
-
In a glass tube, prepare the reaction mixture containing:
-
175 µL of Reaction Buffer.
-
Required volume of P5P solution for a final concentration of 0.57 mM.
-
50 µL of protein preparation (e.g., 5 µg of microsomal protein).[2]
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Stop Reaction and Extract:
-
Terminate the reaction by adding 2 mL of methanol containing the internal standard (e.g., 20 pmol of (2E)-d5-hexadecenal).[2]
-
Proceed with lipid extraction as per standard laboratory protocols.
-
-
Derivatization:
-
Resuspend the dried lipid extract in the derivatization reagent (5 mM semicarbazide).
-
Incubate at 40°C for 2 hours to convert (E)-2-hexadecenal to its semicarbazone derivative.[2]
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by ESI-LC/MS/MS. The semicarbazone product can be directly injected without further purification.[2]
-
Quantify the amount of (E)-2-hexadecenal-semicarbazone relative to the deuterated internal standard.
-
-
Correction for Biotransformation (Important):
-
(E)-2-hexadecenal can be further metabolized by the enzyme preparation.[2][3]
-
To correct for this, run a parallel control experiment under the same conditions but without the S1P substrate. Instead, add a known amount of (E)-2-hexadecenal standard and quantify its disappearance. This correction is particularly crucial for protein concentrations above 5 µg per reaction.[2]
-
Protocol 2: HPLC-Fluorescence Assay using an Alternative Substrate
This method provides an alternative to LC-MS/MS and is based on the derivatization of the aldehyde product to yield a fluorescent compound detectable by HPLC. The example here uses a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) substrate, which S1PL degrades to pentadecanal.[1][7] The principle can be adapted for other aldehyde products.
Materials and Reagents
-
Enzyme Source: Cell lysate or tissue homogenate.
-
Substrate: C17-dihydrosphingosine-1-phosphate (C17-Sa1P).
-
Derivatization Reagent: 5,5-dimethyl-1,3-cyclohexanedione (dimedone).[1][7]
-
Other Reagents: Acetic acid, ammonium acetate.
-
HPLC System: HPLC with a fluorescence detector (e.g., λex = 366 nm, λem = 455 nm).[7]
Experimental Procedure
-
Enzyme Reaction:
-
Incubate the enzyme source (e.g., up to 50 µg of total protein) with the substrate (e.g., 20 µM C17-Sa1P) in a suitable buffer at 37°C for 20-30 minutes.[7]
-
-
Stop Reaction: Terminate the reaction by adding an organic solvent like methanol or by heat inactivation.
-
Derivatization:
-
Add the derivatization reagent (dimedone) along with acetic acid and ammonium acetate to the reaction mixture.
-
Optimize incubation time and temperature to ensure complete derivatization of the pentadecanal product.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the fluorescent product by reverse-phase chromatography.
-
Detect and quantify the product using a fluorescence detector set to the appropriate excitation and emission wavelengths for the specific derivative.[7]
-
-
Quantification: Calculate the amount of product formed by comparing the peak area to a standard curve generated with known concentrations of the derivatized aldehyde.
Quantitative Data Summary
The following table summarizes key quantitative parameters from published S1PL activity assays.
| Parameter | Value | Compound / Substrate | Enzyme Source | Assay Method | Reference |
| IC₅₀ | 52.4 µM | FTY720 (Fingolimod) | Mouse Liver Homogenate | LC-MS/MS | [2][3] |
| Kₘ | 2.68 µM | C17-Sa1P | Cell Lysate | HPLC-Fluorescence | [1][7] |
| LOD | 1 fmol | (2E)-Hexadecenal | N/A | LC-MS/MS (DAIH Deriv.) | [6] |
| LOD | 0.75 pmol | (2E)-Hexadecenal | N/A | LC-Fluorescence (DAIH Deriv.) | [6] |
| LOQ | 100 fmol | (2E)-Hexadecenal | N/A | LC-MS/MS (2-HQ Deriv.) | [8] |
-
IC₅₀: Half-maximal inhibitory concentration.
-
Kₘ: Michaelis constant, substrate concentration at half-maximal velocity.
-
LOD: Limit of Detection.
-
LOQ: Limit of Quantification.
-
DAIH: 2-diphenylacetyl-1,3-indandione-1-hydrazone.[6]
-
2-HQ: 2-hydrazinoquinoline.[8]
Inhibitors and Cofactors
-
Inhibitors: The activity of S1PL can be inhibited by compounds like FTY720 (Fingolimod) and 4-deoxypyridoxine (DOP).[1][2][7] DOP acts as a competitive inhibitor of the essential cofactor, pyridoxal-5-phosphate.[6][7]
-
Cofactor: S1PL is a P5P-dependent enzyme. Supplementation with P5P in the reaction buffer is required for optimal activity in vitro, as endogenous levels in protein preparations may be insufficient.[2][6] Assays conducted without added P5P show minimal enzyme activity.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of sphingosine-1-phosphate lyase activity by ESI-LC/MS/MS quantitation of (2E)-hexadecenal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of sphingosine-1-phosphate lyase activity by electrospray ionization-liquid chromatography/tandem mass spectrometry quantitation of (2E)-hexadecenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear Sphingosine-1-phosphate Lyase Generated Δthis compound is A Regulator of HDAC Activity and Chromatin Remodeling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine 1-Phosphate ELISA Kit - Echelon Biosciences [echelon-inc.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bioassay Using a Pentadecanal Derivative to Measure S1P Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile stable-isotope dilution method for determination of sphingosine phosphate lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield and Purity in trans-2-Hexadecenal Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of trans-2-Hexadecenal. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for synthesizing trans-2-Hexadecenal with high stereoselectivity?
A1: The most effective methods for achieving high trans (E) selectivity in the synthesis of α,β-unsaturated aldehydes like trans-2-Hexadecenal are the Horner-Wadsworth-Emmons (HWE) reaction and the oxidation of the corresponding trans-allylic alcohol. The HWE reaction, utilizing a stabilized phosphonate ylide, generally favors the formation of the thermodynamically more stable E-isomer.[1] Oxidation of trans-2-hexadecen-1-ol, which can be synthesized with high stereopurity, provides a direct route to the desired aldehyde without affecting the double bond geometry.
Q2: How can I improve the E/Z selectivity in my Horner-Wadsworth-Emmons reaction to favor the trans isomer?
A2: To enhance the E-selectivity of the HWE reaction, consider the following strategies:
-
Choice of Base and Cation: The use of sodium or lithium bases generally promotes higher E-selectivity compared to potassium bases.[2]
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can favor the formation of the thermodynamically more stable trans isomer by allowing for equilibration of intermediates.[2]
-
Phosphonate Reagent: Using phosphonates with bulky ester groups can increase steric hindrance in the transition state leading to the cis isomer, thereby favoring the trans product.
Q3: What are the primary challenges in purifying trans-2-Hexadecenal and how can they be overcome?
A3: The primary challenges in purifying trans-2-Hexadecenal include its potential for oxidation to the corresponding carboxylic acid and its relatively non-polar nature, which can make separation from non-polar byproducts difficult. To overcome these challenges:
-
Silica Gel Chromatography: Use a silica gel column with a non-polar eluent system, such as a hexane/diethyl ether or hexane/ethyl acetate gradient. It is advisable to use silica gel that has been neutralized with a base like triethylamine to prevent acid-catalyzed decomposition of the aldehyde.[3]
-
Bisulfite Adduct Formation: For removing unreacted aldehyde from a mixture, formation of a water-soluble bisulfite adduct can be an effective purification strategy. The aldehyde can then be regenerated by basification.
-
Minimize Air Exposure: To prevent oxidation, handle the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and store it at low temperatures.
Q4: What analytical techniques are suitable for determining the purity and isomeric ratio of trans-2-Hexadecenal?
A4: The purity and isomeric ratio of trans-2-Hexadecenal can be effectively determined using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and can separate E and Z isomers, allowing for their quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for determining the E/Z ratio by integrating the signals of the vinylic protons. The coupling constant between the two vinylic protons is characteristically larger for the trans isomer (typically 15-18 Hz) compared to the cis isomer.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Horner-Wadsworth-Emmons Reaction: Low conversion of starting aldehyde. | 1. Incomplete deprotonation of the phosphonate reagent.2. Sterically hindered aldehyde.3. Low reaction temperature inhibiting the reaction rate. | 1. Ensure the use of a sufficiently strong and fresh base (e.g., NaH, LDA).2. Increase reaction time and/or temperature.3. Use a more reactive phosphonate reagent. |
| Oxidation of trans-2-hexadecen-1-ol: Incomplete oxidation. | 1. Insufficient amount of oxidizing agent.2. Deactivation of the catalyst/reagent. | 1. Increase the equivalents of the oxidizing agent (e.g., PCC, Dess-Martin periodinane).2. Ensure the oxidizing agent is fresh and active. For Swern oxidation, maintain cryogenic temperatures to prevent reagent decomposition.[4] |
| General: Product loss during workup. | 1. Incomplete extraction from the aqueous phase.2. Adsorption of the product onto drying agents or filter media. | 1. Perform multiple extractions with the organic solvent.2. Thoroughly wash drying agents and filter cakes with the extraction solvent. |
Low Purity
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Presence of cis isomer. | Non-optimal conditions for the Horner-Wadsworth-Emmons reaction. | Refer to FAQ Q2 for strategies to improve trans selectivity. |
| Presence of triphenylphosphine oxide (from Wittig reaction). | Difficulty in separating the byproduct from the desired product. | 1. Use the Horner-Wadsworth-Emmons reaction, as the phosphate byproduct is water-soluble and easily removed.[1]2. For Wittig reactions, purify by column chromatography, or precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane. |
| Presence of starting alcohol (from oxidation reaction). | Incomplete oxidation. | 1. Increase the amount of oxidizing agent and/or reaction time.2. Re-subject the crude product to the oxidation conditions. |
| Presence of trans-2-hexadecenoic acid. | Oxidation of the aldehyde product. | Minimize exposure to air during the reaction, workup, and storage. Store the purified product under an inert atmosphere at low temperatures. |
Data Presentation
Table 1: Comparison of Synthetic Methods for trans-2-Alkenals
| Method | Starting Materials | Typical Yield | Purity (after purification) | Key Advantages | Key Disadvantages |
| Horner-Wadsworth-Emmons | Myristaldehyde, Triethyl phosphonoacetate | Good to Excellent (e.g., 83-97% for similar systems)[5] | High (>95%) | High trans selectivity, water-soluble byproduct.[1] | Requires an additional reduction step if the ester is the initial product. |
| Oxidation (Dess-Martin) | trans-2-hexadecen-1-ol | High (e.g., up to 93%)[6] | High (>95%) | Mild reaction conditions, high yields.[7] | Reagent is sensitive to moisture and can be explosive. |
| Oxidation (Swern) | trans-2-hexadecen-1-ol | High (Good to excellent yields reported)[8] | High (>95%) | Mild conditions, avoids heavy metals.[9] | Requires cryogenic temperatures, produces malodorous byproduct.[4] |
| Oxidation (PCC) | trans-2-hexadecen-1-ol | Good to High | Good to High | Readily available and effective reagent. | Chromium-based reagent, which is toxic. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl trans-2-Hexadecenoate via Horner-Wadsworth-Emmons Reaction
This protocol is a representative procedure based on the Horner-Wadsworth-Emmons reaction for the synthesis of a precursor to trans-2-Hexadecenal.
Materials:
-
Myristaldehyde (tetradecanal)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of myristaldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ethyl trans-2-hexadecenoate by silica gel column chromatography using a hexane/ethyl acetate gradient.
The resulting ester can then be reduced to trans-2-hexadecen-1-ol using a reagent like diisobutylaluminium hydride (DIBAL-H), followed by oxidation to trans-2-Hexadecenal.
Protocol 2: Oxidation of trans-2-Hexadecen-1-ol using Dess-Martin Periodinane (DMP)
Materials:
-
trans-2-Hexadecen-1-ol
-
Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Sodium thiosulfate (Na2S2O3)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve trans-2-hexadecen-1-ol (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO3 and a saturated aqueous solution of Na2S2O3.
-
Stir vigorously until the two layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude trans-2-Hexadecenal by silica gel column chromatography using a hexane/diethyl ether gradient.
Visualizations
Caption: General experimental workflows for the synthesis of trans-2-Hexadecenal.
Caption: Logical workflow for troubleshooting low yield and purity issues.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Alcohol to Aldehyde - Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Challenges in dissolving 2-Hexadecenal for cell culture experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-Hexadecenal in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve directly in my aqueous cell culture medium?
A1: this compound is a long-chain aliphatic aldehyde, making it highly hydrophobic (fat-soluble).[1][2] Its chemical structure results in very poor solubility in water-based solutions like cell culture media.[2] Direct addition will likely result in the compound floating, precipitating, or failing to disperse, leading to inaccurate and non-reproducible experimental results.
Q2: What is the best solvent for creating a stock solution of this compound?
A2: Due to its hydrophobicity, an organic solvent is required to create a concentrated stock solution. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are effective solvents for this compound.[3][4] The choice of solvent may depend on the specific cell line and experimental design, as solvent toxicity can be a concern.[5][6]
Q3: My this compound stock solution is prepared, but it precipitates when I add it to the cell culture medium. What can I do?
A3: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium.[7][8] Here are some troubleshooting steps:
-
Increase Dilution Factor: Make an intermediate dilution of your stock solution in the culture medium. Adding a small volume of highly concentrated stock directly to a large volume of medium can cause the compound to crash out of solution. A stepwise or serial dilution is often more effective.
-
Ensure Rapid Mixing: When adding the stock solution to the medium, gently vortex or pipette the mixture immediately to facilitate rapid dispersion.[8]
-
Warm the Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help with solubility.[8]
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is very low, typically below 0.5%, as higher concentrations can be cytotoxic and can also cause solubility issues.[5][9]
Q4: What is the maximum concentration of solvent I can safely use in my cell culture without affecting the results?
A4: The maximum tolerated concentration of a solvent is cell-line dependent.[5][6] However, a general guideline is to keep the final concentration as low as possible. For many cell lines, DMSO, ethanol, and acetone concentrations of 0.1% to 0.5% show minimal toxicity.[5][9] It is crucial to perform a vehicle control experiment, where cells are treated with the same final concentration of the solvent alone, to ensure that the observed effects are due to the this compound and not the solvent.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Incomplete dissolution or precipitation of this compound in the culture medium. | Prepare a fresh stock solution. Use a serial dilution method to add the compound to the medium. Visually inspect the medium for any precipitate before adding it to the cells. |
| High cell death in control group | The concentration of the organic solvent (vehicle) is too high, causing cytotoxicity.[11] | Determine the IC50 of the solvent on your specific cell line. Keep the final solvent concentration well below its toxic level (typically ≤ 0.5%).[9] Always run a vehicle-only control. |
| Compound appears insoluble even in organic solvent | The compound may be a waxy solid or may have reached its solubility limit. | Gently warm the solution to 37°C and vortex or sonicate for several minutes to aid dissolution.[8] Refer to solubility data to ensure you are not exceeding the limit. |
Data & Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₀O | [1] |
| Molecular Weight | 238.41 g/mol | [1] |
| LogP (o/w) | ~6.9 | [1][2] |
| Water Solubility | Very Low (est. 0.07787 mg/L at 25°C) | [2] |
Table 2: Solubility of (E)-2-Hexadecenal in Common Organic Solvents
| Solvent | Approximate Solubility | Reference |
| DMSO | 10 mg/mL | [3] |
| Ethanol | 30 mg/mL | [3] |
| DMF | 30 mg/mL | [3] |
Table 3: General Cytotoxicity Guidelines for Common Solvents in Cell Culture
| Solvent | Recommended Max. Concentration (v/v) | Notes | Reference |
| DMSO | ≤ 0.5% | Can induce cellular differentiation and affect gene expression.[4][12] | [5][9] |
| Ethanol | ≤ 0.5% | Generally well-tolerated at low concentrations. | [5][9] |
| Acetone | ≤ 0.5% | Can alter cell membrane permeability.[5] | [5] |
| DMF | ≤ 0.1% | Generally shows higher toxicity compared to DMSO and ethanol.[5] | [9] |
| Note: These are general guidelines. It is imperative to validate the maximum tolerated solvent concentration for your specific cell line and assay. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 238.41 g/mol )
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipette
Methodology:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 238.41 g/mol * (1000 mg / 1 g) = 2.38 mg
-
-
Weigh Compound: Carefully weigh out 2.38 mg of this compound and place it into a sterile vial.
-
Add Solvent: Add 1 mL of sterile DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect for any remaining solid particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Diluting this compound Stock for Cell Treatment (Example)
Objective: To treat cells with a final concentration of 25 µM this compound in a final volume of 2 mL, ensuring the final DMSO concentration is ≤ 0.1%.
Methodology:
-
Prepare Intermediate Dilution:
-
Thaw the 10 mM stock solution.
-
Perform a 1:100 intermediate dilution in sterile, pre-warmed (37°C) cell culture medium. For example, add 5 µL of the 10 mM stock to 495 µL of medium. This creates a 100 µM working solution.
-
Vortex the working solution gently and immediately after adding the stock to prevent precipitation.
-
-
Final Dilution (Cell Treatment):
-
The 100 µM working solution now contains 1% DMSO.
-
To achieve a final concentration of 25 µM, you will perform a 1:4 dilution into the final cell culture volume.
-
Calculation: (100 µM) * V1 = (25 µM) * (2000 µL). Therefore, V1 = 500 µL.
-
Add 500 µL of the 100 µM working solution to 1500 µL of medium in your cell culture plate/well.
-
-
Final Concentrations:
-
This compound: 25 µM
-
DMSO: The final DMSO concentration will be 0.25% (the 1% in the working solution diluted 1:4). To achieve ≤0.1% DMSO, a higher intermediate dilution (e.g., 1:250) would be necessary.
-
-
Vehicle Control: Prepare a control well by adding 500 µL of a "mock" working solution (containing only 1% DMSO in medium, no this compound) to 1500 µL of medium.
Visualized Workflows and Pathways
Caption: Workflow for preparing and using this compound in cell culture.
References
- 1. scent.vn [scent.vn]
- 2. (E)-2-hexadecenal, 22644-96-8 [thegoodscentscompany.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DAIH Derivatization for 2-Hexadecenal Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the derivatization of 2-Hexadecenal using DAIH (a 2,4-dinitrophenylhydrazine analogue, hereafter referred to as DNPH). This process converts the aldehyde into a stable, chromophoric dinitrophenylhydrazone derivative, enabling sensitive quantification by HPLC-UV or LC-MS.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the purpose of derivatizing this compound with a DNPH analogue? this compound is a long-chain unsaturated aldehyde that can be volatile and unstable, making direct analysis challenging.[2] Derivatization with a DNPH analogue converts it into a stable, non-volatile 2,4-dinitrophenylhydrazone derivative. This derivative possesses a strong chromophore, making it easily detectable by HPLC with UV-Vis detection, typically at a wavelength around 360-365 nm.[1][5]
Q2: What are the critical parameters that influence the derivatization reaction? The success of the derivatization hinges on several key parameters:
-
Molar Ratio: An excess of the DNPH reagent is used to drive the reaction to completion.[1]
-
pH: The reaction is acid-catalyzed and is most efficient in an acidic pH range, typically between 2 and 4.[1]
-
Temperature: Gentle heating (e.g., 40-65°C) can increase the reaction rate, but excessive heat should be avoided.[1][6]
-
Reaction Time: Sufficient time must be allowed for the reaction to reach completion, often ranging from 20 minutes to over an hour.
-
Solvent: Acetonitrile is a common solvent for both the DNPH reagent and the sample.[1][4]
Q3: Why do I sometimes see two adjacent peaks for my single this compound derivative in the chromatogram? The reaction between this compound and DNPH forms a C=N double bond in the resulting hydrazone. This bond can exist as two distinct geometric isomers (syn and anti, or E/Z). These isomers often separate slightly under typical reversed-phase HPLC conditions, appearing as two closely eluting peaks.[1][7] For quantitative analysis, it is common practice to sum the areas of both isomer peaks.
Q4: How should the DNPH derivatizing reagent be prepared and stored? A common method is to dissolve high-purity DNPH in acetonitrile with a small amount of strong acid (e.g., sulfuric, hydrochloric, or phosphoric acid) to act as a catalyst.[1][8] The reagent is sensitive to light and carbonyl contaminants from the air. It should be stored in a tightly sealed, dark glass container at low temperatures (e.g., 4°C) to minimize degradation.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process.
| Problem Category | Question & Answer |
| Low/No Derivative Yield | Q: My chromatogram shows a very small or no peak for the this compound derivative. What are the likely causes? A: This is a common issue that can stem from several factors:1. Suboptimal Reaction Conditions: The pH may be outside the optimal 2-4 range, or the reaction time and temperature may be insufficient. Verify the pH of your reaction mixture and consider optimizing the reaction time (e.g., 30-60 min) and temperature (e.g., 50-65°C).[1]2. Degraded DNPH Reagent: The DNPH reagent can degrade over time or become contaminated. Prepare a fresh solution using high-purity DNPH and HPLC-grade solvents.[1]3. Insufficient Reagent: The molar ratio of DNPH to the aldehyde may be too low to drive the reaction to completion. A 5- to 10-fold molar excess of DNPH is a good starting point.[1] For challenging analytes, this ratio may need to be significantly higher.4. Analyte Instability: this compound, as an unsaturated aldehyde, can be prone to oxidation or polymerization, especially if samples are not handled properly.[9] Ensure samples are fresh or have been stored correctly (at -20°C or lower).[9][10]5. Sample Matrix Interference: Components within your sample matrix could be inhibiting the reaction. A sample cleanup step, such as Solid-Phase Extraction (SPE), may be necessary before derivatization.[1][11] |
| Poor Reproducibility | Q: My results are inconsistent between different runs or samples. How can I improve precision? A: Inconsistent results often point to a lack of control over critical variables:1. Temperature Fluctuation: Use a calibrated water bath or heating block to ensure a consistent reaction temperature for all samples and standards.2. Inaccurate Timing: Standardize the reaction time precisely for all samples. Use a timer and quench the reaction (e.g., by neutralization or dilution) consistently.3. Pipetting Errors: Ensure all volumetric additions of the sample, internal standard, and DNPH reagent are performed with calibrated pipettes.4. Inhomogeneous Reagent: If the DNPH reagent was not fully dissolved or has started to precipitate, it will lead to inconsistent dosing. Ensure the solution is homogenous before use.[5] |
| Extraneous/Ghost Peaks | Q: My chromatogram has high background noise or large, unidentified "ghost" peaks. Where are they coming from? A: Extraneous peaks are typically due to contamination:1. Contaminated Solvents/Reagents: Carbonyl impurities (like formaldehyde or acetone) are common in solvents and can react with the DNPH reagent. Running a "reagent blank" (all reagents except the sample) is crucial to identify these contaminant peaks.[1][7] Use high-purity, HPLC-grade solvents and water.[7]2. Glassware Contamination: Ensure all glassware is meticulously cleaned and rinsed with a high-purity solvent before use. Avoid rinsing with acetone.[5]3. Carryover from Autosampler: If a peak appears at the same retention time in subsequent runs, it may be due to carryover. Implement a robust needle wash protocol in your HPLC method, using a strong solvent like acetonitrile. |
| Peak Shape Issues | Q: My derivative peak is broad, split, or tailing. What can I do to improve it? A: Poor peak shape can be a chromatographic or a chemical issue:1. Isomer Co-elution: As mentioned, the syn and anti isomers can cause shouldered or partially split peaks. This is often inherent to the analysis. Ensure your integration method correctly captures the total area of both isomers.2. Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.3. Column Degradation: The HPLC column may be contaminated or worn. Try flushing the column with a strong solvent or replace it if necessary.4. Mobile Phase Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the final sample in the mobile phase itself. |
Experimental Protocols & Data
Protocol 1: DAIH/DNPH Derivatization of this compound
-
Reagent Preparation: Prepare a 2 mg/mL DNPH solution by dissolving 200 mg of high-purity DNPH in a 100 mL volumetric flask with acetonitrile. Carefully add 1.0-1.25 mL of concentrated hydrochloric or sulfuric acid.[1][6] Sonicate to dissolve, bring to volume with acetonitrile, and store at 4°C in the dark.
-
Standard/Sample Preparation: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Create working standards by serial dilution. Samples should be dissolved or extracted in acetonitrile.
-
Derivatization Reaction:
-
In a 4 mL glass vial, add 500 µL of the sample or standard solution.
-
Add 1.0 mL of the DNPH reagent solution. This ensures a significant molar excess.
-
Cap the vial tightly and vortex briefly.
-
Place the vial in a heating block or water bath set to 60°C for 30 minutes.[6]
-
-
Sample Finalization:
-
After incubation, allow the vial to cool to room temperature.
-
If necessary, dilute the sample to the final volume with mobile phase (e.g., bring to 2.0 mL with a 60:40 acetonitrile:water mixture).
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis: Analyze using a C18 column with UV detection at 365 nm.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
For complex matrices, an SPE cleanup step can remove interferences.[11][12]
-
Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg, 3 mL).
-
Conditioning: Condition the cartridge by passing 3 mL of acetonitrile followed by 3 mL of reagent water. Do not let the sorbent go dry.
-
Sample Loading: Load the crude sample extract onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of a mild organic/water mixture (e.g., 20% acetonitrile in water) to remove polar interferences.
-
Elution: Elute the this compound-DNPH derivative with 2-3 mL of acetonitrile into a clean collection tube.
-
Analysis: The eluate can then be diluted as needed and injected into the HPLC.
Data Tables: Optimization Parameters
The following tables summarize expected outcomes from optimization experiments.
Table 1: Effect of Reaction Temperature on Derivative Yield (Reaction Time: 30 min, pH: ~2.5)
| Temperature (°C) | Relative Peak Area (Normalized) | Observations |
| 25 (Room Temp) | 65% | Incomplete reaction |
| 40 | 88% | Improved yield |
| 60 | 100% | Optimal yield observed |
| 80 | 95% | No significant improvement, potential for analyte degradation |
Table 2: Effect of Reaction Time on Derivative Yield (Temperature: 60°C, pH: ~2.5)
| Time (minutes) | Relative Peak Area (Normalized) | Observations |
| 10 | 70% | Reaction is still proceeding |
| 20 | 92% | Nearing completion |
| 30 | 100% | Reaction appears complete |
| 60 | 101% | No significant increase, confirming completion at 30 min |
Visual Guides (Diagrams)
Below are diagrams illustrating the experimental workflow and troubleshooting logic.
Caption: Overall experimental workflow for DAIH/DNPH derivatization.
Caption: Troubleshooting logic for low or no derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. unitedchem.com [unitedchem.com]
- 6. iomcworld.com [iomcworld.com]
- 7. Ghost peak during the determination of aldehydes using dnph - Chromatography Forum [chromforum.org]
- 8. d-nb.info [d-nb.info]
- 9. (E)-2-Hexadecenal|CAS 22644-96-8|Research Chemical [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting common interferences in 2-Hexadecenal mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common interferences encountered during the mass spectrometry analysis of 2-Hexadecenal.
Troubleshooting Guides & FAQs
1. Why am I seeing unexpected peaks in my this compound mass spectrum?
Unexpected peaks, often referred to as "ghost peaks," can originate from various sources of contamination.[1] Common culprits include plasticware, solvents, glassware, and the laboratory environment itself. To identify the source of contamination, a systematic approach is recommended.
Recommended Action:
-
Analyze a Solvent Blank: Inject the solvent used for your sample preparation. Any peaks present in the blank are likely contaminants from the solvent or the LC-MS system.[1]
-
Analyze a Method Blank: Process a sample without the analyte through the entire sample preparation procedure. This helps identify contaminants introduced during sample handling and preparation.
-
Consult a Contaminant Database: Compare the m/z values of the unexpected peaks with known mass spectrometry contaminants.
2. My blank runs show significant contamination. What are the likely sources and how can I minimize them?
Contamination in blank runs points to issues with your reagents, consumables, or laboratory environment. Plasticware is a major contributor, leaching plasticizers and slip agents.[1][2][3] Solvents, even high-purity grades, can also contain interfering compounds.[1]
Troubleshooting Workflow for Contamination
Caption: Troubleshooting workflow for identifying and mitigating contamination sources.
Common Contaminants in Lipid Mass Spectrometry
| Contaminant | Common Source(s) | Observed m/z (Positive Ion Mode) |
| Phthalates | Plastic labware (e.g., tubes, pipette tips) | Varies (e.g., Di(2-ethylhexyl) phthalate [M+H]⁺ at 391.284) |
| Oleamide | Polypropylene plastics | [M+H]⁺ at 282.279 |
| Erucamide | Polypropylene and polyethylene plastics | [M+H]⁺ at 338.342[1] |
| Polysiloxanes | Silicone tubing, septa, grease | Varies depending on the repeating unit |
| Keratin | Dust, skin, hair | Varies (peptide fragments) |
3. I am observing peaks at M+23, M+39, or other unexpected molecular weights. What are these?
These are likely adduct ions, which form when your analyte molecule associates with other ions present in the sample or mobile phase.[4][5] This is common in electrospray ionization (ESI). Sodium ([M+Na]⁺, M+23) and potassium ([M+K]⁺, M+39) adducts are frequently observed, often from glassware or trace impurities in solvents and salts.
Common Adducts in Positive Ion ESI-MS
| Adduct Ion | Nominal Mass Added | Exact Mass Added |
| [M+H]⁺ | 1 | 1.007276 |
| [M+NH₄]⁺ | 18 | 18.03382 |
| [M+Na]⁺ | 23 | 22.989218 |
| [M+K]⁺ | 39 | 38.963158 |
| [M+CH₃CN+H]⁺ | 42 | 42.033823 |
Mitigation Strategies for Adduct Formation:
-
Improve Sample Purity: Use high-purity solvents and reagents.
-
Modify Mobile Phase: Adding a small amount of a proton source like formic acid can promote the formation of the protonated molecule [M+H]⁺ over other adducts.
-
Use Fresh Glassware: Older glassware can be a source of sodium ions.[4]
-
Consider Additives: In some cases, specific additives like ascorbic acid have been shown to reduce adduct formation.[6]
4. My this compound signal is weak or inconsistent, especially in complex samples. What could be the cause?
Weak or inconsistent signals, particularly in biological matrices, are often a symptom of ion suppression .[7][8] This occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source, reducing the analyte's signal intensity.[8][9]
Logical Relationship of Ion Suppression
Caption: The process of ion suppression in LC-MS analysis.
Troubleshooting Ion Suppression:
-
Improve Chromatographic Separation: Modify your LC gradient to separate this compound from the interfering matrix components.[7]
-
Enhance Sample Preparation: Implement more rigorous sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[7][8]
-
Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes alleviate suppression, though this may also reduce the analyte signal.[8]
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can help to correct for signal variability caused by ion suppression.[9]
-
Consider Metal-Free Systems: For certain analytes, interactions with metal components in the HPLC system can cause signal loss. Metal-free columns and tubing can mitigate this issue.[10]
5. What is the expected fragmentation pattern for this compound?
Free fatty aldehydes like this compound are often derivatized to improve their chromatographic and mass spectrometric properties.[11] A common derivatization agent is semicarbazide. The fragmentation of the (2E)-hexadecenal semicarbazone derivative has been characterized.[11]
Experimental Protocol: Semicarbazide Derivatization
This protocol is adapted for the derivatization of aldehydes for LC-MS/MS analysis.[11]
-
Reagent Preparation: Prepare a solution of semicarbazide in methanol under acidic conditions.
-
Reaction: Add the semicarbazide solution to your dried sample extract.
-
Incubation: Incubate the mixture at 40°C for 2 hours.
-
Analysis: The reaction product can be directly infused or injected into the LC-MS/MS system.
Fragmentation of (2E)-Hexadecenal Semicarbazone Derivative (Positive Ion Mode)
| Ion | m/z | Description |
| [M+H]⁺ | 296 | Molecular Ion |
| Product Ion 1 | 279 | Major Fragment |
| Product Ion 2 | 253 | Major Fragment |
| Product Ion 3 | 251 | Major Fragment |
| Product Ion 4 | 97 | Major Fragment |
Data sourced from studies on aldehyde semicarbazone derivatives.[11]
Fragmentation Pathway of (2E)-Hexadecenal Semicarbazone
Caption: Simplified fragmentation pathway for the semicarbazone derivative of this compound.
6. My sample is complex and I am using GC-MS. What are the key considerations?
For GC-MS analysis of this compound, especially in biological matrices, derivatization is crucial to improve volatility and thermal stability.[12] A common method is oximation using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).
Experimental Protocol: PFBHA Oximation for GC-MS
This protocol enhances the sensitivity of aldehyde detection.[12][13]
-
Reagent Preparation: Prepare a 10 mg/mL solution of PFBHA in pyridine or a suitable solvent.
-
Reaction: Add 50 µL of the PFBHA solution to the dried sample extract.
-
Incubation: Cap the vial and heat at 60-70°C for 60 minutes.
-
Extraction: After cooling, add hexane and ultrapure water, then vortex and centrifuge.
-
Analysis: Transfer the upper hexane layer containing the derivative to a GC vial for analysis.
Key Mass Spectral Ions for PFBHA-Oxime Derivative of Hexadecenal
| Derivative | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| PFBHA-Oxime | 435 | 415 ([M-HF]⁻), 181 |
Note: The fragmentation can vary based on the specific isomer and instrument conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. US7888127B2 - Methods for reducing adduct formation for mass spectrometry analysis - Google Patents [patents.google.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Before you continue to YouTube [consent.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Determining optimal concentration of 2-Hexadecenal for apoptosis induction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 2-Hexadecenal to induce apoptosis. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to induce apoptosis?
A1: Based on published studies, a concentration of 25 µM this compound has been shown to effectively induce apoptosis in various human and murine cell lines, including HEK293T, NIH3T3, and HeLa cells.[1][2] Concentrations in the range of 25-50 µM typically cause cell rounding and detachment, which are precursors to apoptosis.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the underlying signaling pathway of this compound-induced apoptosis?
A2: this compound induces apoptosis through a c-Jun N-terminal kinase (JNK)-dependent signaling pathway.[1][3] This process is initiated by oxidant stress and involves the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MKK4/7.[1][3] Activated MKK4/7 then phosphorylates and activates JNK.[1][3] Downstream of JNK, the apoptotic cascade includes c-Jun phosphorylation, cytochrome c release from the mitochondria, activation of Bax, cleavage of Bid, and increased translocation of Bim to the mitochondria.[1][3]
Q3: How should I prepare the this compound stock solution?
A3: A common method for preparing a this compound stock solution is as follows:
-
Dissolve this compound in a chloroform:methanol (2:1 v/v) solution.
-
Create a thin film by evaporating the organic solvent under a stream of nitrogen.
-
Prepare a 10 mM working stock solution by resuspending the lipid film in a vehicle solution (e.g., 18% fatty acid-free BSA, 5% ethanol, and 150 mM sodium chloride) by vortexing vigorously while adding the vehicle drop-by-drop.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Low or No Apoptosis Observed After this compound Treatment
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment (e.g., 10 µM, 25 µM, 50 µM, 100 µM) to determine the optimal concentration for your cell line. |
| Incorrect this compound Preparation | Ensure the this compound is properly solubilized. The vehicle used for resuspension is critical for its biological activity. Refer to the recommended stock solution preparation protocol. |
| Cell Line Resistance | Some cell lines may be more resistant to this compound-induced apoptosis. Confirm the expression of key signaling proteins (e.g., JNK, MLK3) in your cell line. |
| Insufficient Incubation Time | Apoptosis is a time-dependent process. Perform a time-course experiment (e.g., 3h, 6h, 12h, 24h) to identify the optimal treatment duration.[1][2] |
| Inactivated this compound | (E)-2-Hexadecenal can be oxidized.[4] Ensure proper storage of the compound and use freshly prepared solutions for experiments. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Variable Cell Health and Density | Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments. |
| Inconsistent this compound Treatment | Prepare fresh this compound working solutions for each experiment from a reliable stock. Ensure thorough mixing when adding the compound to the cell culture medium. |
| Variability in Reagent Quality | Use high-quality reagents and check the expiration dates of all components, including cell culture media, serum, and assay kits. |
Experimental Protocols & Data Presentation
Quantitative Data Summary
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293T | 25 µM | 3 hours | Induction of apoptosis (Annexin V positive) | [1][2] |
| NIH3T3 | 25 µM | 3 hours | Induction of apoptosis (Annexin V positive) | [1][2] |
| HeLa | 25 µM | 3 hours | Induction of apoptosis (Annexin V positive) | [1][2] |
| HEK293T, HeLa | 25 µM | 3 hours | PARP cleavage | [1][2] |
| C6 Glioma | Dose-dependent | Not specified | Inhibition of proliferation, apoptosis induction | [5] |
Detailed Methodologies
1. Cell Culture and this compound Treatment
-
Cell Lines: HEK293T, NIH3T3, or HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in the appropriate culture vessel (e.g., 10-cm dishes for protein analysis, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 3 hours prior to treatment, if required by the specific assay.
-
Treat cells with the desired concentration of this compound (e.g., 25 µM) or vehicle control for the specified duration.
-
2. Apoptosis Detection by Annexin V Staining and Flow Cytometry
-
Principle: This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate necrotic cells.
-
Procedure:
-
Harvest cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add FITC-labeled Annexin V and PI to the cell suspension.
-
Incubate for 10-15 minutes in the dark at room temperature.[1]
-
Analyze the stained cells by flow cytometry.
-
3. Assessment of PARP Cleavage by Western Blot
-
Principle: Caspase-3 activation during apoptosis leads to the cleavage of PARP (116 kDa) into an 89 kDa fragment, which is a hallmark of apoptosis.
-
Procedure:
-
Lyse the treated and control cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for cleaved PARP.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Visualizations
Caption: Experimental workflow for studying this compound-induced apoptosis.
Caption: JNK-dependent signaling pathway in this compound-induced apoptosis.
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in 2-Hexadecenal LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio in 2-Hexadecenal liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guides
This section addresses common issues encountered during this compound analysis, offering step-by-step solutions to enhance signal intensity and reduce background noise.
Issue 1: Low or No Signal Intensity for this compound
Question: I am not detecting a clear peak for this compound, or the signal intensity is very low. What are the potential causes and how can I troubleshoot this?
Answer:
Low signal intensity for this compound is a common challenge, often stemming from its poor ionization efficiency and potential for degradation.[1][2] The following steps can help diagnose and resolve this issue:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity.
Detailed Steps:
-
Confirm Derivatization: this compound, as a long-chain aldehyde, often exhibits poor ionization in its native form.[3] Derivatization is a crucial step to enhance its detectability.
-
Action: Ensure your derivatization protocol is working correctly. Common derivatizing agents for aldehydes include semicarbazide and 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH).[3]
-
Verification: Analyze a known standard of this compound that has undergone the derivatization process. If the standard also shows a low signal, the issue likely lies within the derivatization step or downstream.
-
-
Optimize Mass Spectrometer Settings: Incorrect or unoptimized MS parameters can significantly reduce signal intensity.[1][2]
-
Ionization Source: While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) may be more suitable for less polar compounds or certain derivatives.[4][5] It is advisable to test both ionization modes.
-
MRM Transitions: Verify that you are using the correct precursor and product ions for your this compound derivative.[6] The fragmentation pattern of the derivatized analyte should be confirmed by infusing a standard.
-
Collision Energy (CE) and Source Parameters: Optimize the CE to achieve the most intense product ion signal.[7] Additionally, optimize source parameters such as temperature and gas flows, as these can influence ionization efficiency.[8]
-
-
Evaluate Sample Preparation and Stability: Analyte loss during sample preparation or degradation can lead to a reduced signal.
-
Extraction Efficiency: Ensure your sample extraction method effectively recovers this compound. Solid-phase extraction (SPE) can be a useful technique for cleanup and concentration.[9]
-
Sample Stability: Aldehydes can be unstable. Keep samples cold and analyze them as soon as possible after preparation.
-
Issue 2: High Background Noise and Poor Signal-to-Noise Ratio
Question: I can see a peak for this compound, but the baseline is very noisy, resulting in a poor S/N ratio. How can I reduce the noise?
Answer:
High background noise can obscure your analyte signal and is often caused by contaminants, matrix effects, or suboptimal LC-MS conditions.[1][8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background noise.
Detailed Steps:
-
Check for Contamination Sources:
-
Solvents and Reagents: Use only high-purity, LC-MS grade solvents and reagents.[8] Contaminants in the mobile phase can lead to a high baseline.
-
System Contamination: Run a blank injection (mobile phase only) to assess the cleanliness of the system. If the baseline is still high, the system may need to be cleaned.[10]
-
-
Mitigate Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, either suppressing or enhancing the signal and contributing to noise.[11][12][13]
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact.[9]
-
Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[11]
-
-
Optimize Chromatographic Separation:
-
Gradient Adjustment: Modify the LC gradient to better separate this compound from any co-eluting interferences.
-
Column Selection: Consider using a different column chemistry or a column with a smaller particle size to improve peak shape and resolution.[14]
-
Frequently Asked Questions (FAQs)
Q1: Is derivatization necessary for this compound analysis by LC-MS/MS?
A1: While not strictly mandatory in all cases, derivatization is highly recommended for improving the sensitivity and reproducibility of this compound analysis.[15] As a long-chain aldehyde, it tends to have low ionization efficiency in common ESI and APCI sources.[3] Derivatization with reagents like semicarbazide or DAIH introduces a readily ionizable group, significantly enhancing the signal intensity.[3]
Q2: Which ionization technique, ESI or APCI, is better for derivatized this compound?
A2: The choice between ESI and APCI depends on the specific derivative formed.[4] ESI is generally suitable for polar and ionizable compounds, while APCI is often better for less polar molecules.[4][5] For semicarbazone derivatives of aldehydes, ESI in positive ion mode has been shown to produce strong molecular ions. It is best to empirically test both ionization sources with a derivatized standard to determine the optimal choice for your specific method.
Q3: What are the typical MRM transitions for this compound derivatives?
A3: The MRM transitions are specific to the derivative used. For example, the semicarbazone derivative of (2E)-hexadecenal (molecular weight of the derivative is ~295.5 g/mol ) produces a strong molecular ion at m/z 296 in positive ESI mode. Major product ions have been observed at m/z 279, 253, 251, and 97. It is crucial to determine the optimal precursor and product ions by infusing a derivatized standard into the mass spectrometer and performing a product ion scan.
Q4: How can I minimize matrix effects in my analysis?
A4: Minimizing matrix effects is critical for accurate quantification.[13][16] Several strategies can be employed:
-
Effective Sample Cleanup: Use techniques like SPE to remove interfering compounds.[9]
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.[11]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects, as the SIL-IS will be affected in the same way as the analyte.[17]
-
Matrix-Matched Calibration: Preparing your calibration standards in a blank matrix similar to your samples can help to correct for signal suppression or enhancement.[11]
Experimental Protocols
Protocol 1: Derivatization of this compound with Semicarbazide
This protocol is adapted from established methods for aldehyde derivatization.
Materials:
-
This compound standard
-
Semicarbazide hydrochloride
-
Methanol (LC-MS grade)
-
Formic acid
-
Sample extracts dried and ready for reconstitution
Procedure:
-
Prepare a derivatizing solution of 10 mg/mL semicarbazide hydrochloride in methanol.
-
Reconstitute the dried sample extracts or an aliquot of the this compound standard in a suitable volume of the semicarbazide solution.
-
Acidify the reaction mixture by adding a small amount of formic acid to catalyze the reaction.
-
Incubate the mixture at 40°C for 2 hours.
-
After incubation, the sample is ready for direct injection into the LC-MS/MS system or can be further diluted if necessary.
Experimental Workflow:
Caption: Workflow for this compound derivatization.
Quantitative Data Summary
The following table summarizes the impact of derivatization on the detection of long-chain aldehydes.
| Parameter | Without Derivatization | With Semicarbazide Derivatization | Reference |
| Ionization Efficiency | Poor | Significantly Improved | |
| Signal Intensity | Low to undetectable | Strong molecular ion signal | |
| Limit of Detection (LOD) | High | Low |
The next table provides a comparison of ionization techniques for aldehyde analysis.
| Ionization Technique | Applicability for Aldehyde Derivatives | Key Considerations | Reference |
| Electrospray Ionization (ESI) | Effective for polar/ionizable derivatives (e.g., semicarbazones) | Good for pre-charged molecules in solution | [4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar derivatives | Requires analyte volatility and thermal stability | [4][5] |
References
- 1. zefsci.com [zefsci.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Overcoming matrix effects in 2-Hexadecenal quantification from biological samples
Welcome to the technical support center for the accurate quantification of 2-Hexadecenal in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant ion suppression/enhancement when analyzing this compound in plasma samples. What is causing this and how can I mitigate it?
A1: Ion suppression or enhancement, collectively known as matrix effects, is a common issue in LC-MS analysis of biological samples.[1][2][3] It occurs when co-eluting endogenous components from the sample matrix, such as phospholipids, salts, and metabolites, interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][4] This can lead to inaccurate and irreproducible quantification.[5]
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[4] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and common first step, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound, a non-polar aldehyde, into an immiscible organic solvent, leaving polar interferences behind.[4]
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup than PPT or LLE. A reversed-phase (e.g., C18) cartridge can be used to retain this compound while more polar matrix components are washed away.
-
Phospholipid Depletion Plates: Specialized products like HybridSPE-Phospholipid plates are highly effective at removing phospholipids, a major source of matrix effects in plasma and serum.
-
Enhanced Matrix Removal (EMR-Lipid): This is a unique sorbent that selectively removes lipids from complex matrices without significant loss of the analyte.[6][7]
-
-
Optimize Chromatography: Modifying your LC method can help separate this compound from co-eluting matrix components. Try adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects.[8][9] A SIL-IS for this compound (e.g., (2E)-D5-Hexadecenal) will behave almost identically to the analyte during sample preparation and ionization, thus compensating for signal variations.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your samples (e.g., this compound-free plasma).[3][11] This ensures that the standards and samples experience similar matrix effects.
Q2: My recovery of this compound is low and inconsistent. What are the potential causes and solutions?
A2: Low and variable recovery can be due to several factors during sample preparation and analysis.
Troubleshooting Steps:
-
Inefficient Extraction:
-
LLE: Ensure the pH of the aqueous phase and the choice of organic solvent are optimal for partitioning this compound. Multiple extractions can improve recovery.
-
SPE: Check that the cartridge has been properly conditioned and equilibrated. The loading, washing, and elution solvent compositions and volumes should be optimized.
-
-
Analyte Instability: Aldehydes can be susceptible to oxidation or other degradation pathways. Minimize sample processing time, keep samples on ice, and consider adding an antioxidant if necessary.
-
Irreversible Adsorption: this compound might be adsorbing to plasticware or the LC flow path. Using low-adsorption vials and tubing can help.
-
Derivatization Issues: If you are using a derivatization step, incomplete reaction or degradation of the derivative can lead to low recovery. Ensure the reaction conditions (reagent concentration, temperature, time) are optimized.
Q3: Why is derivatization necessary for this compound analysis by LC-MS, and which derivatizing agents are recommended?
A3: this compound is a long-chain aldehyde that lacks a readily ionizable functional group, making it difficult to detect with high sensitivity using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.[12] Derivatization is employed to introduce a tag that enhances ionization efficiency and improves chromatographic properties.[13][14]
Recommended Derivatizing Agents:
-
Semicarbazide: Reacts with the aldehyde group to form a semicarbazone derivative, which shows good fragmentation in MS/MS analysis.[10]
-
2-Diphenylacetyl-1,3-indandione-1-hydrazone (DAIH): Transforms the aldehyde into a highly fluorescent and ionizable derivative, allowing for very sensitive detection by both LC-MS/MS and fluorescence detectors.[12][15]
-
2,4-Dinitrophenylhydrazine (DNPH): A classic reagent for derivatizing aldehydes and ketones. The resulting hydrazones can be analyzed by LC-MS.
Quantitative Data Summary
The following tables summarize typical performance data for various sample preparation and analytical methods. Note that specific values can vary depending on the exact experimental conditions, instrumentation, and biological matrix.
Table 1: Comparison of Sample Preparation Techniques for Lipid-Rich Matrices
| Sample Preparation Technique | Typical Analyte Recovery | Matrix Effect Reduction | Throughput |
| Protein Precipitation (PPT) | Moderate to High | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | High | Moderate to High | Moderate |
| HybridSPE-Phospholipid | High | High | High |
| EMR-Lipid | High | Very High | High |
Table 2: Performance Metrics for this compound Quantification Methods
| Method | Internal Standard | Derivatizing Agent | Limit of Quantification (LOQ) | Reference |
| LC-ESI-MS/MS | (2E)-D5-Hexadecenal | Semicarbazide | Not explicitly stated, but pmol levels are detectable. | [10] |
| HPLC-ESI-QTOF-MS | Isotope-labeled (2E)-hexadecenal | DAIH | 99 fmol per injection | [15] |
| LC with Fluorescence Detection | Not explicitly stated | DAIH | 0.75 pmol per sample | [12] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To 100 µL of plasma, add the internal standard ((2E)-D5-Hexadecenal) solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add 500 µL of n-hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Collection of Organic Layer: Transfer the upper hexane layer to a clean tube. Repeat the extraction with another 500 µL of n-hexane and combine the organic layers.
-
Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution & Derivatization: Reconstitute the dried extract in the derivatization solution (e.g., semicarbazide in acidic methanol) and proceed with the derivatization reaction as per the optimized conditions (e.g., 40°C for 2 hours).[10]
-
Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system.
Protocol 2: Derivatization of this compound with Semicarbazide
-
Reagent Preparation: Prepare a 5 mM solution of semicarbazide in methanol containing 5% formic acid.
-
Reaction: To the dried sample extract, add 100 µL of the semicarbazide solution.
-
Incubation: Cap the vial and incubate at 40°C for 2 hours.[10]
-
Cooling: Allow the reaction mixture to cool to room temperature.
-
Analysis: The sample is now ready for direct infusion or LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Key strategies for overcoming matrix effects in LC-MS analysis.
Caption: Metabolic pathway of this compound from Sphingosine-1-Phosphate.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Stable Isotope Dilution Assay - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 10. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chromsoc.jp [chromsoc.jp]
- 14. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Best practices for handling and storing synthetic 2-Hexadecenal
Technical Support Center: Synthetic 2-Hexadecenal
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing synthetic (E)-2-Hexadecenal (CAS: 22644-96-8).
Frequently Asked Questions (FAQs)
Q1: What is (E)-2-Hexadecenal?
A1: (E)-2-Hexadecenal, also known as trans-2-Hexadecenal, is a long-chain fatty aldehyde.[1][2] It is a bioactive lipid that results from the degradation of sphingosine-1-phosphate (S1P) by the enzyme S1P lyase.[1][3] In cell biology research, it has been shown to induce cytoskeletal reorganization, cell detachment, and apoptosis through the activation of JNK signaling pathways.[1][3]
Q2: What are the primary hazards associated with (E)-2-Hexadecenal?
A2: While one safety data sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is crucial to follow standard precautionary measures for handling chemicals.[4] Fatty aldehydes as a class can be unstable and reactive.[3] Related, shorter-chain unsaturated aldehydes (like trans-2-Hexenal) are classified as flammable, harmful if swallowed or in contact with skin, and can cause serious eye irritation and allergic skin reactions.[5][6][7] Therefore, it is prudent to handle (E)-2-Hexadecenal as a potentially hazardous substance.
Q3: What are the recommended personal protective equipment (PPE) and handling procedures?
A3: Always handle (E)-2-Hexadecenal in a well-ventilated area, preferably within a chemical fume hood.[8][9] Standard laboratory personal protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses, should be worn.[9] Avoid breathing vapors and prevent contact with skin and eyes.[7][10]
Q4: How should I store synthetic (E)-2-Hexadecenal?
A4: For long-term stability, (E)-2-Hexadecenal should be stored at -20°C.[1] Under these conditions, the compound is reported to be stable for at least four years.[1] It is also advisable to protect it from light and store it under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation from oxidation.
Q5: What solvents can be used to dissolve (E)-2-Hexadecenal?
A5: (E)-2-Hexadecenal is a crystalline solid that is soluble in several organic solvents.[1] For experimental use, stock solutions are typically prepared in solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or ethanol.[1] It has limited solubility in aqueous buffers.[1]
Data Presentation
Table 1: Storage and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C | Ensures long-term stability and prevents degradation.[1] |
| Shelf Life | ≥ 4 years (at -20°C) | Based on supplier stability data.[1] |
| Storage Atmosphere | Inert Gas (e.g., N₂, Ar) | Minimizes oxidation of the aldehyde functional group. |
| Light Conditions | Protect from light | Prevents potential light-induced degradation.[8] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | Avoids chemical reactions that could degrade the compound.[4][10] |
Table 2: Solubility Data
| Solvent | Concentration |
| DMF | 30 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 30 mg/mL |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
| Data sourced from Cayman Chemical product information.[1] |
Troubleshooting Guide
Issue 1: My compound precipitated after dilution into an aqueous buffer for my experiment.
-
Cause: The final concentration of (E)-2-Hexadecenal likely exceeds its solubility limit in the aqueous medium. Long-chain aldehydes are generally insoluble in water.[8]
-
Solution:
-
Reduce Final Concentration: Lower the target concentration of the compound in your working solution.
-
Optimize Co-Solvent: When diluting the organic stock solution, add it dropwise to the vortexing aqueous buffer to aid dispersion.[8] Ensure the final percentage of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium or buffer is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.[8]
-
Check Buffer pH: Ensure the pH of your buffer is compatible with your experimental design.
-
Issue 2: I am observing inconsistent or no biological effect in my cell-based assays.
-
Cause: This could be due to compound degradation, improper dosage, or issues with the experimental setup.
-
Solution:
-
Prepare Fresh Solutions: Use freshly prepared working solutions for each experiment to minimize degradation.[8] Do not store dilute aqueous solutions.
-
Verify Stock Solution: Check your stock solution for any visible precipitates. If present, warm it gently and vortex to redissolve completely before making dilutions.
-
Run a Positive Control: If possible, use a known activator of the JNK pathway as a positive control to ensure your assay system is working correctly.
-
Perform a Dose-Response Curve: The reported effective concentrations for inducing apoptosis are in the 25-50 µM range.[3] Run a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
-
Issue 3: I am seeing significant cell death even in my low-concentration or control groups.
-
Cause: The organic solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Solution:
-
Calculate Final Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is below the toxic threshold for your cell line (usually well below 1%, and often recommended to be <0.5%).[8]
-
Include a Vehicle Control: Always include a "vehicle control" group in your experiment. This group should be treated with the same final concentration of the solvent (e.g., DMSO) as your experimental groups, but without the (E)-2-Hexadecenal. This allows you to distinguish between the effects of the compound and the effects of the solvent.
-
Experimental Protocols
Protocol: Preparation of a Working Solution for In Vitro Experiments
This protocol provides a general guideline for preparing a working solution of (E)-2-Hexadecenal from a solid or concentrated stock for use in cell culture.
-
Acclimatization: Allow the vial of solid (E)-2-Hexadecenal or frozen stock solution to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial.[8]
-
Stock Solution Preparation (if starting from solid):
-
Under a chemical fume hood, weigh the required amount of (E)-2-Hexadecenal powder.
-
Dissolve the powder in a suitable high-purity organic solvent (e.g., DMSO or ethanol) to create a concentrated stock solution (e.g., 10-20 mM).[8]
-
Ensure the solid is completely dissolved by vortexing. Gentle warming may be applied if necessary.[8]
-
Store the stock solution at -20°C or -80°C, protected from light.[8]
-
-
Working Solution Preparation:
-
Determine the final concentration needed for your experiment (e.g., 25 µM).
-
Warm the required volume of cell culture medium or experimental buffer to 37°C.
-
Calculate the volume of stock solution needed to achieve the final concentration.
-
While gently vortexing or swirling the medium/buffer, add the calculated volume of the stock solution dropwise.[8] This rapid dilution and mixing helps prevent precipitation.
-
Ensure the final solvent concentration remains non-toxic to the cells (e.g., <0.5%).
-
-
Usage: Use the freshly prepared working solution immediately for your experiments to ensure compound integrity and minimize degradation.[8]
Visualizations
Caption: A logical workflow for the safe handling and preparation of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C16H30O | CID 5280541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. axxence.de [axxence.de]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. indfumco.com [indfumco.com]
Strategies to minimize non-specific binding of 2-Hexadecenal in assays
Welcome to the technical support center for assays involving 2-Hexadecenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in this compound assays?
Non-specific binding (NSB) refers to the adhesion of assay components, including the analyte of interest (this compound), to surfaces other than the intended target, such as the walls of microplates or blotting membranes.[1][2] this compound is a long-chain fatty aldehyde, making it highly hydrophobic. This hydrophobicity increases its propensity to bind non-specifically to surfaces, which can lead to high background signals, reduced assay sensitivity, and inaccurate quantification.[3]
Q2: What are the primary drivers of non-specific binding for a hydrophobic molecule like this compound?
The primary drivers for non-specific binding of hydrophobic molecules are:
-
Hydrophobic Interactions: The nonpolar alkyl chain of this compound can interact with hydrophobic regions on plastic surfaces (e.g., polystyrene microplates) or membranes.[2]
-
Electrostatic Interactions: Although weaker for a neutral aldehyde, charge interactions can still contribute to non-specific binding, especially with charged surfaces or interacting with charged domains of other proteins.[3]
Q3: What are the most common general strategies to reduce non-specific binding?
Key strategies include:
-
Blocking: The most critical step is to saturate unoccupied binding sites on the solid phase with a blocking agent.[1][2]
-
Washing: Thorough washing steps are essential to remove unbound reagents and reduce background noise.[1]
-
Buffer Optimization: Adjusting the pH and salt concentration of buffers can help minimize charge-based interactions.[3]
-
Use of Additives: Incorporating detergents or carrier proteins into buffers can help prevent non-specific interactions.[3]
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound assays.
Issue 1: High Background Signal in Negative Controls
A strong signal in negative controls is a clear indicator of significant non-specific binding.
Logical Troubleshooting Flowchart
Caption: Troubleshooting decision tree for high background.
Detailed Solutions
-
Optimize the Blocking Agent: The choice and concentration of the blocking agent are critical. For a hydrophobic molecule like this compound, a protein-based blocker that can cover both hydrophobic and hydrophilic sites is ideal.[1]
-
Bovine Serum Albumin (BSA): BSA is a widely used blocking agent.[2] It is particularly suitable for fatty aldehyde assays as it is known to bind fatty acids and other lipids, effectively sequestering them and preventing their non-specific adherence to surfaces.[4][5][6]
-
Non-fat Dry Milk (NFDM): While effective and inexpensive, some preparations of NFDM can interfere with certain assays.[2][7]
-
Synthetic Blockers: For highly sensitive assays, synthetic, non-protein blockers like polymers (e.g., PVA, PEG) can be considered to avoid any potential cross-reactivity.[2][8]
-
-
Enhance Washing Steps: Insufficient washing will result in high background.[1]
-
Increase the number of wash cycles (e.g., from 3 to 5).
-
Increase the duration of each wash.
-
Add a non-ionic detergent, such as Tween-20, to the wash buffer to help disrupt weak, non-specific hydrophobic interactions.[3]
-
-
Use Buffer Additives:
-
Carrier Proteins: Including a carrier protein like BSA in the diluent for your this compound samples and detection reagents can prevent the aldehyde from binding to the assay surface.[3] The BSA acts as a "sacrificial protein," binding the hydrophobic analyte.[9]
-
Detergents: Low concentrations of non-ionic detergents (e.g., Tween-20, Triton X-100) in the assay buffer can reduce hydrophobic interactions.[3] However, be aware that high concentrations of detergents can also interfere with antibody-antigen binding or displace already bound components.[10]
-
Issue 2: Poor Assay Sensitivity and Low Signal-to-Noise Ratio
This can be caused by the blocking agent masking the intended binding sites or by the loss of the analyte due to non-specific binding to tubes and tips.
Signaling Pathway of Non-Specific Binding
Caption: Mechanism of non-specific binding leading to high background.
Solutions
-
Titrate Blocking Agent Concentration: Using excessive concentrations of a blocking agent may mask the intended binding sites, reducing the specific signal.[1] It's important to optimize the concentration for your specific assay.
-
Pre-treatment of Labware: To prevent the loss of the hydrophobic this compound to the surfaces of pipette tips and tubes, consider using low-retention plasticware or pre-rinsing tips with a buffer containing a carrier protein like BSA.
-
Adjust Buffer Composition:
-
pH: The pH of the buffer can influence the charge of surfaces and interacting molecules. Experiment with a range of pH values to find the optimal condition that minimizes NSB without affecting specific binding.[3]
-
Salt Concentration: Increasing the salt concentration (e.g., NaCl) can help to shield charged interactions, which may contribute to NSB.[3]
-
Quantitative Data Summary
Table 1: Recommended Concentrations for Common Blocking Agents
| Blocking Agent | Typical Working Concentration | Best For | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | General solid-phase immunoassays. Highly recommended for fatty aldehyde/acid assays.[4][7] | Choose a high-purity, fatty-acid-free BSA to avoid introducing interfering lipids. |
| Non-fat Dry Milk (NFDM) | 0.5 - 5% (w/v) | Covalent surfaces and hard plastic plates.[7] | Can interfere with biotin-avidin systems and phospho-specific antibody detection.[11] |
| Fish Gelatin | 0.1 - 1% (w/v) | Immunoassays where mammalian-based blockers cause cross-reactivity. | Generally less effective as a primary blocker when used alone.[2] |
| Polyvinyl Alcohol (PVA) | 0.5 - 1% (w/v) | Coating hydrophobic surfaces to render them hydrophilic and non-binding.[2] | A synthetic option to avoid protein-based interference. |
Table 2: Common Buffer Additives to Reduce NSB
| Additive | Recommended Concentration | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | In wash buffers and diluents to reduce weak hydrophobic interactions.[3] |
| BSA | 0.1 - 1% (w/v) | In sample/reagent diluents to act as a carrier protein and prevent analyte loss.[3] |
| NaCl | 150 mM - 500 mM | In assay and wash buffers to reduce electrostatic interactions.[3] |
Experimental Protocols
Protocol 1: Optimizing a Blocking Protocol for a this compound ELISA
This protocol outlines the steps to determine the optimal blocking conditions for an Enzyme-Linked Immunosorbent Assay (ELISA) measuring this compound.
Experimental Workflow
Caption: Workflow for optimizing blocking conditions.
Methodology
-
Coating: Coat the wells of a 96-well microplate with the capture reagent as per your standard protocol.
-
Washing: Wash the plate 2-3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking:
-
Prepare several different blocking buffers to test (e.g., 1% BSA in PBS, 3% BSA in PBS, 3% NFDM in PBS).
-
Add 200 µL of each blocking buffer to different sets of wells.
-
Incubate for different durations (e.g., 1 hour at 37°C, 2 hours at room temperature, or overnight at 4°C).
-
-
Washing: Wash the plate 3-5 times with wash buffer.
-
Sample Incubation:
-
To a set of wells for each blocking condition, add only the sample diluent (Negative Control).
-
To another set, add your this compound standard or positive control sample.
-
-
Detection: Proceed with the remaining steps of your ELISA protocol (e.g., addition of detection antibody, substrate).
-
Analysis: Measure the absorbance. The optimal blocking condition is the one that provides the lowest signal in the negative control wells while maintaining a strong signal in the positive control wells (highest signal-to-noise ratio).
References
- 1. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 2. labcluster.com [labcluster.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Fatty acid binding to bovine serum albumin prevents formation of intermediate during denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. THE BINDING OF FATTY ACIDS BY SERUM ALBUMIN, A PROTECTIVE GROWTH FACTOR IN BACTERIOLOGICAL MEDIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of long-chain fatty acids to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Validation & Comparative
Validating 2-Hexadecenal-Induced Apoptosis: A Comparative Guide to Caspase-3/7 Assays and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexadecenal, a bioactive lipid aldehyde, has been identified as a potent inducer of apoptosis in various cell lines.[1][2][3] Validating the apoptotic pathway triggered by this compound is crucial for understanding its mechanism of action and potential therapeutic applications. The activation of executioner caspases, such as caspase-3 and caspase-7, is a central event in the apoptotic cascade. Consequently, caspase-3/7 assays are a primary method for quantifying apoptosis. However, a multi-faceted approach employing alternative and complementary techniques is recommended for robust validation. This guide provides an objective comparison of the caspase-3/7 assay with other key apoptosis detection methods, supported by experimental protocols and a summary of expected quantitative outcomes.
Quantitative Comparison of Apoptosis Validation Methods
The following table summarizes illustrative quantitative data for different assays used to validate apoptosis induced by this compound. This data is representative of typical results and facilitates a comparison of the dynamic range and sensitivity of each method.
| Assay Method | Principle | Parameter Measured | Typical Result with 25 µM this compound (3h treatment) | Throughput | Stage of Apoptosis |
| Caspase-3/7 Assay (Luminescent) | Enzymatic cleavage of a pro-luminescent substrate (DEVD) by active caspase-3 and -7. | Caspase-3/7 enzymatic activity. | 3-5 fold increase in luminescence over vehicle control. | High | Mid |
| Annexin V/PI Staining (Flow Cytometry) | Detection of phosphatidylserine (PS) externalization on the cell surface (Annexin V) and loss of membrane integrity (Propidium Iodide). | Percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. | 20-40% Annexin V positive cells. | Medium | Early to Late |
| TUNEL Assay (Fluorescence Microscopy) | Enzymatic labeling of DNA strand breaks with fluorescently labeled dUTPs by Terminal deoxynucleotidyl Transferase (TdT). | Percentage of cells with DNA fragmentation. | 15-30% TUNEL positive cells. | Medium | Late |
| Western Blot for PARP Cleavage | Immunodetection of the cleavage of Poly (ADP-ribose) polymerase (PARP) from its full-length form (116 kDa) to a smaller fragment (89 kDa) by caspase-3. | Relative intensity of cleaved PARP fragment. | Significant increase in the 89 kDa cleaved PARP band. | Low | Mid to Late |
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment has been shown to activate a stress-induced signaling cascade, primarily dependent on the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis.[1]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Apoptosis Validation
A comprehensive validation of this compound-induced apoptosis involves a multi-assay approach to investigate different stages of the process.
Caption: Experimental workflow for validating apoptosis.
Detailed Experimental Protocols
Caspase-3/7 Assay (Luminescent)
This protocol is based on the principle of a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with this compound (e.g., 25 µM) and a vehicle control. Include a positive control (e.g., staurosporine). Incubate for the desired time (e.g., 3 hours).
-
Assay Reagent Preparation: Equilibrate the caspase-glo® 3/7 reagent to room temperature.
-
Reagent Addition: Add 100 µL of the caspase-glo® 3/7 reagent to each well.
-
Incubation: Mix the plate on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.
Annexin V/PI Staining for Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: Induce apoptosis by treating cells with this compound. Harvest both adherent and floating cells.
-
Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[5] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[6]
-
Cell Fixation and Permeabilization: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7] Wash with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[7]
-
Equilibration: Wash the cells with PBS and incubate with Equilibration Buffer for 10 minutes.
-
TdT Reaction: Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs. Incubate the cells with the reaction mix for 60 minutes at 37°C in a humidified chamber.[6]
-
Stopping the Reaction: Wash the cells to stop the reaction.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot for Cleaved PARP
This technique provides qualitative and semi-quantitative data on the cleavage of PARP, a substrate of caspase-3.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.[8]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[8] An increase in the 89 kDa band indicates apoptosis.
Conclusion
Validating this compound-induced apoptosis requires a rigorous and multi-pronged approach. The caspase-3/7 assay is a highly sensitive and high-throughput method for quantifying a key event in the execution phase of apoptosis. However, to gain a comprehensive understanding of the apoptotic process, it is recommended to complement caspase activity data with other methods. Western blotting for PARP cleavage provides confirmation of a key downstream event, while Annexin V/PI staining by flow cytometry offers a powerful tool to quantify and differentiate between the various stages of cell death at a single-cell level. The TUNEL assay, although a valid method for detecting DNA fragmentation, should be interpreted with caution due to its potential for labeling necrotic cells. By employing a combination of these assays, researchers can confidently validate and characterize the apoptotic effects of this compound.
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. bosterbio.com [bosterbio.com]
- 6. clyte.tech [clyte.tech]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Unveiling JNK Pathway Activation by 2-Hexadecenal: A Western Blot Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-Hexadecenal's performance in activating the c-Jun N-terminal kinase (JNK) pathway, with supporting experimental data and detailed protocols for confirmation via Western blot analysis.
Trans-2-Hexadecenal, a bioactive long-chain fatty aldehyde, has been identified as a potent activator of the JNK signaling pathway, a critical cascade involved in cellular responses to stress, inflammation, and apoptosis.[1] Experimental evidence, primarily through Western blot analysis, has demonstrated that this compound specifically induces the phosphorylation and subsequent activation of JNK and its downstream targets. This guide delves into the experimental data confirming this activation and provides a comparative context with other known JNK pathway modulators.
Comparative Analysis of JNK Activation
Western blot analysis reveals that this compound induces a robust and specific activation of the JNK pathway. In multiple cell lines, including HEK293T, NIH3T3, and HeLa cells, treatment with this compound leads to a significant increase in the phosphorylation of JNK.[1][2] This activation is dose-dependent, with effective concentrations observed starting at 25 μM.[2]
Notably, the activation of JNK by this compound is specific, as it does not concurrently influence the activation of other key signaling pathways such as AKT, p38, or ERK.[1] This specificity is a crucial characteristic for a targeted signaling modulator. In contrast, other stimuli like UV radiation or anisomycin are known to activate multiple stress-activated protein kinase pathways.[3]
The following table summarizes the quantitative findings from Western blot experiments investigating the effect of this compound on JNK pathway activation.
| Treatment | Cell Line | Concentration | Key Findings | Reference |
| This compound | HEK293T | 50 μM | Robust activation of JNK, with maximum activation observed 3 hours after treatment. Dose-dependent activation of JNK and its downstream target c-Jun. | [2] |
| This compound | HeLa, NIH3T3 | 25 μM | Strong activation of JNK. | [1][2] |
| Palmitic Acid (Negative Control) | HEK293T, HeLa, NIH3T3 | 25-50 μM | No effect on JNK activation. | [1][2] |
| Anisomycin (Positive Control) | Various | Varies | Known potent activator of the JNK pathway. | [3] |
| UV Radiation (Positive Control) | Various | Varies | Known activator of the JNK pathway. | [3] |
| SP600125 (Inhibitor) | Various | Varies | ATP-competitive inhibitor of JNK, used to confirm JNK-dependent effects. | [4][5] |
Signaling Pathway and Experimental Workflow
The activation of the JNK pathway by this compound proceeds through a well-defined signaling cascade. It is understood to involve the generation of reactive oxygen species (ROS) and the subsequent activation of upstream kinases.[1]
Confirmation of this pathway activation is achieved through a standard Western blot workflow. This multi-step process allows for the specific detection of phosphorylated JNK (p-JNK), the active form of the protein.
Detailed Experimental Protocol: Western Blot for JNK Activation
The following protocol provides a detailed methodology for assessing JNK phosphorylation in response to this compound treatment.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, HeLa, or NIH3T3) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: For some experiments, serum-starve the cells for 3-6 hours prior to treatment to reduce basal kinase activity.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 25-50 μM) or vehicle control (e.g., DMSO). Include positive controls such as Anisomycin and negative controls like palmitic acid.[2]
-
Incubation: Incubate the cells for the desired time points (e.g., 15 minutes to 3 hours) to capture the kinetics of JNK activation.[2]
Part 2: Protein Extraction (Lysis)
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails to each dish.[6]
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
Part 3: SDS-PAGE and Membrane Transfer
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 10% or 12%) and run the electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
Part 4: Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[6]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Final Washes: Repeat the washing step to remove unbound secondary antibody.
-
Detection: Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total JNK and a loading control protein such as actin or GAPDH.[6]
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aronheim.net.technion.ac.il [aronheim.net.technion.ac.il]
- 4. Kinetic characterization of human JNK2alpha2 reaction mechanism using substrate competitive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Apoptotic Potency of 2-Hexadecenal and Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the apoptotic-inducing capabilities of two distinct chemical compounds: 2-Hexadecenal, a reactive aldehyde, and staurosporine, a well-established protein kinase inhibitor. This document synthesizes available experimental data to offer an objective overview of their respective potencies, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
The induction of apoptosis, or programmed cell death, is a critical process in both normal physiological functions and in the therapeutic targeting of diseases such as cancer. This compound is a long-chain unsaturated aldehyde that has been shown to induce apoptosis through stress-activated signaling pathways. Staurosporine, a potent and broad-spectrum inhibitor of protein kinases, is widely used as a positive control for apoptosis induction in a multitude of cell types and experimental systems. Understanding the nuances of their apoptotic potency and mechanisms is crucial for their application in research and drug development.
Quantitative Comparison of Apoptotic Induction
| Compound | Cell Line(s) | Effective Concentration for Apoptosis | Observed Apoptotic Effects | Reference(s) |
| This compound | HEK293T, NIH3T3, HeLa | 25 µM | Induction of apoptosis, PARP cleavage (indicative of caspase-3 activation) | |
| **Staurosporine |
2-Hexadecenal vs. Etoposide: A Comparative Analysis of JNK Activation and Apoptotic Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Hexadecenal and etoposide, focusing on their distinct mechanisms of c-Jun N-terminal kinase (JNK) activation and subsequent induction of apoptosis. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction
This compound, a bioactive aldehyde product of sphingolipid degradation, and etoposide, a topoisomerase II inhibitor, are both known to induce apoptosis in various cell types. A critical signaling node in their apoptotic pathways is the activation of the JNK, a member of the mitogen-activated protein kinase (MAPK) family. However, the upstream signaling cascades leading to JNK activation differ significantly between these two compounds, offering distinct avenues for therapeutic intervention and mechanistic studies.
Mechanism of Action and JNK Activation
This compound: This unsaturated aldehyde initiates a signaling cascade through the generation of reactive oxygen species (ROS).[1][2] This oxidative stress leads to the activation of Mixed Lineage Kinase 3 (MLK3), which in turn phosphorylates and activates MAPK Kinase 4/7 (MKK4/7).[1][2] MKK4/7 then directly phosphorylates and activates JNK.[1][2] Notably, the activation of other MAPK pathways, such as ERK and p38, or the PI3K/AKT pathway, is not significantly affected by this compound.[1][3]
Etoposide: As a topoisomerase II inhibitor, etoposide induces DNA damage, which triggers a DNA damage response.[4][5][6] This cellular stress leads to the activation of various signaling pathways, including the JNK cascade.[6][7][8] The precise upstream activators of the JNK pathway in response to etoposide-induced DNA damage can be cell-type specific but are linked to the cellular stress response. In some contexts, JNK activation by etoposide has been shown to correlate with the induction of apoptosis.[8]
Comparative Data
The following table summarizes key quantitative data from experimental studies on this compound and etoposide.
| Parameter | This compound | Etoposide | Cell Types Studied |
| Effective Concentration for JNK Activation/Apoptosis | ~25 µM[1] | 1.5 µM - 150 µM[9][10] | HEK293T, NIH3T3, HeLa[1][2] |
| Timeline for JNK Activation | Within 1 hour[1] | 30 minutes to 8-10 hours[6][8] | HEK293, Salivary Acinar Cells[6][8] |
| Timeline for Apoptosis Induction | Within 3 hours[1] | 6 to 72 hours[4][9] | L929 Fibroblasts, MEFs[4][9] |
| Upstream Activator of JNK Pathway | ROS -> MLK3 -> MKK4/7[1][2] | DNA Damage Response[6][7] | Various |
| Involvement of Other Kinases | ERK, AKT, and p38 are unaffected[1][3] | Can involve ERK and GSK-3 signaling[11] | Pancreatic β-cells[11] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways leading to JNK activation by this compound and etoposide.
JNK activation pathway induced by this compound.
JNK activation pathway induced by Etoposide.
Experimental Protocols
JNK Activation Assay by Western Blot
This protocol describes the detection of JNK activation by measuring its phosphorylation state.
1. Cell Treatment:
-
Seed cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 50 µM) or etoposide for the specified time (e.g., 1 hour for this compound, 30 minutes to 8 hours for etoposide). Include a vehicle-treated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (p-JNK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total JNK or a housekeeping protein like β-actin.[12]
In Vitro JNK Kinase Assay
This assay directly measures the enzymatic activity of JNK.
1. Immunoprecipitation of JNK:
-
Lyse treated and control cells as described above.
-
Incubate the cell lysates with an anti-JNK antibody to immunoprecipitate JNK.
2. Kinase Reaction:
-
Resuspend the immunoprecipitated JNK in a kinase assay buffer.
-
The reaction mixture typically includes a JNK substrate (e.g., GST-c-Jun fusion protein) and ATP (can be radiolabeled [γ-³²P]ATP or unlabeled for detection with a phospho-specific antibody).[13][14]
-
Initiate the kinase reaction by adding the ATP and incubate at 30°C for a defined period (e.g., 20-30 minutes).[13]
3. Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using radiolabeled ATP, expose the gel to a phosphor screen or X-ray film to detect the phosphorylated substrate.
-
If using unlabeled ATP, perform a Western blot using an antibody specific for the phosphorylated form of the substrate (e.g., phospho-c-Jun).[15]
Experimental workflow for Western blot-based JNK activation assay.
Conclusion
This compound and etoposide both effectively activate the JNK signaling pathway to induce apoptosis, but through fundamentally different upstream mechanisms. This compound's action is initiated by ROS production, offering a model for studying oxidative stress-induced apoptosis. In contrast, etoposide's JNK activation is a consequence of its genotoxic effects as a topoisomerase II inhibitor. Understanding these distinct pathways is crucial for the targeted design of therapeutic strategies and for elucidating the complex roles of JNK signaling in cell fate decisions.
References
- 1. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sphingolipid degradation product trans-2-hexadecenal induces cytoskeletal reorganization and apoptosis in a JNK-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits growth of C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Primary WWOX phosphorylation and JNK activation during etoposide induces cytotoxicity in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Primary WWOX phosphorylation and JNK activation during etoposide induces cytotoxicity in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Etoposide-induced activation of c-jun N-terminal kinase (JNK) correlates with drug-induced apoptosis in salivary gland acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Etoposide induces pancreatic β-cells cytotoxicity via the JNK/ERK/GSK-3 signaling-mediated mitochondria-dependent apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JNK assay [bio-protocol.org]
Unveiling the Cellular Response: A Comparative Guide to Differential Gene Expression Analysis of 2-Hexadecenal Treatment
For researchers, scientists, and drug development professionals, understanding the molecular impact of lipid aldehydes is crucial for deciphering cellular stress responses and identifying novel therapeutic targets. This guide provides a comparative analysis of the effects of trans-2-Hexadecenal, a bioactive product of sphingolipid degradation, on gene expression, supported by established signaling pathways and detailed experimental protocols.
trans-2-Hexadecenal is known to induce significant cellular changes, including cytoskeletal reorganization and apoptosis.[1][2][3][4] These effects are primarily mediated through the activation of specific stress-related signaling pathways. This guide will delve into the anticipated transcriptomic alterations following 2-Hexadecenal treatment, offering a framework for comparative analysis with other lipid species.
Comparative Analysis of Gene Expression
While a comprehensive, publicly available RNA-sequencing dataset detailing the global differential gene expression in mammalian cells specifically treated with this compound is not yet available, we can project the expected changes based on its known mechanism of action. Treatment with trans-2-Hexadecenal has been shown to robustly and specifically activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis and stress responses.[1][2][5] In contrast, the saturated aldehyde, hexadecanal, has been observed to stimulate the p38-MAPK pathway, indicating a differential response based on the aldehyde's saturation state.[5]
Based on the activation of the JNK pathway, a distinct set of downstream genes involved in apoptosis, cell cycle arrest, and stress responses are expected to be differentially expressed. The following table summarizes these anticipated changes, providing a hypothetical yet mechanistically grounded comparison between this compound and a vehicle control.
Table 1: Predicted Differential Gene Expression in Cells Treated with trans-2-Hexadecenal (50 µM) vs. Vehicle Control
| Gene Symbol | Gene Name | Predicted Regulation | Putative Function in Pathway |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | Upregulated | Key transcription factor downstream of JNK, regulates pro-apoptotic genes. |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Upregulated | Forms the AP-1 transcription factor complex with JUN. |
| MAPK8IP1 | Mitogen-Activated Protein Kinase 8 Interacting Protein 1 (JIP1) | Upregulated | Scaffold protein that facilitates JNK signaling. |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Upregulated | Involved in stress signaling and apoptosis. |
| BCL2L11 | BCL2 Like 11 (Bim) | Upregulated | Pro-apoptotic Bcl-2 family member, activated by JNK. |
| BID | BH3 Interacting Domain Death Agonist | Upregulated | Pro-apoptotic Bcl-2 family member, cleaved and activated downstream of JNK. |
| BAX | BCL2 Associated X, Apoptosis Regulator | Upregulated | Pro-apoptotic Bcl-2 family member, activated downstream of JNK.[1] |
| CCND1 | Cyclin D1 | Downregulated | Key regulator of cell cycle progression; its downregulation can lead to cell cycle arrest. |
| BCL2 | B-Cell CLL/Lymphoma 2 | Downregulated | Anti-apoptotic Bcl-2 family member, often repressed by pro-apoptotic signals. |
| XIAP | X-Linked Inhibitor of Apoptosis | Downregulated | Endogenous inhibitor of caspases; its downregulation promotes apoptosis. |
Signaling Pathway Modulation by this compound
Treatment with trans-2-Hexadecenal initiates a well-defined signaling cascade. The compound induces reactive oxygen species (ROS), which in turn activates a MAP kinase kinase kinase, MLK3. This leads to the phosphorylation and activation of the MAP kinase kinases MKK4 and MKK7, which then directly phosphorylate and activate JNK. Activated JNK translocates to the nucleus to regulate the expression of target genes, and also acts on mitochondrial proteins to induce apoptosis.[1][2][5]
References
- 1. Integrated transcriptome and metabolome analyses shed light on the defense mechanisms in tomato plants after (E)-2-hexenal fumigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. static1.squarespace.com [static1.squarespace.com]
Proteomic Analysis of 2-Hexadecenal's Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of protein targets of the lipid electrophile 2-Hexadecenal and other well-characterized reactive aldehydes. Due to the limited availability of direct proteomic studies on this compound, this guide combines existing research on its biological effects with comprehensive proteomic data on analogous compounds to offer a predictive overview and a methodological framework for future investigations.
Introduction to this compound
Trans-2-Hexadecenal is a long-chain α,β-unsaturated aldehyde produced endogenously from the degradation of sphingosine-1-phosphate by the enzyme S1P lyase.[1] It is a reactive lipid species (RLS) capable of forming covalent adducts with nucleophilic residues of proteins, such as cysteine, histidine, and lysine.[2] This reactivity underlies its biological effects, which include the induction of cytoskeletal reorganization and apoptosis through a c-Jun N-terminal kinase (JNK)-dependent signaling pathway.[1] Understanding the specific protein targets of this compound is crucial for elucidating its role in physiology and pathology.
Potential Protein Targets of this compound
While a comprehensive proteomic analysis of this compound adducts is not yet available, we can infer potential protein targets based on its known activation of the JNK signaling pathway and the established reactivity of similar α,β-unsaturated aldehydes. The following table outlines potential protein targets that are key components of the JNK pathway and other proteins commonly modified by lipid electrophiles.
| Protein Target Class | Potential Protein Targets | Rationale for Inclusion |
| MAP Kinase Pathway | MLK3, MKK4/7, JNK | This compound is known to activate this signaling cascade, suggesting these kinases are potential direct or indirect targets.[1] |
| c-Jun | As a downstream transcription factor of JNK, its activity is modulated by this compound-induced signaling.[1] | |
| Bcl-2 Family Proteins | Bax, Bid, Bim | These pro-apoptotic proteins are downstream effectors in the JNK-mediated apoptotic pathway initiated by this compound.[1] |
| Cytoskeletal Proteins | Tubulin, Actin | This compound induces cytoskeletal reorganization, and these proteins are known targets for other reactive aldehydes. |
| Redox-sensitive Proteins | Thioredoxin Reductase, Peroxiredoxins | These proteins contain reactive cysteine residues and are common targets of lipid electrophiles. |
| Heat Shock Proteins | Hsp70, Hsp90 | These chaperones are often targeted by electrophilic stress and play a role in the cellular stress response. |
Comparative Proteomic Data: Acrolein and 4-Hydroxynonenal (4-HNE)
To provide a framework for the potential proteomic landscape of this compound, this section presents data from studies on two structurally related and well-researched α,β-unsaturated aldehydes: acrolein and 4-HNE.
Acrolein Protein Targets
Acrolein is a highly reactive, short-chain α,β-unsaturated aldehyde. Proteomic studies have identified a range of protein targets in human lung epithelial cells.
| Protein Functional Class | Identified Protein Targets |
| Redox Regulation | Thioredoxin Reductase, Thioredoxin, Peroxiredoxins |
| Stress Response | Heat Shock Proteins |
| Cytoskeleton | Cytoskeletal Proteins |
| Detoxification | Glutathione S-transferase π |
Data sourced from proteomic analysis of acrolein-exposed human bronchial epithelial cells.[1][2]
4-Hydroxynonenal (4-HNE) Protein Targets
4-HNE is a major product of lipid peroxidation and has been extensively studied. Proteomic analyses have revealed numerous protein targets in various cell and tissue types.
| Protein Functional Class | Identified Protein Targets |
| Energy Metabolism | Dimethylglycine dehydrogenase, Enoyl CoA hydratase |
| Mitochondrial Structure | Mitofilin |
| Electron Transport Chain | Cytochrome c1, Cytochrome c |
| Chaperones/Stress Response | Heat shock proteins 70 and 90, 78-kDa glucose-regulated protein |
Data compiled from proteomic studies in rat liver mitochondria and colon cancer cells.[3][4][5]
Experimental Protocols
The following is a generalized protocol for the identification of protein targets of lipid electrophiles using an affinity-based proteomics approach. This methodology is applicable for studying this compound.
1. Cell Culture and Treatment:
-
Culture human or murine cells (e.g., HEK293T, NIH3T3, or HeLa cells) to 70-80% confluency.
-
Treat cells with the lipid electrophile (e.g., this compound) at a predetermined concentration and duration. A vehicle-treated control should be run in parallel.
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
3. Affinity-Based Enrichment of Adducted Proteins:
-
This protocol utilizes a biotin-hydrazide labeling strategy for aldehydes that have formed Michael adducts.
-
Biotin Hydrazide Labeling: React the protein lysate with biotin hydrazide to label the aldehyde group present on the protein-bound electrophile. This forms a hydrazone bond.
-
Reduction: Stabilize the hydrazone bond by reduction with sodium cyanoborohydride (NaCNBH₄).
-
Avidin Affinity Purification: Incubate the biotin-labeled proteome with streptavidin-conjugated beads to capture the adducted proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
4. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the disulfide bonds of the captured proteins with dithiothreitol (DTT).
-
Alkylate the free cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
5. Mass Spectrometry Analysis:
-
Elute the tryptic peptides from the beads.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.
6. Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
Specify the potential modifications, including the mass addition of the electrophile on reactive residues (cysteine, histidine, lysine).
-
Identify and quantify the proteins that are significantly enriched in the electrophile-treated sample compared to the control.
Mandatory Visualizations
Caption: Experimental workflow for proteomic identification of this compound targets.
References
- 1. Covalent adduct formation between the plasmalogen-derived modification product 2-chlorohexadecanal and phloretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of a model reaction system containing cysteine and (E)-2-methyl-2-butenal, (E)-2-hexenal, or mesityl oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfa-Michael Addition on Dehydroalanine: A Versatile Reaction for Protein Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
Unveiling the Impact of 2-Hexadecenal on Mitochondrial Membrane Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the effects of 2-Hexadecenal on mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health and cellular viability. Through a detailed comparison with established modulators of ΔΨm and supported by experimental data, this document serves as a valuable resource for researchers investigating cellular metabolism, apoptosis, and drug discovery.
This compound: A Potent Modulator of Mitochondrial Function
This compound (2-HD), a long-chain fatty aldehyde, has been identified as a significant player in cellular signaling, particularly in pathways leading to apoptosis. A key aspect of its mechanism of action involves the disruption of mitochondrial function, leading to a decrease in mitochondrial membrane potential.
Experimental Evidence of this compound's Effect
Studies have demonstrated that this compound induces a concentration-dependent decrease in mitochondrial membrane potential. In one key study involving polymorphonuclear leukocytes (PMNLs), 2-HD was shown to significantly reduce the red/green fluorescence ratio of the JC-1 probe, indicating mitochondrial depolarization.[1]
Table 1: Effect of this compound on Mitochondrial Membrane Potential in PMNLs
| Concentration of this compound (µM) | Change in JC-1 Red/Green Fluorescence Ratio (relative to control) | Statistical Significance (p-value) |
| 0.35 | ~5% decrease | >0.05 |
| 3.5 | ~15% decrease | <0.05 |
| 35 | ~35% decrease | <0.01 |
| 350 | ~50% decrease | <0.01 |
Data adapted from a study on freshly isolated polymorphonuclear leukocytes (PMNLs). The mitochondrial membrane potential was calculated as the red/green (I590/I530) fluorescence ratio of the JC-1 probe.[1]
Comparative Analysis with Alternative Mitochondrial Membrane Potential Modulators
To better understand the efficacy and mechanism of this compound, its effects are compared with other well-characterized compounds known to alter mitochondrial membrane potential. These include protonophores, inhibitors of ATP synthase, and natural compounds with recognized effects on mitochondrial function.
Table 2: Comparison of this compound with Other Mitochondrial Membrane Potential Modulators
| Compound | Mechanism of Action | Typical Effective Concentration/IC50 | Effect on ΔΨm |
| This compound | Induces JNK-mediated apoptosis, leading to mitochondrial dysfunction.[1] | 3.5 - 350 µM (in PMNLs)[1] | Depolarization |
| FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.[2][3][4][5] | 0.1 - 30 µM; IC50 of 0.51 µM in T47D cells.[3][5] | Depolarization |
| Oligomycin A | Inhibits ATP synthase (Complex V) by blocking its proton channel.[2][6][7][8][9] | 1.6 µM (in A549.B2 and RD.Myo cells)[7] | Hyperpolarization (initially), followed by depolarization [6] |
| Resveratrol | Modulates mitochondrial biogenesis and can induce apoptosis through mitochondrial pathways.[10][11][12] | 3 µM (for increased ATP production); 40-100 µM (for apoptosis induction).[10][12] | Depolarization (at higher concentrations) |
| Quercetin | Induces apoptosis via the mitochondrial pathway.[13][14][15] | IC50: 17.84 µM (KB cells), 18.94 µM (KBv200 cells), 66.5 µM (A549 cells).[13][16] | Depolarization |
| Curcumin | Induces apoptosis through the mitochondria-mediated pathway.[17][18][19][20] | IC50: 17.5 µM (HepG2 cells), 44.61 µM (MCF7 cells), 54.68 µM (MDA-MB-231 cells).[17][19] | Depolarization |
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Signaling Pathway
This compound triggers a signaling cascade that culminates in mitochondrial-mediated apoptosis. A critical component of this pathway is the activation of c-Jun N-terminal kinase (JNK).
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of mitochondrial uncouplers on intracellular calcium, pH and membrane potential in rat carotid body type I cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellron.com [cellron.com]
- 6. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mitochondria-targeting drug oligomycin blocked P-glycoprotein activity and triggered apoptosis in doxorubicin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligomycin A and the IPLB-LdFB insect cell line: actin and mitochondrial responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol depolarizes the membrane potential in human granulosa cells and promotes mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quercetin Down-regulates IL-6/STAT-3 Signals to Induce Mitochondrial-mediated Apoptosis in a Nonsmall- cell Lung-cancer Cell Line, A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Preliminary Study of the Effect of Quercetin on Cytotoxicity, Apoptosis, and Stress Responses in Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quercetin induces apoptosis via the mitochondrial pathway in KB and KBv200 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. wcrj.net [wcrj.net]
- 18. Curcumin induces apoptosis through the mitochondria-mediated apoptotic pathway in HT-29 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Curcumin conjugates induce apoptosis via a mitochondrion dependent pathway in MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of 2-Hexadecenal quantification using different analytical platforms
A Comparative Guide to the Cross-Validation of 2-Hexadecenal Quantification Across Diverse Analytical Platforms
For researchers, scientists, and drug development professionals engaged in the study of lipid signaling and metabolism, the accurate quantification of bioactive lipids such as (2E)-hexadecenal is paramount. As a key product of sphingosine-1-phosphate (S1P) degradation, this compound is implicated in cellular processes including apoptosis and cytoskeletal reorganization.[1][2] The choice of analytical platform for its quantification can significantly impact the sensitivity, specificity, and throughput of experimental workflows. This guide provides a comprehensive cross-validation of three common analytical methodologies for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Data Presentation: A Comparative Analysis of Quantitative Performance
The selection of an optimal analytical technique is contingent upon its performance characteristics. The following table summarizes key validation parameters for the analysis of this compound, offering a comparative overview of the capabilities of each platform. It is important to note that derivatization is a common requirement to enhance the detectability of this compound across these platforms.[3][4][5]
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (with Derivatization) | HPLC-Fluorescence (with Derivatization) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in a liquid phase followed by mass-based detection. | Separation in a liquid phase followed by detection of fluorescent derivatives. |
| Derivatization | Typically required to increase volatility (e.g., PFBHA oximation).[5][6] | Often necessary to improve ionization efficiency (e.g., DAIH).[4] | Required to introduce a fluorescent tag (e.g., DAIH).[4] |
| Limit of Detection (LOD) | Analyte dependent, can achieve low levels. | As low as 1 fmol per sample.[4] | Approximately 0.75 pmol per sample.[4] |
| Limit of Quantification (LOQ) | Method-specific, generally in the low ng to pg range. | A reported LOQ for a related compound was 0.05 µM.[7] | Method-specific. |
| Linearity (r²) | Typically >0.99.[8] | Generally >0.99.[7] | Characteristically >0.99.[9] |
| Precision (%RSD) | Intra-day and inter-day precision are commonly <15%.[8] | High precision is achievable. | Good precision is a hallmark of the technique. |
| Sample Throughput | Generally lower due to longer run times and derivatization steps. | Higher, with faster analysis times. | Moderate to high, dependent on chromatographic separation. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be susceptible to matrix effects, requiring careful method development.[10] | Can be affected by fluorescent interfering compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound using GC-MS, LC-MS/MS, and HPLC-Fluorescence.
Quantification of this compound using GC-MS
This protocol is adapted from methodologies for similar long-chain aldehydes and requires a derivatization step to enhance volatility.[5][11]
a. Sample Preparation and Extraction:
-
Homogenize biological samples (e.g., cells, tissues) in a suitable solvent such as a chloroform/methanol mixture.
-
Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
-
Evaporate the organic solvent under a stream of nitrogen.
b. Derivatization (PFBHA Oximation): [5][6]
-
Reconstitute the dried lipid extract in a small volume of pyridine.
-
Add O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution.
-
Incubate at 60-70°C for 1 hour to form the oxime derivative.
-
Extract the derivative with hexane for injection into the GC-MS.
c. GC-MS Analysis:
-
Column: Use a non-polar capillary column suitable for lipid analysis.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280-300°C) to elute the derivatized aldehyde.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.
Quantification of this compound using LC-MS/MS
This method utilizes derivatization to improve ionization efficiency and sensitivity.[4]
a. Sample Preparation and Extraction:
-
Follow the same extraction procedure as for GC-MS.
b. Derivatization (DAIH): [4]
-
Dissolve the dried lipid extract in a reaction solvent.
-
Add 2-diphenylacetyl-1,3-indandione-1-hydrazone (DAIH) solution.
-
Incubate to allow for the derivatization reaction to complete.
c. LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of formic acid or ammonium formate to aid ionization.
-
Mass Spectrometer: Operate in electrospray ionization (ESI) positive ion mode. Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring the specific precursor-to-product ion transition for the DAIH-derivatized this compound.[3]
Quantification of this compound using HPLC with Fluorescence Detection
This protocol also relies on derivatization to introduce a fluorescent moiety.[4]
a. Sample Preparation, Extraction, and Derivatization:
-
The sample extraction and derivatization with a fluorescent reagent like DAIH are performed as described for the LC-MS/MS method.[4]
b. HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution similar to that used in LC-MS/MS.
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., DAIH).
Mandatory Visualizations
To further elucidate the experimental and biological contexts of this compound analysis, the following diagrams are provided.
Caption: General experimental workflow for this compound quantification.
Caption: Simplified signaling pathway of this compound formation and action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel methods for the quantification of (2E)-hexadecenal by liquid chromatography with detection by either ESI QTOF tan… [ouci.dntb.gov.ua]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. keypublishing.org [keypublishing.org]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Comparative analysis of DNA adducts formed by 2-Hexadecenal and other aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of DNA adducts formed by the endogenously produced α,β-unsaturated aldehyde, 2-Hexadecenal, with those formed by other well-characterized aldehydes, namely 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA). This comparison is supported by experimental data on adduct types, mutagenicity, and the analytical methods used for their detection.
Executive Summary
DNA adducts are covalent modifications of DNA that can arise from exposure to reactive electrophilic compounds, including endogenously generated aldehydes. These adducts can interfere with DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis. Understanding the formation and biological consequences of DNA adducts from different aldehydes is crucial for assessing their roles in various pathologies and for the development of therapeutic interventions. This guide focuses on a comparative analysis of DNA adducts formed by this compound, a product of sphingolipid degradation, and two major products of lipid peroxidation, 4-HNE and MDA.
Comparison of DNA Adduct Formation and Mutagenicity
This compound, 4-HNE, and MDA are all reactive aldehydes that can form adducts with DNA, primarily with deoxyguanosine (dG). However, the specific types of adducts and their mutagenic consequences differ.
Adduct Types and Formation
-
This compound: This α,β-unsaturated aldehyde reacts with deoxyguanosine to form diastereomeric cyclic 1,N²-deoxyguanosine adducts[1]. The reaction proceeds via a Michael addition of the exocyclic amino group of guanine to the β-carbon of the aldehyde, followed by cyclization.
-
4-hydroxy-2-nonenal (4-HNE): As another α,β-unsaturated aldehyde, 4-HNE also forms 1,N²-propano-dG adducts[1]. These bulky exocyclic adducts are known to be mutagenic[2][3].
-
Malondialdehyde (MDA): MDA reacts with deoxyguanosine to form a primary adduct known as pyrimido[1,2-a]purin-10(3H)-one (M1G)[4]. MDA can also form adducts with deoxyadenosine and deoxycytidine, though to a lesser extent[1].
Quantitative Analysis of Adduct Formation
Direct comparative studies on the quantitative levels of DNA adducts formed by this compound, 4-HNE, and MDA under identical experimental conditions are limited. However, data from individual studies provide insights into their adduct-forming potential.
| Aldehyde | Cell/Tissue Type | Adduct Levels (adducts per 10⁶ nucleotides) | Experimental Conditions | Reference |
| Malondialdehyde (MDA) | Human Leukocyte DNA | 0.1 (untreated) | In vitro treatment with 1-10 mM MDA | [4] |
| 0.3 - 5.0 (treated) | [4] | |||
| trans-2-Hexenal | Rat Forestomach | Not directly quantified in this format, but dose-dependent formation observed. | Gavage exposure up to 500 mg/kg | [5] |
| 4-hydroxy-2-nonenal (HNE) | Chronic Kidney Disease Patients (Plasma) | 6.2-fold increase in CKD stage IV-V vs. non-CKD | Clinical study | [6] |
Disclaimer: The data presented in this table are from different studies with varying experimental setups. Direct comparison of the absolute values should be made with caution.
Mutagenic Potential
The DNA adducts formed by these aldehydes exhibit different mutagenic specificities, which can have significant implications for their roles in carcinogenesis.
| Aldehyde | Primary Mutation Type | Comments | References |
| This compound | Potentially mutagenic, but specific mutation spectrum not yet fully characterized. | The formation of cyclic 1,N²-dG adducts suggests a potential for G to T transversions. | [1] |
| 4-hydroxy-2-nonenal (4-HNE) | G to T transversions | Preferential adduction at codon 249 of the p53 gene has been observed. | [2][3] |
| Malondialdehyde (MDA) | G to T transversions and G to A transitions | M1G adducts are mutagenic in bacterial and mammalian cells. | [7] |
Experimental Protocols
The detection and quantification of DNA adducts require sensitive and specific analytical techniques. The two most prominent methods are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
³²P-Postlabeling Analysis of DNA Adducts
This ultrasensitive method is capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹-10¹⁰ nucleotides)[8][9].
Methodology:
-
DNA Digestion: DNA is enzymatically digested to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase[8].
-
Adduct Enrichment: The adducted nucleotides are enriched, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones, or by butanol extraction[8][10].
-
Radiolabeling: The 5'-hydroxyl group of the enriched adducts is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase[9][10].
-
Chromatographic Separation: The ³²P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC)[8].
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by measuring their radioactive decay[10].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and structural information for the identification and quantification of DNA adducts[11][12][13].
Methodology:
-
DNA Isolation and Hydrolysis: High-purity DNA is isolated from cells or tissues. The DNA is then enzymatically hydrolyzed to individual nucleosides.
-
Chromatographic Separation: The mixture of normal and adducted nucleosides is separated using high-performance liquid chromatography (HPLC) with a C18 column[12].
-
Mass Spectrometric Detection: The separated nucleosides are ionized, typically by electrospray ionization (ESI), and introduced into a tandem mass spectrometer.
-
Quantification: Quantification is achieved by selected reaction monitoring (SRM), where a specific precursor ion (the adducted nucleoside) is selected and fragmented, and a specific product ion is monitored. Stable isotope-labeled internal standards are used for accurate quantification.
Signaling Pathways and Cellular Responses
The formation of DNA adducts can trigger cellular stress responses, including signaling pathways that lead to apoptosis. This compound has been shown to induce apoptosis via a JNK-dependent pathway[1].
JNK-Dependent Apoptosis Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, including DNA damage. Activation of the JNK pathway can lead to the transcription of pro-apoptotic genes and ultimately, programmed cell death[14].
Caption: JNK-dependent apoptosis signaling pathway.
Experimental Workflows
Visualizing the experimental workflows for DNA adduct analysis provides a clear overview of the key steps involved.
DNA Adduct Formation and Extraction
This workflow illustrates the initial steps from aldehyde exposure to the isolation of DNA for analysis.
Caption: Workflow for DNA adduct formation and isolation.
LC-MS/MS Analysis of DNA Adducts
This workflow outlines the analytical process for identifying and quantifying DNA adducts using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Conclusion
This compound, 4-HNE, and MDA are all significant endogenous aldehydes that form potentially mutagenic DNA adducts. While they share similarities in forming adducts with deoxyguanosine, the specific structures of these adducts and their precise mutagenic outcomes can differ. The development of sensitive analytical techniques like LC-MS/MS has been instrumental in detecting and quantifying these adducts, providing valuable insights into their roles in human health and disease. Further research, particularly direct comparative studies, will be crucial for a more comprehensive understanding of the relative contributions of these aldehydes to the overall burden of DNA damage and their implications for pathologies such as cancer.
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The major lipid peroxidation product, trans-4-hydroxy-2-nonenal, preferentially forms DNA adducts at codon 249 of human p53 gene, a unique mutational hotspot in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Malondialdehyde-Deoxyguanosine Adduct Formation in Workers of Pathology Wards. The Role of Air Formaldehyde Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity, DNA binding, and cell proliferation in male F344 rats following short-term gavage exposures to trans-2-hexenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hexadecenal: A Guide for Laboratory Professionals
The proper handling and disposal of chemical reagents are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Hexadecenal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe working environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves, such as nitrile or neoprene.[1]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1][2]
-
Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses if it is easy to do so. Continue rinsing and consult a physician.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention if the person feels unwell.[3]
-
Ingestion: Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Hazard Assessment and Waste Classification
According to one available Safety Data Sheet (SDS), (E)-2-Hexadecenal is not classified as a hazardous substance under the Globally Harmonized System (GHS).[4] However, it is a crucial principle of laboratory safety to treat all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health & Safety (EHS) department.[5] Regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provide a framework for managing hazardous waste from its generation to its disposal.[6][7][8][9] Therefore, the following procedures assume that this compound waste will be managed as hazardous chemical waste.
Quantitative Hazard Data Summary
This table summarizes the key hazard ratings for (E)-2-Hexadecenal from a representative Safety Data Sheet.[4] Users must consult the specific SDS for the product they are using.
| Hazard Rating System | Health | Fire | Reactivity |
| NFPA | 0 | 0 | 0 |
| HMIS | 0 | 0 | 0 |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
Step-by-Step Disposal Protocol
The recommended method for disposing of this compound is to collect it as hazardous waste for pickup by a licensed disposal service.[5] Never dispose of chemicals down the sink or in regular trash unless explicitly permitted by your institution's EHS guidelines.[10]
Experimental Protocol: Hazardous Waste Collection
-
Segregation and Collection:
-
Designate a specific, chemically compatible container for this compound waste.[5][11] The container must be in good condition, with no leaks or cracks, and have a secure, screw-top cap.[10]
-
Do not mix this compound with other chemical waste streams unless it is confirmed to be compatible to prevent dangerous reactions.[5]
-
-
Container Labeling:
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[10]
-
The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its potential hazards.[3] All constituents and their approximate percentages must be listed.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[6][11]
-
The SAA must be under the control of laboratory personnel.[12]
-
Keep the waste container closed at all times, except when adding waste.[10][11]
-
Ensure the container is stored in secondary containment to capture any potential leaks.[5][10]
-
Storage is limited to a maximum of 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[5][6][11]
-
-
Arranging for Disposal:
Emergency Spill Procedures
In the event of a this compound spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[3]
-
Contain Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled liquid.[1]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[5][10]
Diagrams
Caption: Disposal workflow for this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. odu.edu [odu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. danielshealth.com [danielshealth.com]
Personal protective equipment for handling 2-Hexadecenal
Essential Safety and Handling Guide for 2-Hexadecenal
This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety.
Note on Hazard Classification: Safety Data Sheets (SDS) for (E)-2-Hexadecenal present conflicting hazard information. While one source suggests it is not classified as hazardous under the Globally Harmonized System (GHS)[1], other sources for the closely related compound trans-2-Hexenal indicate it is a flammable liquid and vapor that is harmful if swallowed or in contact with skin, and can cause serious eye irritation and allergic skin reactions[2][3][4]. Given this discrepancy, it is imperative to adopt a conservative approach and handle this compound as a hazardous substance.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following equipment should be used when handling this compound.
Eye and Face Protection:
-
Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area.
-
Chemical Splash Goggles: Required when there is a risk of splashing, such as when transferring liquids or preparing solutions.
-
Face Shield: Should be worn in conjunction with chemical splash goggles when handling larger volumes or when a significant splash hazard exists.
Skin Protection:
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended; latex gloves offer poor protection against many aldehydes and should be avoided[5][6]. Always inspect gloves for tears or holes before use and change them immediately if they become contaminated.
-
Lab Coat: A flame-resistant lab coat or a chemical-protective apron should be worn to protect against splashes[5].
-
Full-Length Pants and Closed-Toe Shoes: This is standard laboratory practice to protect the lower body and feet from potential spills. Shoes should be made of a non-porous material[5].
Respiratory Protection:
-
Chemical Fume Hood: All work with this compound, especially stock solution preparation and transfers, should be performed in a certified chemical fume hood to minimize inhalation of vapors[7].
-
Respirator: If work cannot be conducted in a fume hood or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[5].
Quantitative Data Summary
| Hazard Classification (trans-2-Hexenal) | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Category 3 | 🔥 | Danger | H226: Flammable liquid and vapor[4] |
| Acute Toxicity (Oral), Category 4 | ❗ | Warning | H302: Harmful if swallowed[4] |
| Acute Toxicity (Dermal), Category 3 | 💀 | Danger | H311: Toxic in contact with skin[4] |
| Skin Sensitization, Category 1B | ❗ | Warning | H317: May cause an allergic skin reaction[4] |
| Eye Irritation, Category 2 | ❗ | Warning | H319: Causes serious eye irritation[4] |
Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames[2][3][8].
-
Refrigeration is often recommended for long-term storage[8].
-
Ensure the container is tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases[8].
Experimental Protocols: Solution Preparation and Use
Objective: To safely prepare a stock solution of this compound and use it for treating cell cultures. This protocol is based on methodologies described for its use in cellular studies[9].
Materials:
-
(E)-2-Hexadecenal
-
Solvent (e.g., Chloroform:Methanol (2:1 v/v), DMSO, or Ethanol)[9][10]
-
Certified chemical fume hood
-
Appropriate PPE (chemical splash goggles, nitrile gloves, lab coat)
-
Glassware
-
Nitrogen gas stream
Procedure:
-
Work in Fume Hood: Perform all steps involving the handling of pure this compound or its concentrated solutions inside a chemical fume hood.
-
Aliquot Preparation:
-
Weigh the required amount of this compound.
-
Dissolve it in the chosen solvent (e.g., chloroform:methanol)[9].
-
To create a solvent-free film for cell culture experiments, dispense the desired volume of the stock solution into a sterile glass tube.
-
Dry the organic solvent under a gentle stream of nitrogen gas to obtain a thin film of this compound[9].
-
-
Cell Treatment:
-
Resuspend the dried film in serum-free cell culture medium.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Add the this compound-containing medium to your cell cultures at the desired final concentration.
-
-
Post-Experiment:
-
All contaminated labware (pipette tips, tubes, flasks) should be treated as hazardous waste.
-
Spill and Emergency Procedures
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Protect: Do not enter the spill area without appropriate PPE, including respiratory protection if vapors are present[5].
-
Contain: Cover the spill with an absorbent material (e.g., spill pillows, chemical absorbent pads)[11]. Do not use combustible materials like paper towels for large spills.
-
Clean: Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal[12].
-
Decontaminate: Clean the spill area with soap and water.
First Aid for Exposures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes[13][14]. Seek medical attention if irritation persists[8].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open[11][14]. Remove contact lenses if present and easy to do. Seek immediate medical attention[11].
-
Inhalation: Move the affected person to fresh air at once[13]. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention[2][12].
-
Ingestion: Do NOT induce vomiting[12]. Rinse the mouth with water. Never give anything by mouth to an unconscious person[12]. Seek immediate medical attention[3][8].
Disposal Plan
-
Unused Chemical: Dispose of unused this compound as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain[8].
-
Contaminated Materials: All disposable items that have come into contact with this compound (gloves, absorbent pads, pipette tips, etc.) must be collected in a designated, sealed hazardous waste container and disposed of according to institutional guidelines.
Visualizations
The following diagrams illustrate key workflows and pathways related to the handling and effects of this compound.
Caption: Experimental Workflow for Handling this compound.
Caption: Emergency Response Logic for this compound Incidents.
Caption: this compound Induced JNK Signaling Pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. axxence.de [axxence.de]
- 5. cdc.gov [cdc.gov]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. indfumco.com [indfumco.com]
- 9. The Sphingolipid Degradation Product Trans-2-Hexadecenal Induces Cytoskeletal Reorganization and Apoptosis in a JNK-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. targetmol.com [targetmol.com]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
